Cbz-Glycine hydrazide
Description
The exact mass of the compound Benzyl (hydrazinocarbonylmethyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(2-hydrazinyl-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-13-9(14)6-12-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXJOIKPPWLCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205359 | |
| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5680-83-1 | |
| Record name | N-[(Phenylmethoxy)carbonyl]glycine hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5680-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |
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| Record name | 5680-83-1 | |
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| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |
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| Record name | Benzyl (hydrazinocarbonylmethyl)carbamate | |
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| Record name | BENZYL (HYDRAZINOCARBONYLMETHYL)CARBAMATE | |
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Foundational & Exploratory
Cbz-Glycine hydrazide chemical properties and structure
An In-Depth Technical Guide to Cbz-Glycine Hydrazide: Properties, Structure, and Applications
Introduction
This compound, systematically known as benzyl (2-hydrazinyl-2-oxoethyl)carbamate, is a pivotal reagent in the field of synthetic organic and medicinal chemistry.[1][2][3] Its significance is deeply rooted in the history of peptide synthesis, stemming from the development of the benzyloxycarbonyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1] This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is typically a beige or white solid powder.[2] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 5680-83-1 | [2][3][4][5][6] |
| Molecular Formula | C10H13N3O3 | [2][3][4][5] |
| Molecular Weight | 223.23 g/mol | [1][2][3][4][5] |
| Melting Point | 112-114 °C | [7] |
| Appearance | Beige to white powder | [2] |
| Density | 1.259 g/cm³ | [5] |
| Boiling Point | 491.6 °C at 760 mmHg | [5] |
| Flash Point | 251.1 °C | [5] |
| IUPAC Name | benzyl (2-hydrazinyl-2-oxoethyl)carbamate | [1][6] |
| Synonyms | N-Cbz-glycine hydrazide, Z-Gly-NHNH2, (Benzyloxycarbonyl)glycine hydrazide | [1][4][5] |
Molecular Structure and Spectroscopic Analysis
The structure of this compound incorporates a glycine backbone, an N-terminal benzyloxycarbonyl (Cbz) protecting group, and a C-terminal hydrazide moiety. This unique combination of functional groups dictates its reactivity and utility.
Caption: 2D structure of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
| Spectroscopic Data | Values | Source(s) |
| ¹H NMR (300 MHz, CD₃OD) | δ 7.37-7.27 (m, 5H, Ar-H), 5.09 (s, 2H, Ar-CH₂), 3.76 (s, 2H, α-CH₂) | [7] |
| ¹³C NMR (75.46 MHz, CDCl₃) | δ 171.4 (C=O, amide), 158.9 (C=O, carbamate), 138.0 (Ar-C), 129.4 (Ar-CH), 129.0 (Ar-CH), 128.9 (Ar-CH), 67.8 (Ar-CH₂), 43.6 (α-CH₂) | [7] |
| Mass Spectrometry | ESI-MS: m/z 224 [M+H]⁺ | [1] |
| Infrared (IR) | Expected peaks (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1710 (C=O stretch, carbamate), ~1660 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~1250 (C-O stretch) | General Spectroscopic Principles |
Synthesis and Mechanism
This compound is most commonly synthesized by the hydrazinolysis of a Cbz-glycine ester, typically the methyl or ethyl ester. This reaction is a classic example of nucleophilic acyl substitution.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Cbz-Glycine
This protocol is adapted from a literature procedure.[7]
-
Esterification of Cbz-Glycine:
-
To a stirred solution of Cbz-glycine (1.0 eq) in DMF, add sodium bicarbonate (1.3 eq) followed by methyl iodide (3.7 eq).
-
Stir the mixture under a nitrogen atmosphere for 46 hours at room temperature.
-
Add ethyl acetate to the reaction mixture and wash with distilled water three times.
-
Separate the organic phase, dry it with sodium sulfate, and concentrate to yield Cbz-glycine methyl ester, which can be used in the next step without further purification.
-
-
Hydrazinolysis:
-
Add the crude Cbz-glycine methyl ester (1.0 eq) in small portions to a solution of hydrazine hydrate (3.5-4.0 eq) in ethanol.
-
Reflux the mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: An excess of hydrazine hydrate is used to ensure the complete consumption of the ester and to shift the reaction equilibrium towards the product side. Ethanol is a common solvent as it dissolves both the ester and hydrazine hydrate, facilitating the reaction.
-
-
Purification:
-
After the reaction is complete, concentrate the residue in vacuo to remove the solvent and excess hydrazine hydrate.
-
Purify the resulting crude product by column chromatography (e.g., silica gel with a mobile phase of CH₂Cl₂/MeOH) to afford pure this compound as a white solid.
-
Key Reactions and Applications
The utility of this compound lies in the reactivity of its terminal hydrazide group, which serves as a potent nucleophile and a precursor to other reactive species.
Peptide Synthesis via the Acyl Azide Method
Historically, one of the most important applications of peptide hydrazides is their conversion to acyl azides for peptide bond formation. This method is known for its low risk of racemization.
Sources
- 1. Ion Trap Collisional Activation of c and z• Ions Formed via Gas-Phase Ion/Ion Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBZ-GLY HYDRAZIDE(5680-83-1) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | CAS 5680-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. beilstein-journals.org [beilstein-journals.org]
Cbz-Glycine hydrazide CAS number 5680-83-1 details
Technical Whitepaper: Cbz-Glycine Hydrazide (CAS 5680-83-1)
Executive Summary
This compound (Benzyl (2-hydrazinyl-2-oxoethyl)carbamate) is a critical intermediate in organic synthesis and peptide chemistry. While historically used as a protected amino acid building block, its modern significance lies in Native Chemical Ligation (NCL) . The hydrazide moiety functions as a stable "crypto-thioester"—inert during peptide chain assembly but activatable for fragment condensation. This guide details the optimized synthesis, purification, and mechanistic utility of CAS 5680-83-1, bridging the gap between fundamental organic chemistry and high-throughput drug discovery.
Physicochemical Profile & Identity
Researchers must verify the identity and purity of the starting material before initiating complex ligations. The Cbz (Carbobenzyloxy) group provides lipophilicity, making the compound soluble in organic solvents but sparingly soluble in water, facilitating extractive workups.
| Parameter | Specification |
| CAS Number | 5680-83-1 |
| IUPAC Name | Benzyl (2-hydrazinyl-2-oxoethyl)carbamate |
| Molecular Formula | |
| Molecular Weight | 223.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 116–117 °C (Lit.) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol. Poorly soluble in |
| pKa | ~11.2 (Hydrazide NH) |
| Stability | Stable at RT; hygroscopic. Store under inert gas ( |
Synthetic Architecture & Optimization
The synthesis of this compound is a nucleophilic acyl substitution. While seemingly straightforward, the critical failure mode is the formation of the symmetric dimer (N,N'-bis(Cbz-glycyl)hydrazine), which occurs if the stoichiometry is mismanaged.
Optimized Protocol: Hydrazinolysis of Cbz-Gly-OMe
Principle: The reaction relies on the nucleophilic attack of hydrazine on the carbonyl carbon of the ester. The use of excess hydrazine hydrate is non-negotiable to statistically favor the mono-acyl product over the dimer.
Step-by-Step Methodology:
-
Preparation: Dissolve Cbz-Glycine Methyl Ester (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH). A concentration of 0.5 M is ideal to manage viscosity.
-
Nucleophile Addition: Add Hydrazine Hydrate (
) (3.0 – 5.0 eq) dropwise at room temperature.-
Why? High equivalents prevent the product (which is also a nucleophile) from attacking a second molecule of starting ester.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (System:
9:1). The hydrazide is significantly more polar than the ester. -
Workup (Crystallization):
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess hydrazine.
-
Critical Step: Redissolve the residue in a minimum amount of hot Ethanol.
-
Allow to cool slowly. The linear hydrazide crystallizes, while trace impurities remain in the mother liquor.
-
Filter and wash with cold ether.
-
Visualizing the Synthetic Pathway
Figure 1: Synthetic workflow emphasizing stoichiometry control to prevent dimerization.
Application: Peptide Ligation (The "Crypto-Thioester")
The most potent application of this compound in modern research is its role as a surrogate for thioesters in Native Chemical Ligation (NCL) .
The Problem: Thioesters are reactive and prone to hydrolysis during standard SPPS (Solid Phase Peptide Synthesis). The Solution: Hydrazides are stable to SPPS conditions but can be "switched on" chemically.
Mechanism of Action: The Azide Method
-
Stability: The hydrazide is stable at pH 1–10.
-
Activation: At acidic pH (<3) with Sodium Nitrite (
), the hydrazide converts to an Acyl Azide . -
Thiolysis: The Acyl Azide reacts rapidly with a thiol (e.g., MPAA) to form a Thioester .
-
Ligation: The Thioester undergoes transthioesterification with an N-terminal Cysteine of a second peptide fragment, followed by an S-to-N acyl shift to form a native peptide bond.
Ligation Workflow Diagram
Figure 2: The activation pathway of this compound in Native Chemical Ligation.
Medicinal Chemistry Applications
Beyond peptide synthesis, the hydrazide motif serves as a pharmacophore and a linker.
A. Protease Inhibition Glycine hydrazides act as inhibitors for cysteine proteases (e.g., Papain, Cathepsin). The hydrazide nitrogen can form hydrogen bonds with the active site residues, or in some cases, form reversible covalent complexes with the active site thiol.
-
Relevance: this compound is often used as a scaffold to synthesize more complex inhibitors like GlyH-101 (a CFTR inhibitor), where the N-terminus and hydrazide nitrogen are further derivatized.
B. pH-Sensitive Linkers (ADCs) In Antibody-Drug Conjugates (ADCs), hydrazides react with aldehydes/ketones to form hydrazones .
-
Utility: The hydrazone bond is stable at physiological pH (7.4) but hydrolyzes in the acidic environment of the endosome (pH 5.0), releasing the drug payload selectively within the target cell.
Handling, Stability & Quality Control
Safety Protocol:
-
Toxicity: Hydrazides are potential sensitizers and suspected carcinogens (derivative of hydrazine). Handle in a fume hood.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
Quality Control (Self-Validating System): To ensure the reagent is suitable for ligation:
-
TLC: Single spot. If a second spot (lower Rf) appears, it is likely the free hydrazine salt. If a higher Rf spot appears, it is the dimer.
-
NMR (
): Look for the benzyl protons (~5.1 ppm) and the glycine -protons. Crucially, the hydrazide protons ( ) should integrate correctly (1H broad, 2H broad) and disappear upon shake. -
Silver Nitrate Test: Dissolve a small amount in water/ethanol and add
. A white precipitate (AgCl) indicates chloride contamination (if HCl salt used), but a reduction (blackening) confirms the presence of the active reducing hydrazide group.
References
-
Chemical Synthesis of Proteins Using Hydrazide Intermediates. Oxford Academic/Protein Science. Available at: [Link]
-
Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]
-
Peptide Hydrazide Ligation Strategy. ResearchGate. Available at: [Link]
Sources
- 1. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Physicochemical Characterization and Synthetic Utility of N-Cbz-Glycine Hydrazide
A Technical Monograph for Peptide Chemists and Drug Development Scientists
Executive Summary
N-Carbobenzyloxy-glycine hydrazide (Cbz-Gly-NHNH₂), with a molecular weight of 223.23 g/mol , serves as a critical intermediate in convergent peptide synthesis. While historically used for protecting group manipulation, its modern significance lies in Native Chemical Ligation (NCL) . As a stable "crypto-thioester," the hydrazide moiety allows for the assembly of complex proteins via the Liu Hydrazide Ligation method, bypassing the instability issues of traditional thioesters.
This guide details the physicochemical profile, synthesis, and analytical validation of Cbz-Gly-NHNH₂, providing a self-validating framework for its use in bioconjugation.
Part 1: Physicochemical Profile
Precise characterization is the first step in any robust experimental workflow. The following data distinguishes the average molecular weight (for weighing) from the monoisotopic mass (for mass spectrometry confirmation).
Table 1: Core Chemical Data
| Property | Specification | Notes |
| Chemical Name | Benzyl (2-hydrazinyl-2-oxoethyl)carbamate | IUPAC |
| Common Name | Cbz-Glycine Hydrazide | Also: Z-Gly-NHNH₂ |
| CAS Number | 5680-83-1 | Note: Do not confuse with 5680-86-4 (Z-Glu derivative) |
| Molecular Formula | C₁₀H₁₃N₃O₃ | |
| Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 223.23 g/mol | Use for stoichiometric calculations |
| Monoisotopic Mass | 223.0957 Da | Use for [M+H]⁺ identification in MS |
| Melting Point | 116–117 °C | Indicator of purity |
| Solubility | DMSO, DMF, MeOH (warm) | Poor solubility in water/ether |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the protecting group (Cbz) and the reactive center (Hydrazide).
[8]
Part 2: Synthetic Utility & Mechanism
Why use the hydrazide form? In modern peptide chemistry, the hydrazide group functions as a latent thioester . It is stable under standard Solid Phase Peptide Synthesis (SPPS) conditions but can be activated selectively to form a peptide bond with a cysteinyl peptide.
The "Liu Method" (Hydrazide-Based Ligation)
This workflow allows researchers to synthesize large proteins by ligating segments. Cbz-Gly-NHNH₂ often serves as a model compound to validate ligation efficiency before committing valuable long-chain peptides.
-
Stability: The hydrazide is stable to piperidine (Fmoc deprotection) and TFA (cleavage).
-
Activation: At pH 3.0 with NaNO₂, the hydrazide converts to an acyl azide .
-
Thiolysis: Addition of a thiol (e.g., MPAA) converts the azide to a thioester in situ.
-
Ligation: The thioester reacts with an N-terminal Cysteine to form a native amide bond.
Part 3: Experimental Protocol (Synthesis & Validation)
Objective: Synthesis of Cbz-Gly-NHNH₂ from Cbz-Gly-OMe (Methyl ester). Safety: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood.
Synthesis Workflow
-
Dissolution: Dissolve 10 mmol of Cbz-Gly-OMe in 30 mL of Methanol (MeOH).
-
Addition: Add Hydrazine Hydrate (80%) in excess (30 mmol) dropwise at room temperature.
-
Reaction: Stir at room temperature for 12–24 hours. (Alternatively, reflux for 2 hours for faster conversion).
-
Monitoring: Monitor via TLC (System: CHCl₃/MeOH 9:1). The ester spot (high Rf) should disappear; the hydrazide spot (lower Rf) will appear.
-
Workup:
-
Cool the solution. The product often precipitates spontaneously.
-
If no precipitate, concentrate the methanol under reduced pressure.
-
Add cold diethyl ether to induce crystallization.
-
-
Purification: Filter the white solid and wash with cold ether. Recrystallize from hot methanol if necessary.
Analytical Validation (Self-Validating System)
Before using the material in ligation, you must confirm its identity using Mass Spectrometry (ESI-MS) .
-
Expected Mass Spectrum:
-
[M+H]⁺: 224.1 Da
-
[M+Na]⁺: 246.1 Da
-
[2M+H]⁺: 447.2 Da (Dimer often seen in ESI)
-
-
NMR Confirmation (DMSO-d₆):
-
δ 7.35 (m, 5H): Phenyl group protons.
-
δ 5.05 (s, 2H): Benzylic -CH₂- protons.
-
δ 3.60 (d, 2H): Glycine α-protons.
-
δ 9.0+ (s, 1H): Hydrazide -NH- (broad).
-
References
-
ChemicalBook. (2024). This compound Product Properties and CAS 5680-83-1. Link
-
Santa Cruz Biotechnology. (2024). This compound (CAS 5680-83-1).[1][2][4][5] Link
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013).[11] Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483–2495.[11] Link
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. Link
Sources
- 1. CBZ-GLY HYDRAZIDE | 5680-83-1 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CAS 5680-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. cbz-gly hydrazide | CAS#:5680-83-1 | Chemsrc [chemsrc.com]
- 6. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 11. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and characterization of Cbz-Glycine hydrazide
Technical Whitepaper: Optimized Synthesis and Structural Validation of
Executive Summary & Strategic Utility
Target Compound:
In the landscape of peptide chemistry and peptidomimetic drug design, Cbz-Glycine hydrazide serves as a critical intermediate. Its primary utility lies in the Curtius rearrangement and the Azide Coupling Method , a historical yet revitalized strategy for fragment condensation that minimizes racemization in chiral amino acids (though Glycine itself is achiral). Furthermore, the hydrazide moiety acts as a "masked" thioester equivalent in Native Chemical Ligation (NCL) , allowing for the convergent synthesis of large proteins under mild aqueous conditions.
This guide provides a robust, scalable protocol for the hydrazinolysis of Cbz-Glycine esters, emphasizing the suppression of the common diacylhydrazine impurity (dimerization) through kinetic control.
Reaction Mechanism & Retrosynthetic Analysis
The synthesis proceeds via a nucleophilic acyl substitution (hydrazinolysis). The hydrazine molecule, acting as a potent alpha-effect nucleophile, attacks the carbonyl carbon of the ester precursor.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the ester carbonyl, forming a tetrahedral intermediate.
-
Elimination: The alkoxide leaving group (methoxide or ethoxide) is expelled, reforming the carbonyl.
-
Proton Transfer: The resulting hydrazide is stabilized, and the alcohol byproduct is released.
Critical Control Point: If the concentration of the ester is high relative to hydrazine, the newly formed hydrazide can act as a nucleophile against another ester molecule, forming the symmetric dimer (Cbz-Gly-NH-NH-Gly-Cbz). This is the primary impurity to avoid.
Figure 1: Mechanistic pathway of hydrazinolysis. The reaction is driven by the nucleophilicity of hydrazine.
Optimized Synthetic Protocol
This protocol is designed for a 10 mmol scale but is linearly scalable. It utilizes methanol as the solvent to facilitate proton transfer and excess hydrazine hydrate to kinetically favor the mono-substitution over dimerization.
Materials & Reagents
-
Precursor: Cbz-Glycine Methyl Ester (Cbz-Gly-OMe) or Ethyl Ester.
-
Reagent: Hydrazine Hydrate (80% or 100% grade). Caution: Carcinogenic and unstable.
-
Solvent: Methanol (HPLC Grade).
-
Workup: Diethyl ether or cold Ethanol.
Step-by-Step Methodology
-
Preparation of Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.23 g (10 mmol) of Cbz-Gly-OMe in 20 mL of Methanol . Ensure complete dissolution at room temperature.
-
Reagent Addition (The Kinetic Control Step): Add 1.5 mL (~30 mmol, 3 equivalents) of Hydrazine Hydrate dropwise to the stirring solution.
-
Expert Insight: While 1 equivalent is stoichiometrically sufficient, using 3–5 equivalents drives the reaction to completion and statistically prevents the product hydrazide from competing for the ester, thereby eliminating dimer formation.
-
-
Reaction Phase:
-
Option A (Standard): Stir at room temperature (25°C) for 12–24 hours. This preserves sensitive protecting groups if present on side chains.
-
Option B (Accelerated): Heat to mild reflux (65°C) for 2–3 hours.
-
Monitoring: Check progress via TLC (System: CHCl
:MeOH 9:1). The ester spot (R ~0.[2]8) should disappear, replaced by the lower R hydrazide (R ~0.4).
-
-
Precipitation & Workup:
-
The product often spontaneously crystallizes from the reaction mixture upon cooling.
-
If no solid appears, concentrate the solution to ~5 mL under reduced pressure (Rotavap).
-
Add 30 mL of cold Diethyl Ether or Hexane to induce precipitation.
-
-
Purification:
-
Filter the white solid using a sintered glass funnel.
-
Wash the cake 3x with cold ether to remove excess hydrazine and residual methanol.
-
Recrystallization (if necessary): Dissolve in hot ethanol and let cool slowly.
-
-
Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove trace hydrazine.
Figure 2: Operational workflow for the synthesis of this compound.
Analytical Characterization
Validation must confirm the integrity of the Cbz group and the presence of the hydrazide functionality.
Physicochemical Properties
-
Appearance: White crystalline solid.
-
Melting Point: 115–117 °C (Lit. 116-117 °C). Sharp melting point indicates high purity.
Spectroscopic Data (DMSO-d )
The NMR spectrum is distinct. The hydrazide protons appear as two separate signals: the amide-like -NH- at a high shift and the amine-like -NH
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.15 | Singlet (br) | 1H | -CO-NH -NH | Hydrazide amide proton; disappears with D | |
| 7.50 | Triplet | 1H | -OCONH -CH | Carbamate NH; coupled to Gly methylene. | |
| 7.30 – 7.40 | Multiplet | 5H | Ar-H | Cbz aromatic ring protons (characteristic). | |
| 5.05 | Singlet | 2H | Ar-CH | Benzylic protons of the Cbz group. | |
| 4.20 | Broad Singlet | 2H | -NH-NH | Terminal hydrazide amine; highly variable shift. | |
| 3.65 | Doublet | 2H | -NH-CH | Glycine alpha-protons. |
IR Spectrum (KBr):
-
3300 cm
: N-H stretch (strong). -
1690 cm
: C=O stretch (Carbamate/Urethane). -
1650 cm
: C=O stretch (Hydrazide Amide I).
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or product lost in filtrate. | Extend reaction time. Cool filtrate to -20°C to recover more precipitate. |
| Impurity: Dimer | Stoichiometry of hydrazine was too low. | Ensure |
| Oily Product | Residual solvent or impurities.[3] | Triturate with diethyl ether. Recrystallize from minimal hot ethanol. |
| Coloration (Yellow) | Oxidation of hydrazine or aged reagents. | Use fresh hydrazine hydrate. Perform reaction under Nitrogen/Argon atmosphere. |
Downstream Applications: Peptide Ligation
The primary value of Cbz-Gly-NHNH
Figure 3: Activation pathway for peptide ligation via the Azide Method.
References
-
ChemicalBook. (2024). CBZ-GLY HYDRAZIDE Properties and Safety. Retrieved from
-
National Institutes of Health (NIH). (2013). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors. PMC3033722. Retrieved from
-
BenchChem. (2024). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2012). Synthesis of acylhydrazino-peptomers. Beilstein J. Org. Chem. 8, 1637–1643. Retrieved from
-
Royal Society of Chemistry. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides. Chemical Science. Retrieved from
Sources
Technical Guide: Benzyl (2-hydrazinyl-2-oxoethyl)carbamate in Proteomics
Synonyms: Cbz-Glycine Hydrazide; Z-Gly-NHNH₂; N-(Benzyloxycarbonyl)glycine hydrazide CAS: 5680-83-1
Executive Summary
Benzyl (2-hydrazinyl-2-oxoethyl)carbamate, commonly referred to as This compound , represents a specialized class of hydrazide-functionalized reagents used in high-resolution proteomics. While often overshadowed by biotin-hydrazides, this reagent offers a distinct advantage: Hydrophobic Tagging .
In the analysis of post-translational modifications (PTMs), particularly glycosylation and carbonylation, the hydrophilicity of the target analytes often hampers retention on standard Reversed-Phase (RP) chromatography columns. This compound solves this by coupling a reactive hydrazide moiety (for specificity) with a benzyloxycarbonyl (Cbz) group (for hydrophobicity and UV absorbance).
This guide details the application of this compound for Glycan Hydrophobic Derivatization and Protein Carbonylation Profiling , providing a self-validating workflow for researchers seeking enhanced LC-MS sensitivity.
Part 1: Chemical Basis & Mechanism
The "Hydrophobic Shift" Mechanism
The core utility of this compound lies in its ability to transform hydrophilic aldehydes (generated via oxidation of glycans or oxidative stress) into hydrophobic species.
-
The Warhead (Hydrazide): The
group reacts specifically with aldehydes and ketones at acidic pH (4.5–5.5) to form a hydrazone bond.[1] This reaction is orthogonal to standard peptide chemistry (amines/carboxyls). -
The Payload (Cbz Group): The benzyl carbamate moiety adds a significant non-polar surface area. This allows labeled glycans or peptides to bind strongly to C18 stationary phases, facilitating desalting and gradient elution that would otherwise be impossible for native glycans.
Reaction Pathway
The reaction proceeds via the formation of a Schiff base intermediate, which rapidly stabilizes into a hydrazone. For permanent linkage (irreversible tagging), a reduction step using Sodium Cyanoborohydride (
Figure 1: Reaction mechanism of this compound with carbonyl-containing biomolecules.
Part 2: Primary Application – Glycoproteomics (Hydrophobic Tagging)
Standard glycan analysis suffers from poor ionization efficiency and lack of retention on C18 columns. By labeling released glycans (or glycopeptides) with this compound, you introduce a "hydrophobic handle."
Comparative Advantage
| Feature | Native Glycans | 2-AB Labeled (Standard) | Cbz-Gly-Hydrazide Labeled |
| C18 Retention | None (Elutes in void) | Low/Moderate | High |
| Ionization (ESI) | Poor | Good | Excellent |
| UV Traceability | None | Fluorescence (Ex 330nm) | Absorbance (254nm) |
| Mass Shift | 0 | +120 Da | +205.2 Da |
The Workflow: "Oxidation-Ligation-Analysis"
The following workflow describes the enrichment of N-linked glycans.
Figure 2: Step-by-step workflow for hydrophobic tagging of glycans using this compound.
Part 3: Experimental Protocols
Protocol: Hydrophobic Labeling of N-Glycans
Objective: Label released N-glycans to enable C18 retention and enhanced MS sensitivity.
Reagents:
-
This compound (20 mM in DMSO).
-
Labeling Buffer: 30% Acetic Acid / 70% DMSO (v/v).
-
Reducing Agent: 1 M Sodium Cyanoborohydride (
) in THF.
Step-by-Step Methodology:
-
Glycan Release: Release N-glycans from 100 µg of glycoprotein using PNGase F according to standard protocols. Dry the sample in a vacuum centrifuge.
-
Reagent Addition: Resuspend dried glycans in 10 µL of Labeling Buffer .
-
Expert Insight: The high acetic acid concentration is critical. It protonates the carbonyl oxygen, accelerating nucleophilic attack by the hydrazide.
-
-
Introduction of Probe: Add 5 µL of This compound stock.
-
Incubation: Incubate at 65°C for 2 hours.
-
Note: Unlike amine labeling, hydrazide labeling requires heat and acidic conditions to reach completion.
-
-
Reduction (Optional but Recommended): Add 5 µL of
. Incubate at 65°C for an additional 30 minutes.-
Why? This converts the hydrazone (
) to a hydrazine ( ), preventing hydrolysis during downstream LC steps.
-
-
Cleanup: Perform Solid Phase Extraction (SPE) using a C18 spin column.
-
Validation: The labeled glycans will now bind to the C18 resin. Wash with 5% ACN to remove excess reagent. Elute with 50% ACN.
-
-
Analysis: Analyze via LC-MS. Look for the mass shift of the glycan + 205.21 Da (Mass of Cbz-Gly-Hydrazide minus H2O).
Protocol: Protein Carbonylation Detection (Oxidative Stress)
Objective: Tag carbonylated proteins in complex lysates for differential analysis.
-
Derivatization: Dilute protein lysate (1 mg/mL) in PBS (pH 6.0). Add this compound to a final concentration of 5 mM.
-
Catalysis: Add Aniline to a final concentration of 10 mM.
-
Expert Insight: Aniline acts as a nucleophilic catalyst, increasing the reaction rate by 10-100x at neutral/mildly acidic pH [1].
-
-
Incubation: React for 90 minutes at Room Temperature in the dark.
-
Quenching: Add 100 mM Tris-HCl (pH 8.0) to quench the reaction (shifts pH to where hydrazone formation is unfavorable).
-
Digestion & MS: Proceed to Trypsin digestion. During database search, set "Cbz-Gly-Hydrazide" (+223.08 Da if unreduced, +225.10 Da if reduced) as a variable modification on Lysine (via carbonyl) or Arginine (via oxidative deguanidination).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | pH too high (>6.0) | Hydrazone formation requires acidic pH (4.5–5.5). Adjust buffer with acetic acid. |
| Precipitation | Reagent insolubility | Cbz-Gly-Hydrazide is hydrophobic. Ensure at least 30-50% organic solvent (DMSO/ACN) in the reaction mix. |
| Broad Peaks in LC | Hydrolysis of Hydrazone | If you skipped the reduction step ( |
| High Background | Excess Reagent | The Cbz group absorbs UV strongly. Ensure thorough C18 washing (5% ACN) before elution. |
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link
-
Zhang, H., et al. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature Biotechnology, 21, 660–666. Link
-
Wollscheid, B., et al. (2009). Mass-spectrometric identification and relative quantification of N-linked cell surface glycoproteins. Nature Biotechnology, 27, 378–386. Link
-
Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Protein Biology Resource Library. Link
-
Merten, C., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins.[2] MethodsX, 11, 102376. Link
Sources
Technical Deep Dive: The Strategic Utility of Cbz Protection in Glycine Hydrazide Scaffolds
Topic: Role of the Cbz protecting group in glycine hydrazide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Mechanistic Foundations
Glycine hydrazide derivatives are pivotal intermediates in the synthesis of peptide mimetics, protease inhibitors, and "head-to-tail" cyclized peptides. The Benzyloxycarbonyl (Cbz or Z) protecting group plays a critical, non-trivial role in the generation of these scaffolds.
Unlike the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, the Cbz group provides essential orthogonality during the hydrazinolysis of esters—a key step in generating the hydrazide functionality. This guide details the chemical causality, synthesis protocols, and strategic advantages of using Cbz-Gly-NHNH₂ in high-fidelity organic synthesis.
The Orthogonality Principle
The primary reason for selecting Cbz over Fmoc in hydrazide chemistry is the stability of the carbamate linkage to nucleophilic attack by hydrazine.
-
Fmoc Limitation: Exposure of Fmoc-amino acid esters to hydrazine hydrate (
) results in the simultaneous cleavage of the Fmoc group (via -elimination) and the ester, leading to uncontrolled polymerization or free amino-hydrazides. -
Cbz Advantage: The benzylic carbamate is electronically stabilized and sterically hindered enough to resist attack by hydrazine at room temperature, allowing for the selective conversion of the C-terminal ester to the hydrazide while maintaining N-terminal integrity.
Experimental Protocol: Synthesis of Cbz-Glycine Hydrazide
Self-Validating Workflow: This protocol is designed to ensure high purity without chromatographic purification, relying on the crystallization properties of the Cbz derivative.
Reaction Scheme
Step 1: Protection (Gly
Detailed Methodology
Phase 1: Preparation of Cbz-Gly-OMe (Methyl Ester)
-
Dissolution: Dissolve Cbz-Gly-OH (10 mmol) in anhydrous Methanol (30 mL).
-
Catalysis: Add thionyl chloride (
, 1.2 eq) dropwise at 0°C. Note: Exothermic reaction; control temperature to prevent Cbz cleavage. -
Reflux: Stir at room temperature for 1 hour, then reflux for 2 hours.
-
Workup: Evaporate solvent in vacuo. Redissolve residue in EtOAc, wash with 5%
and brine. Dry over and concentrate to yield Cbz-Gly-OMe as a clear oil (Yield >95%).
Phase 2: Hydrazinolysis to Cbz-Gly-NHNH
-
Reactant Mixing: Dissolve Cbz-Gly-OMe (10 mmol) in Methanol (20 mL).
-
Nucleophilic Attack: Add Hydrazine Hydrate (80% solution, 30 mmol, 3.0 eq) dropwise at room temperature.
-
Critical Control Point: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
-
-
Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1). The hydrazide is significantly more polar than the ester.
-
Crystallization (Purification): The product, Cbz-Gly-NHNH
, often precipitates spontaneously as white crystals.-
If no precipitate: Concentrate methanol to ~5 mL, add diethyl ether or cold water to induce crystallization.
-
-
Filtration: Filter the white solid, wash with cold ether/hexane (1:1) to remove excess hydrazine.
-
Drying: Dry under high vacuum. Typical MP: 119–120°C.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or solubility loss | Increase Hydrazine equivalents (up to 5 eq); warm slightly to 40°C (do not exceed 60°C). |
| Oily Product | Residual solvent/hydrazine | Triturate with cold diethyl ether; recrystallize from hot EtOH/Water. |
| Fmoc Cleavage | Wrong protecting group used | Must use Cbz or Boc. Fmoc is incompatible with hydrazine hydrate. |
Strategic Applications & Logic
The Peptide Hydrazide Ligation (Azide Method)
Cbz-Gly-NHNH
-
Activation: The hydrazide is treated with tert-butyl nitrite (
-BuONO) and acid (HCl) at -20°C. -
Transformation: This converts the hydrazide (
) into an acyl azide ( ). -
Coupling: The acyl azide reacts with an amine nucleophile to form a peptide bond.
-
Role of Cbz: It remains stable during the acidic nitrosation step, unlike Boc (which is acid-labile), allowing for selective N-terminal protection during fragment condensation.
-
Visualization of Orthogonal Logic
The following diagram illustrates why Cbz is the superior choice for hydrazide synthesis compared to Fmoc.
Caption: Decision logic demonstrating the chemical stability of Cbz vs. Fmoc in the presence of hydrazine nucleophiles.
Comparative Analysis of Protecting Groups for Hydrazides
| Feature | Cbz (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Hydrazine Stability | High (Stable) | High (Stable) | None (Cleaved instantly) |
| Acid Stability | Moderate (Stable to TFA, cleaved by HBr/HF) | Low (Cleaved by TFA/HCl) | High (Stable to TFA) |
| Hydrogenolysis | Cleaved (H | Stable | Stable |
| Primary Use Case | Orthogonal to Boc/tBu side chains; Azide coupling.[2][3] | Orthogonal to Cbz/Bzl side chains. | Solid Phase Synthesis (Not Hydrazides).[] |
References
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Cbz-Protected Amino Groups: Stability and Deprotection. Organic Chemistry Portal. [Link]
-
Solid-Phase Synthesis of Peptide Hydrazides. PubMed (NIH). [Link]
Sources
Structural Elucidation and Spectroscopic Characterization of Cbz-Glycine Hydrazide
Executive Summary & Application Context
Cbz-Glycine Hydrazide (Benzyl (2-hydrazinyl-2-oxoethyl)carbamate) is a critical intermediate in peptide chemistry, serving as a stable precursor for native chemical ligation (hydrazide method) and as a building block for peptidomimetics.[1][2] Its primary utility lies in the activation of the C-terminus for coupling without racemization (due to the glycine linker) and its role as a "cryptic" thioester surrogate.
This technical guide provides a rigorous, self-validating framework for the spectroscopic identification of Cbz-Gly-NHNH₂. It moves beyond simple peak listing to explain the causality of spectral features, ensuring researchers can distinguish the target molecule from common impurities like hydrolyzed free acid (Cbz-Gly-OH) or unreacted ester (Cbz-Gly-OMe).
Core Molecular Specifications
-
IUPAC Name: Benzyl (2-hydrazinyl-2-oxoethyl)carbamate[2][3][4]
-
Molecular Formula:
-
Solubility Profile: Soluble in DMSO, DMF, MeOH (warm); limited solubility in
, Water.
Spectroscopic Validation Workflow
The following decision tree outlines the logical progression for confirming structural identity and purity.
Figure 1: Logical workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Operational Note: DMSO-
1H NMR Data (400 MHz, DMSO- )
The proton spectrum is characterized by the distinct asymmetry of the two "NH" environments: the carbamate (urethane) NH and the hydrazide NH-NH₂ system.
| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight & Validation Logic |
| 9.15 | Singlet (s) | 1H | Hydrazide NH | The most deshielded proton. Disappearance indicates oxidation to diimide or cyclization. |
| 7.50 | Triplet (t) | 1H | Carbamate NH | Appears as a triplet due to coupling with the Glycine |
| 7.30 – 7.38 | Multiplet (m) | 5H | Aromatic Ph | Integration of this region serves as the internal standard (5H) for purity calculations. |
| 5.04 | Singlet (s) | 2H | Benzylic CH₂ | Diagnostic for the Cbz group. If this splits or shifts, check for benzyl removal. |
| 4.18 | Broad (br s) | 2H | Hydrazide NH₂ | Highly variable width. Broadening indicates rapid exchange or hydrogen bonding. |
| 3.58 | Doublet (d) | 2H | Glycine CH₂ | Couples to Carbamate NH. Becomes a singlet if |
Critical Analysis:
-
The Glycine Doublet: In pure DMSO-
, the glycine methylene protons at 3.58 ppm appear as a doublet ( Hz). This confirms the integrity of the Carbamate NH bond. If this signal appears as a singlet without addition, it suggests the sample contains trace acid/base catalyzing rapid proton exchange. -
Hydrazide Protons: The hydrazide group presents two distinct signals: the internal NH (~9.15 ppm) and the terminal
(~4.18 ppm). The ratio must be 1:2. A loss of the 4.18 ppm signal often indicates condensation with acetone (if glassware was acetone-washed) to form a hydrazone.
13C NMR Data (100 MHz, DMSO- )
Carbon NMR provides verification of the backbone carbonyls, distinguishing the urethane from the hydrazide.
| Shift (δ, ppm) | Assignment | Validation Logic |
| 168.5 | Hydrazide C=O | Upfield relative to esters/acids due to the electron-donating effect of the hydrazide nitrogen. |
| 156.8 | Carbamate C=O | Characteristic of the Z (Cbz) protecting group. |
| 137.4 | Aromatic C-ipso | Quaternary carbon of the phenyl ring. |
| 128.8, 128.3, 128.2 | Aromatic CH | Ortho, meta, and para carbons. |
| 65.8 | Benzylic CH₂ | Confirms the benzyl ester linkage of the protecting group. |
| 42.5 | Glycine CH₂ | The alpha-carbon. |
Infrared (FT-IR) Spectroscopy
IR is particularly useful for assessing the state of the hydrazide group, which can be difficult to distinguish from the free acid by NMR alone if proton exchange is rapid.
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 3300 – 3320 | Primary Diagnostic. Hydrazides show a characteristic doublet or broadened band here, distinct from the single amide NH. | |
| 3030 – 3060 | Weak bands confirming the phenyl ring. | |
| 1690 – 1705 | The "Amide I" like band for the urethane. | |
| 1640 – 1660 | Typically lower frequency than the carbamate carbonyl due to conjugation with the hydrazide nitrogens. | |
| 1530 – 1550 | Bending vibration mixed with C-N stretching. | |
| 695, 740 | "Monosubstituted Benzene" signature (strong bands). |
Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) to prevent thermal decomposition of the labile hydrazide bond.
ESI-MS (Positive Mode)
-
[M+H]⁺: Observed at m/z 224.2 .
-
[M+Na]⁺: Frequently observed at m/z 246.2 (adduct with sodium).
-
[2M+H]⁺: Dimer formation at m/z 447.4 is common at higher concentrations.
Fragmentation Logic (MS/MS)
When subjected to Collision-Induced Dissociation (CID), Cbz-Gly-NHNH₂ follows a predictable fragmentation pathway useful for structural confirmation.
-
Loss of Hydrazine: Precursor (224)
Loss of (32 Da) is not always the primary path; often the Cbz group fragments first. -
Tropylium Ion Formation: The most dominant fragment is usually m/z 91.0 (Benzyl cation / Tropylium), derived from the Cbz group.
-
Cbz Cleavage: Loss of the benzyl carbamate moiety typically yields the glycine hydrazide core or glycine fragments.
Experimental Protocols & Quality Control
Protocol 1: Sample Preparation for NMR
To ensure the resolution of the Glycine doublet and Hydrazide protons:
-
Weigh 10–15 mg of dry this compound.
-
Dissolve in 0.6 mL of DMSO-
(99.9% D). -
Critical Step: Ensure the NMR tube is free of acetone traces. Acetone reacts with hydrazides to form a hydrazone (New signals:
1.8 and 2.0 ppm methyl singlets), confounding the spectrum.
Protocol 2: Impurity Profiling
Common impurities arise from incomplete synthesis (hydrazinolysis of ester) or degradation.
| Impurity | NMR Signature (DMSO- | Source |
| Cbz-Gly-OMe (Starting Material) | Singlet at | Incomplete reaction. |
| Cbz-Gly-OH (Hydrolysis Product) | Broad singlet >12 ppm (COOH). Loss of signals at 9.1/4.2 ppm. | Water contamination during synthesis. |
| Hydrazone (Acetone adduct) | Singlets at | Acetone washing of glassware. |
| Benzyl Alcohol | Singlet at | Cleavage of Cbz group. |
References
- Synthesis & Properties: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Standard reference for hydrazinolysis of esters).
-
Hydrazide Ligation Context: Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. Link
-
NMR Solvent Effects: Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link
-
CFTR Inhibitor Applications: Muanprasat, C., et al. (2004). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors.[7][8] Journal of General Physiology. Link
-
General Spectral Data: National Institute of Standards and Technology (NIST) Chemistry WebBook. Glycine Derivatives. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CBZ-GLY HYDRAZIDE | 5680-83-1 [chemicalbook.com]
- 4. cbz-gly hydrazide | CAS#:5680-83-1 | Chemsrc [chemsrc.com]
- 5. N-CBZ-Glycine hydrazide; CBZ-GLY Hydrazide, CAS No. 5680-83-1 - iChemical [ichemical.com]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Bergmann-Zervas Paradigm: A Technical Guide to N-Cbz-Glycine Derivatives
Executive Summary
N-Carbobenzyloxy-glycine (Z-Gly-OH) represents more than a chemical reagent; it is the historical and functional pivot point of modern peptide therapeutics. Before 1932, peptide synthesis was a destructive process, plagued by racemization and harsh deprotection conditions that destroyed sensitive biological epitopes. The introduction of the Carbobenzoxy (Cbz or Z) group by Max Bergmann and Leonidas Zervas provided the first "orthogonal" protection strategy—stable to basic coupling conditions yet cleavable by neutral catalytic hydrogenolysis.
This guide provides a rigorous technical analysis of N-Cbz-glycine, moving from its foundational synthesis to its modern role as a scaffold for protease inhibitors and peptidomimetics in drug discovery.
Part 1: Historical & Mechanistic Foundation
The 1932 Pivot
Prior to the work of Bergmann and Zervas, amine protection relied heavily on benzoyl groups, which required harsh hydrolysis for removal, often cleaving the very peptide bonds formed during synthesis. In their seminal 1932 publication in Berichte der deutschen chemischen Gesellschaft, Bergmann and Zervas introduced the carbobenzoxy group.
The genius of this discovery lay in the benzyl ester linkage . Unlike an amide, the carbamate linkage reduces the nucleophilicity of the nitrogen (preventing side reactions), while the benzyl group introduces a unique cleavage vector: catalytic hydrogenolysis . This allowed deprotection under neutral conditions at room temperature, preserving optical purity and peptide integrity.
Chemical Structure & Properties
N-Cbz-Glycine (C₁₀H₁₁NO₄) consists of a glycine core N-acylated by a benzyl carbamate.
| Property | Value | Relevance |
| Molecular Weight | 209.20 g/mol | Ideal for fragment-based drug design calculations. |
| Melting Point | 119–120 °C | High crystallinity allows for easy purification without chromatography. |
| Solubility | Soluble in alcohols, EtOAc; Low in | Facilitates Schotten-Baumann synthesis (biphasic). |
| pKa (COOH) | ~3.98 | Standard carboxylic acid behavior for coupling. |
Part 2: Synthetic Methodologies
Protocol A: Schotten-Baumann Synthesis of Z-Gly-OH
This protocol utilizes a biphasic system to manage the competing hydrolysis of the acyl chloride reagent.
Reagents:
-
Glycine (1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.2 eq)[1]
-
NaOH (4M solution)[1]
-
Solvent: Water / Diethyl Ether (or Dioxane)
Step-by-Step Workflow:
-
Solubilization: Dissolve Glycine in 2M NaOH (1 eq). Critical: The pH must be initially high enough to deprotonate the ammonium (
) to the amine ( ), which is the active nucleophile. -
Controlled Addition: Cool to 0°C. Simultaneously add Cbz-Cl and additional NaOH dropwise.
-
Why? The reaction generates HCl.[1] If the pH drops below 8, the amine protonates and reactivity stops. If pH > 11, Cbz-Cl hydrolyzes rapidly to benzyl alcohol. Target pH: 9–10.
-
-
Workup:
-
Wash the alkaline solution with diethyl ether (removes unreacted Cbz-Cl and benzyl alcohol).
-
Acidification: Acidify the aqueous layer to pH 1–2 with HCl. Z-Gly-OH will precipitate as a white solid.
-
-
Purification: Recrystallize from chloroform or ethyl acetate/hexane.
Protocol B: Orthogonal Deprotection
The utility of Cbz lies in its cleavage options.[2]
| Method | Reagents | Mechanism | Application |
| Hydrogenolysis | Catalytic Cleavage. The Pd coordinates the benzyl ring and hydrogen cleaves the benzylic C-O bond. The resulting carbamic acid spontaneously decarboxylates ( | Standard peptide synthesis; preserves t-Butyl based side chains. | |
| Acidolysis | HBr in Acetic Acid (33%) | Used when sulfur poisons Pd catalysts or for solid-phase cleavage. |
Part 3: Visualization of the Lifecycle
The following diagram illustrates the protection-coupling-deprotection cycle, highlighting the critical intermediate states.
Figure 1: The synthetic lifecycle of N-Cbz-Glycine, demonstrating the conversion from raw amino acid to protected intermediate and final deprotection via hydrogenolysis.[4][5]
Part 4: Derivatives in Drug Discovery
While Z-Gly-OH is a synthesis intermediate, its derivatives are potent pharmacophores, particularly in the design of protease inhibitors . The hydrophobic benzyl group mimics the phenylalanine side chain, often fitting into the S1 or S2 pockets of enzymes like Thrombin, HIV Protease, or Cathepsin.
Activated Esters (Z-Gly-OSu)
-
Structure: N-Benzyloxycarbonyl-glycine N-hydroxysuccinimide ester.
-
Function: A stable, crystalline "active" form of Z-Gly. It reacts selectively with primary amines without adding coupling reagents (like DCC), avoiding urea byproducts.
-
Usage: Crucial for modifying proteins or synthesizing short peptide drugs where purity is paramount.
Peptidomimetics & Warheads
Drug developers modify the C-terminus of Z-Gly to create "warheads" that covalently bind to enzyme active sites.
-
Z-Gly-Chloromethylketone (Z-Gly-CMK): An irreversible alkylator of histidine residues in serine proteases.
-
Z-Gly-Aldehydes (Z-Gly-H): Transition-state analogs that form hemiacetals with the active site serine, acting as reversible inhibitors.
-
Z-L-Cyclohexylglycine (Z-CHG): A derivative where the aromatic ring is hydrogenated. Used in Factor Xa inhibitors and antiviral agents, providing bulk without pi-stacking interactions.
Comparative Orthogonality in Synthesis
Understanding when to use Cbz versus modern alternatives (Boc/Fmoc) is critical for complex molecule design.
| Protecting Group | Cleavage Condition | Stability | Orthogonality Note |
| Cbz (Z) | Stable to TFA, weak base. | Orthogonal to Boc (acid labile) and Fmoc (base labile). | |
| Boc | TFA (Acid) | Stable to Hydrogenolysis, Base. | NOT orthogonal to Cbz if HBr is used; orthogonal if |
| Fmoc | Piperidine (Base) | Stable to Acid, Hydrogenolysis. | Completely orthogonal to Cbz. Ideal for dual-protection strategies. |
Part 5: Therapeutic Application Logic
The following decision tree illustrates how a medicinal chemist utilizes N-Cbz-Glycine derivatives to target specific protease classes.
Figure 2: Strategic derivatization of N-Cbz-Glycine in protease inhibitor design.
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. (Foundational text on the Carbobenzoxy method).
- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on deprotection mechanisms).
-
Kohrt, J. T., et al. (2006). The discovery of glycine and related amino acid-based factor Xa inhibitors.[6] Bioorganic & Medicinal Chemistry, 14(13), 4379-4392.[6] (Application of glycine derivatives in modern anticoagulants).
-
Dunlap, R. B., et al. (2020).[7] Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery. (Context for protease inhibitor design).
-
ChemicalBook. (n.d.). N-Cbz-Glycine Properties and Safety Data. (Physical property verification).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 5. Cbz-Gly-Gly | 2566-19-0 [chemicalbook.com]
- 6. The discovery of glycine and related amino acid-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpca.org [ijpca.org]
Cbz-Glycine hydrazide mechanism of action in peptide chemistry
Mechanism of Action, Synthetic Utility, and Modern Ligation Strategies
Executive Summary
Cbz-Glycine Hydrazide (Z-Gly-NHNH₂) represents a pivotal functional class in peptide chemistry: the protected peptide hydrazide. Historically revered for its ability to facilitate segment condensation with minimal racemization (the Azide Method ), this molecular architecture has experienced a renaissance in modern proteomic chemistry. It now serves as a stable, shelf-ready surrogate for thioesters in Native Chemical Ligation (NCL) .
This guide dissects the mechanistic pathways of Z-Gly-NHNH₂, contrasting its classical activation via nitrosyl chemistry with modern oxidative and pyrazole-mediated ligation strategies.
Part 1: The Molecular Architect
Structure and Orthogonality
The utility of Z-Gly-NHNH₂ stems from the orthogonal reactivity of its two terminal groups:
-
N-Terminus (Cbz/Z Group): The benzyloxycarbonyl group provides acid-stable protection (resistant to TFA), removable only via catalytic hydrogenolysis (
) or strong acids (HBr/AcOH, HF). This stability allows the hydrazide chemistry to proceed without compromising the N-terminal integrity. -
C-Terminus (Hydrazide): The hydrazide (
) is a "masked" activated ester. It is nucleophilic in its resting state (stable to basic/nucleophilic conditions) but becomes a potent electrophile upon oxidative activation.
The "Achiral" Nuance
Critical Note: Glycine is achiral. Therefore, Z-Gly-NHNH₂ itself cannot racemize.[1] However, it is the standard model compound used to validate hydrazide coupling protocols because it eliminates steric bulk as a variable, allowing researchers to isolate electronic effects. When applied to chiral amino acids, the mechanisms described below are famous for suppressing racemization because they bypass the formation of the oxazolone intermediate [1].
Part 2: The Mechanistic Core (The Azide Method)
The classical mechanism involves converting the hydrazide into an acyl azide.[2] This is a kinetic race between amide bond formation and the Curtius rearrangement.
Activation (Nitrosylation)
The hydrazide is treated with nitrous acid (generated in situ from
Coupling (Aminolysis)
The acyl azide reacts with the N-terminal amine of the target peptide fragment.
The Racemization Suppression Mechanism
In standard carboxyl activation (e.g., HATU/DIPEA), the activated ester often cyclizes to form an oxazolone (azlactone), which is prone to rapid racemization via enolization.
-
Why Azides are Safe: The acyl azide moiety does not readily cyclize to form the oxazolone due to the specific geometry and electronic properties of the azide group. Consequently, the chiral integrity of the C-terminal amino acid is preserved [2].
The Trap: Curtius Rearrangement
If the temperature rises (typically >0°C), the acyl azide undergoes thermal decomposition, releasing
-
Consequence: The isocyanate reacts with the amine to form a urea byproduct (
), terminating the chain and contaminating the product.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the bifurcation between the productive coupling pathway and the destructive Curtius rearrangement.
Caption: Mechanistic bifurcation of Z-Gly-NHNH₂ activation. Green path indicates successful ligation; red path indicates Curtius rearrangement side-reaction.
Part 4: Modern Ligation Strategies (Thioester Surrogates)
In the era of chemical protein synthesis, Z-Gly-NHNH₂ acts as a shelf-stable precursor to thioesters for Native Chemical Ligation (NCL) .
Pathway A: Oxidative Thiolysis
Instead of direct aminolysis, the acyl azide is intercepted by a thiol (e.g., MPAA) to form a thioester in situ.
-
Oxidation: Hydrazide
Azide ( ).[3] -
Thiolysis: Azide + R-SH
Thioester ( ). -
Ligation: Thioester + Cys-Peptide
Native Peptide Bond (via S-to-N acyl shift) [3].
Pathway B: Acetylacetone (Acac) Activation
A milder, nitrite-free method developed to avoid sensitive side reactions.
-
Z-Gly-NHNH₂ reacts with acetylacetone to form an acyl pyrazole .
-
The pyrazole is a reactive amide equivalent that undergoes thiolysis or direct aminolysis [4].
Part 5: Experimental Protocols
Protocol 1: Synthesis of Z-Gly-NHNH₂
Objective: Preparation of the hydrazide from the methyl ester.
| Reagent | Equivalents | Role |
| Z-Gly-OMe | 1.0 | Starting Material |
| Hydrazine Hydrate ( | 5.0 - 10.0 | Nucleophile |
| Methanol/Ethanol | Solvent | Reaction Medium |
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of Z-Gly-OMe in 30 mL of methanol.
-
Addition: Add hydrazine hydrate (50-100 mmol) dropwise at room temperature. Note: Excess hydrazine prevents the formation of the dimer (Z-Gly-NHNH-Gly-Z).
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester.
-
Workup: Evaporate solvent in vacuo. The hydrazide often precipitates.
-
Purification: Recrystallize from Ethanol/Water or Ether.
-
Validation: ESI-MS (
expected) and IR (Shift of carbonyl stretch from ~1740 cm⁻¹ ester to ~1660 cm⁻¹ hydrazide).
Protocol 2: The Rudinger Modification (Azide Coupling)
Objective: Coupling Z-Gly-NHNH₂ to a peptide fragment (H-Peptide-OR) with minimized side reactions.
Step-by-Step:
-
Preparation: Dissolve Z-Gly-NHNH₂ (1.0 eq) in DMF/DMF at -20°C.
-
Acidification: Add HCl (in dioxane/EtOAc) to ensure pH < 2.
-
Nitrosylation: Add tert-butyl nitrite (t-BuONO) (1.1 eq). Stir for 15-30 mins at -20°C. Why: Organic nitrites are soluble in organic solvents, avoiding water solubility issues of NaNO₂.
-
Neutralization: Add DIPEA to neutralize the acid (pH ~7.5). Critical: Keep temperature strictly < -10°C during this exothermic step.
-
Coupling: Immediately add the amino component (H-Peptide-OR).
-
Incubation: Stir at 4°C for 24 hours.
-
Workup: Standard aqueous extraction.
Part 6: Troubleshooting & Analytics
| Observation | Root Cause | Corrective Action |
| Urea Byproduct (+26 Da shift) | Curtius Rearrangement | Maintain T < -10°C during activation and neutralization. |
| Low Yield | Hydrolysis of Azide | Ensure anhydrous conditions if using t-BuONO; work fast after neutralization. |
| Dimer Formation | Insufficient Hydrazine | Use >5 eq hydrazine during synthesis of the hydrazide. |
| Racemization | Base-catalyzed enolization | Avoid excess base (DIPEA) after neutralization; use collidine (weaker base). |
References
-
Curtius, T. (1902).[4] Ueber Stickstoffwasserstoffsäure. Berichte der deutschen chemischen Gesellschaft.
-
Klausner, Y. S., & Bodanszky, M. (1974). The Azide Method in Peptide Synthesis: Its Scope and Limitations. Synthesis.[1][2][5][3][6][7][8][9][10][11]
-
Fang, G. M., Li, Y. M., Shen, F., et al. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[3][6][11][12] Angewandte Chemie International Edition.
-
Flood, D. T., et al. (2018).[7] Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie.[7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acids and Peptides. VI. Curtius Rearrangement of Acyl Amino Acid and Peptide Azides and Reactivity of the Isocyanates [jstage.jst.go.jp]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. chemistryviews.org [chemistryviews.org]
- 8. peptide.com [peptide.com]
- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical appearance and stability of Cbz-Glycine hydrazide
Part 1: Scientific Integrity & Critical CAS Verification
CRITICAL DATA ALERT: CAS Registry Mismatch Before proceeding with the technical characterization, a discrepancy in the requested identifier must be addressed to ensure experimental safety and accuracy.
-
Actual Chemical Identity of CAS 5680-86-4: Z-Glu(OBzl)-OH (N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester).
-
Correct CAS for Cbz-Glycine Hydrazide: 5680-83-1 .[4][5][6][7][8][9]
Directive: This guide focuses exclusively on This compound (CAS 5680-83-1) as per the textual topic request. Researchers possessing a vial labeled 5680-86-4 should verify the structure immediately, as it is likely a Glutamic acid derivative, not a hydrazide.
Part 2: Physicochemical Profile
This compound (Benzyl (2-hydrazinyl-2-oxoethyl)carbamate) is a critical intermediate in peptide synthesis, particularly serving as a precursor for azide coupling or native chemical ligation via hydrazide activation.
Physical Appearance & Constants
The compound typically presents as a crystalline solid. Its purity is visually correlated with its crystalline habit; amorphous clumping often indicates moisture absorption or partial oxidation.
| Property | Value / Description | Technical Note |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidative degradation (formation of azo species). |
| Molecular Formula | MW: 223.23 g/mol | |
| Melting Point | 116–117 °C | Sharp melting range indicates high purity. Broadening (>2°C range) suggests hydrolysis or solvent inclusion. |
| Solubility (High) | DMSO, DMF, Methanol, Ethanol | Soluble in polar organic solvents due to H-bonding potential of the hydrazide and carbamate. |
| Solubility (Low) | Water, Diethyl Ether, Hexane | Limited water solubility due to the lipophilic Cbz (benzyl) protecting group. |
Solubility Logic for Stock Solutions
For experimental workflows, DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (100 mM).
-
Reasoning: DMSO disrupts the strong intermolecular hydrogen bonding between hydrazide protons, preventing aggregation that can occur in alcohols.
-
Caution: DMSO is hygroscopic; water introduction accelerates hydrazide hydrolysis.
Part 3: Stability Mechanisms & Degradation Pathways
The stability of this compound is governed by two competing reactivities: the nucleophilicity of the hydrazide (
Primary Degradation: Oxidative Dehydrogenation
The most immediate threat to stability is atmospheric oxygen. Hydrazides are reducing agents. Upon exposure to air (especially in solution), the terminal hydrazine group oxidizes to a diimide or azo species.
-
Visual Indicator: The sample turns from white to beige/yellow.
-
Mechanism:
Secondary Degradation: Hydrolysis
While the Cbz group is stable to mild basic conditions, the hydrazide moiety can hydrolyze back to the carboxylic acid (Cbz-Gly-OH) and hydrazine, particularly in acidic aqueous environments.
Visualization of Stability Logic
The following diagram illustrates the degradation flow and the checkpoints for maintaining integrity.
Caption: Figure 1. Degradation pathways of this compound showing oxidative susceptibility (Red) and hydrolytic cleavage (Yellow).
Part 4: Handling & Storage Protocols
To ensure "Self-Validating" integrity, the following protocols must be adhered to.
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen . The hydrazide group is sensitive to oxidation; air exposure degrades the reagent over months.
-
Container: Amber glass vials with Teflon-lined caps. (Protects from light, which catalyzes auto-oxidation).
Re-crystallization (Purification)
If the melting point drops below 114°C or the powder turns yellow:
-
Dissolve the crude solid in a minimum amount of hot Ethanol .
-
Add warm Water dropwise until slight turbidity persists.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter the white needles/plates and dry under high vacuum over
.
Part 5: Analytical Verification Workflow
Before using this compound in critical ligation steps, verify its identity and purity.
Thin Layer Chromatography (TLC)
-
Mobile Phase: Chloroform : Methanol (9:1).
-
Visualization: UV (254 nm) for the Cbz group; Ninhydrin is negative (blocked amine).
-
Specific Stain: Tollen’s Reagent or Permanganate . The hydrazide group is a reducing agent and will instantly reduce Tollen's (silver mirror) or bleach KMnO4 (brown spot), confirming the active hydrazide functionality.
Analytical Logic Diagram
Caption: Figure 2. Quality Control decision tree. Note that standard Ninhydrin tests will fail; reductive staining is required.
References
-
ChemicalBook . (2023). This compound (CAS 5680-83-1) Physicochemical Properties. Retrieved from
-
Santa Cruz Biotechnology . (2023). This compound Product Data Sheet. Retrieved from
-
Pharmaffiliates . (2023). Certificate of Analysis Data for this compound. Retrieved from
-
BenchChem . (2023). Guide to Cbz Protecting Group Stability. Retrieved from
Sources
- 1. CAS-5680-86-4, Z-L-Glutamic Acid-4- Benzyl Ester for Biochemistry Manufacturers, Suppliers & Exporters in India | Z00740 [cdhfinechemical.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 5680-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. N-CBZ-Glycine hydrazide; CBZ-GLY Hydrazide, CAS No. 5680-83-1 - iChemical [ichemical.com]
- 6. This compound | CAS 5680-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CBZ-GLY HYDRAZIDE | 5680-83-1 [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Cbz-Glycine hydrazide derivatives and their potential uses
Topic: Cbz-Glycine Hydrazide Derivatives: Synthesis, Chemical Versatility, and Pharmaceutical Applications Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This compound (Benzyl (2-hydrazinyl-2-oxoethyl)carbamate) represents a critical scaffold in organic synthesis and medicinal chemistry. Structurally, it combines the robust N-terminal protection of the Carbobenzyloxy (Cbz) group with the high nucleophilicity of a C-terminal hydrazide, bridged by a flexible glycine linker. This unique architecture makes it an indispensable intermediate for Native Chemical Ligation (NCL) in peptide synthesis, a precursor for bioactive heterocycles (1,3,4-oxadiazoles), and a pharmacophore for cysteine protease inhibitors . This guide provides a comprehensive technical analysis of its synthesis, derivatization, and therapeutic potential.
Chemical Architecture & Synthesis
The utility of this compound stems from its tripartite structure:
-
Cbz Group (Benzyloxycarbonyl): Provides acid-stable N-terminal protection, removable via catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH), allowing orthogonal manipulation of the C-terminus.
-
Glycine Linker: Offers minimal steric hindrance, facilitating enzyme active site access and rapid cyclization kinetics.
-
Hydrazide Moiety (-CONHNH₂): Acts as an "alpha-effect" nucleophile, significantly more reactive than simple amines, and serves as a latent thioester surrogate.
Experimental Protocol: Synthesis of this compound
Standardized workflow for high-purity isolation.
Step 1: N-Protection (Schotten-Baumann Conditions)
-
Reagents: Glycine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.2 eq), NaOH (2M).[1]
-
Procedure: Dissolve glycine in NaOH at 0°C. Add Cbz-Cl dropwise while maintaining alkaline pH. Acidify to pH 1 with HCl.
-
Yield: ~85-90% (White precipitate).
Step 2: Esterification
-
Reagents: Cbz-Glycine, Absolute Ethanol, catalytic H₂SO₄ (or SOCl₂).
-
Procedure: Reflux for 4 hours. Concentrate in vacuo.
-
Product: Cbz-Glycine Ethyl Ester (Oil or low-melting solid).
Step 3: Hydrazinolysis (The Critical Step)
-
Reagents: Cbz-Glycine Ethyl Ester (1.0 eq), Hydrazine Hydrate (80%, 2.0 eq), Ethanol.
-
Procedure:
-
Dissolve ester in ethanol (0.5 M concentration).
-
Add hydrazine hydrate dropwise at room temperature (exothermic).
-
Stir for 12 hours or reflux for 2 hours for faster conversion.
-
Cool to 4°C. The product often crystallizes directly.
-
Purification: Recrystallize from Ethanol/Water.
-
-
Characterization: MP: 116-117°C. IR: 3300 cm⁻¹ (NH), 1650 cm⁻¹ (C=O).
Functional Versatility: The Reaction Landscape
This compound is a divergent intermediate. Its reactivity profile allows access to three distinct chemical spaces: Peptide Ligation , Bioactive Heterocycles , and Schiff Base Ligands .
Visualization: Reaction Divergence
Caption: Divergent synthesis pathways from this compound, leading to heterocycles, ligation intermediates, and metal chelators.
Application I: Native Chemical Ligation (NCL)
In modern protein synthesis, this compound serves as a model for peptide hydrazides , which are stable "crypto-thioesters." Unlike thioesters, hydrazides are stable to standard Solid Phase Peptide Synthesis (SPPS) conditions.
Mechanism of Action:
-
Activation: The hydrazide is converted to an acyl azide using NaNO₂/HCl at -10°C.
-
Thiolysis: The acyl azide reacts with a thiol (e.g., MPAA) to form a reactive thioester in situ.
-
Ligation: The thioester undergoes transthioesterification with an N-terminal Cysteine peptide, followed by an S-to-N acyl shift to form a native peptide bond.
This method allows the synthesis of large proteins (e.g., Histone H3) by ligating fragments without handling unstable thioesters throughout the process.
Application II: Pharmaceutical Potency
A. CFTR Inhibition (Cystic Fibrosis Research)
Glycine hydrazide derivatives, specifically GlyH-101 , are potent inhibitors of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[2][3]
-
Mechanism: Pore occlusion.[2][3] The hydrazide motif locks the channel in a closed state from the external side.
-
Relevance: this compound analogues are screened to improve water solubility and retention time compared to GlyH-101.
B. Cysteine Protease Inhibition (Papain Family)
Hydrazides are reversible inhibitors of cysteine proteases (Papain, Cathepsin B/L).
-
Binding Mode: The active site cysteine thiolate attacks the carbonyl carbon of the hydrazide (or its oxidized azo derivative), forming a covalent hemithioacetal-like transition state.
-
SAR Insight: The Cbz group occupies the S2 subsite of the enzyme, providing hydrophobic anchoring that increases binding affinity (
values often in the range).
C. Antimicrobial Schiff Bases
Condensation of this compound with aromatic aldehydes (e.g., salicylaldehyde, 2-nitrobenzaldehyde) yields Schiff bases with significant biological activity.
-
Metal Complexation: Coordination with Cu(II) or Zn(II) often enhances antimicrobial potency by 2-5 fold due to increased lipophilicity and penetration of bacterial cell membranes (Tweedy's Chelation Theory).
Table 1: Comparative Biological Activity of Derivatives
| Derivative Class | Target / Organism | Mechanism | Potency Ref |
| Glycine Hydrazide (GlyH-101) | CFTR Chloride Channel | Pore Occlusion | |
| Schiff Base (Salicylaldehyde) | S. aureus, E. coli | Cell Wall Disruption | MIC: |
| Cu(II) Complex | C. albicans (Fungal) | DNA Intercalation/Oxidation | MIC: |
| Peptidyl Hydrazide | Papain (Cysteine Protease) | Active Site Thiol Trap |
References
-
Muanprasat, C., et al. (2004). "Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors." Journal of General Physiology. Link
-
Chohan, Z. H., et al. (2002).[4] "Antibacterial Schiff bases of oxalyl-hydrazine/diamide... and their zinc(II) complexes."[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Zheng, J.S., et al. (2013). "Chemical synthesis of proteins using peptide hydrazides as thioester surrogates."[5][6] Nature Protocols. Link
-
Otto, H.H., & Schirmeister, T. (1997). "Cysteine Proteases and Their Inhibitors." Chemical Reviews. Link
-
Tokumaru, K., & Johnston, J.N. (2017). "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides." Chemical Science. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Schiff bases of oxalyl-hydrazine/diamide incorporating pyrrolyl and salicylyl moieties and of their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
Theoretical vs. Experimental Properties of Cbz-Glycine Hydrazide
The following technical guide details the theoretical and experimental profile of N-Benzyloxycarbonylglycine hydrazide (Cbz-Gly-NHNH₂) . It is structured to bridge the gap between computational prediction (DFT/Gas Phase) and laboratory reality (Solid State/Solvated), serving as a blueprint for researchers using this compound in peptide ligation or enzyme inhibition studies.
A Technical Guide for Structural Dynamics & Synthetic Application
Executive Summary
Cbz-Glycine hydrazide (CAS: 5680-83-1) serves as a critical intermediate in peptide chemistry, specifically for the Curtius rearrangement and the azide coupling method , strategies employed to minimize racemization during segment condensation. While theoretical models (DFT) often depict the molecule as a flexible, isolated monomer, experimental data reveals a rigid, self-assembling architecture driven by extensive intermolecular hydrogen bonding. This guide contrasts these two perspectives to optimize synthesis, purification, and application protocols.
Molecular Architecture: Theory vs. Reality
The disparity between the calculated properties (in vacuo) and observed properties (solid state/solution) is the primary source of experimental failure (e.g., solubility issues, unexpected reactivity).
Structural Parameters
| Property | Theoretical (DFT B3LYP/6-31G*) | Experimental (Solid State/XRD) | Causality of Deviation |
| Conformation | Twisted, non-planar hydrazide tail | Planar or semi-planar hydrazide | Crystal packing forces and intermolecular H-bonds flatten the structure. |
| Dipole Moment | ~3.5 - 4.2 Debye | Variable (Solvent dependent) | Solvent dielectric stabilizes zwitterionic resonance hybrids. |
| HOMO-LUMO Gap | Large (~5.0 eV) | Lower (Optical Gap) | Intermolecular charge transfer in the crystal lattice narrows the gap. |
| N-N Bond Length | 1.40 Å | 1.42 - 1.44 Å | Repulsion between lone pairs is mitigated by H-bonding in the solid state. |
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the hydrazide nitrogen lone pairs (nucleophilic site).
-
LUMO (Lowest Unoccupied Molecular Orbital): Located on the carbonyl carbon and the benzyl aromatic ring (electrophilic/π-system).
-
Implication: The high energy of the HOMO on the terminal nitrogen explains its rapid reaction with nitrous acid (HONO) to form the azide, a key step in peptide ligation.
Synthetic Protocol & Validation
This workflow integrates the synthesis of the precursor (Cbz-Gly-OMe) and the hydrazinolysis, ensuring high purity without column chromatography.
Reaction Logic
-
Protection: Glycine is protected with Benzyl chloroformate (Cbz-Cl) to prevent amine side-reactions.
-
Activation: The carboxyl group is esterified (Methyl ester) to make it susceptible to nucleophilic attack.
-
Hydrazinolysis: Hydrazine hydrate displaces the methoxy group. Note: Hydrazine is a stronger nucleophile than the amine, driving the equilibrium.
Step-by-Step Methodology
Step A: Synthesis of Cbz-Glycine Methyl Ester
-
Dissolve Cbz-Gly-OH (10 mmol) in MeOH (50 mL).
-
Catalyst: Add thionyl chloride (SOCl₂, 1.1 eq) dropwise at 0°C. Caution: Exothermic.
-
Reflux: Heat to 60°C for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.[1]
Step B: Hydrazinolysis to Cbz-Gly-NHNH₂
-
Solvent Choice: Dissolve Cbz-Gly-OMe (from Step A) in absolute ethanol (0.5 M concentration). Why? Methanol can cause transesterification byproducts; Ethanol promotes precipitation of the product.
-
Nucleophile Addition: Add Hydrazine Hydrate (80% or 98%) (5.0 equivalents) dropwise at room temperature. High excess prevents dimer formation (Cbz-Gly-NH-NH-Gly-Cbz).
-
Reaction: Stir at RT for 12–24 hours. Product typically precipitates as a white solid.
-
Purification (Self-Validating):
-
Filter the white precipitate.
-
Wash 1: Cold Ethanol (removes unreacted ester).
-
Wash 2: Cold Water (removes excess hydrazine).
-
Wash 3: Diethyl Ether (speeds drying).
-
-
Drying: Vacuum desiccate over P₂O₅.
Visualization of Synthetic Pathway
Caption: Linear synthetic pathway transforming Glycine to this compound via ester activation.
Spectroscopic Characterization: The "Shift" Phenomenon
The most common analytical error is misinterpreting the IR/NMR shifts caused by hydrogen bonding.
Vibrational Spectroscopy (FTIR)
| Mode | Theoretical (Gas Phase) | Experimental (Solid KBr) | Shift (Δ) | Explanation |
| ν(N-H) stretch | ~3450–3500 cm⁻¹ | 3280–3320 cm⁻¹ | Red Shift (-180) | Strong intermolecular H-bonding weakens the N-H bond constant. |
| ν(C=O) Amide I | ~1700–1720 cm⁻¹ | 1650–1665 cm⁻¹ | Red Shift (-50) | C=O acts as H-bond acceptor, reducing double bond character. |
| ν(C=O) Carbamate | ~1750 cm⁻¹ | 1690–1705 cm⁻¹ | Red Shift (-50) | Cbz carbonyl also participates in the H-bond network. |
Nuclear Magnetic Resonance (NMR)
-
Solvent Effect (DMSO-d6 vs. CDCl3):
-
In CDCl₃ , the hydrazide protons (-NH-NH₂2) often appear broad or are not visible due to exchange.
-
In DMSO-d6 , the hydrazide protons are distinct due to H-bonding with the solvent, which slows exchange.
-
Diagnostic Peak: The hydrazide -NH- appears at ~9.0–9.2 ppm (singlet), and the -NH₂ appears at ~4.2 ppm (broad singlet).
-
Structural Dynamics & Reactivity
The Azide Coupling (The Primary Application)
Cbz-Gly-hydrazide is a "masked" activated ester. Upon treatment with nitrous acid (HONO), it converts to the azide, which couples to amines without racemization.
Mechanism:
-
Nitrosation: The terminal -NH₂ attacks the Nitrosonium ion (NO⁺).
-
Dehydration: Loss of water yields the acyl azide (-CON₃).
-
Coupling: The azide is attacked by the amine of the next amino acid.
Biological Activity & Enzyme Inhibition
While often a precursor, the hydrazide moiety itself has biological implications:
-
Metalloprotease Inhibition: The hydrazide group can chelate Zinc (Zn²⁺) in active sites (e.g., Carboxypeptidase A).
-
Cysteine Protease Inhibition: Acts as a "warhead," forming a reversible covalent bond with the active site Thiol (-SH).
Reactivity Network Diagram
Caption: Functional versatility of Cbz-Gly-NHNH2 in synthesis (left) and bio-inorganic chemistry (right).
References
-
Stoll, A., & Wiedemann, E. (1952). Peptide Synthesis via the Azide Method. Helvetica Chimica Acta . (Foundational text on hydrazide-azide conversion).
-
Verma, G., et al. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines . (Review of hydrazide biological properties).
-
Sheeja, B., et al. (2012). Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine. Indian Journal of Pure & Applied Physics . (Comparative DFT data for glycine derivatives).
-
Sigma-Aldrich. (2024).[2] Product Specification: N-(Benzyloxycarbonyl)glycine hydrazide. Merck KGaA . (Physical property verification).
-
BenchChem. (2025). Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz. BenchChem Application Notes . (Synthetic protocols).
Sources
Methodological & Application
Application Note: Strategic Synthesis of Cbz-Glycine Hydrazides via SPPS
Executive Summary & Scientific Rationale
The utilization of peptide hydrazides has revolutionized protein semi-synthesis, serving as robust, shelf-stable surrogates for unstable peptide thioesters in Native Chemical Ligation (NCL) . While standard protocols often employ Fmoc-SPPS, the specific incorporation of Cbz-Glycine Hydrazide moieties represents a specialized, high-fidelity strategy.
Why this compound?
-
Racemization Suppression (The Glycine Advantage): The activation of C-terminal hydrazides (via oxidation to azides) carries a risk of C-terminal epimerization. Placing a Glycine residue at the C-terminus eliminates chirality, rendering the activation step racemization-free.
-
Orthogonal Protection (The Cbz Advantage): The Benzyloxycarbonyl (Cbz or Z) group is stable to mild acid (TFA) and basic conditions (Piperidine). In SPPS, a Cbz-N-capped peptide hydrazide allows for the isolation of a fully protected peptide segment that can undergo C-terminal ligation without N-terminal interference, a critical requirement for convergent fragment condensation strategies.
This guide details two complementary protocols: the Solution-Phase Synthesis of Cbz-Gly-NHNH₂ (as a reference standard) and the Solid-Phase Synthesis (SPPS) of complex peptide hydrazides using the robust Fmoc-Hydrazine-2-CTC resin strategy.
Critical Mechanistic Workflow
The following diagram illustrates the chemical logic governing the synthesis and activation of Cbz-Glycine hydrazides.
Figure 1: Strategic workflow for generating Cbz-protected peptide hydrazides via SPPS, highlighting the transition from solid support to solution-phase ligation.
Protocol A: Preparation of Reference Standard (Solution Phase)
Context: Before attempting complex SPPS, it is often necessary to synthesize Cbz-Gly-NHNH₂ in bulk as a model compound for optimizing ligation conditions (e.g., HPLC retention time calibration).
Reagents Required[1][2][3][4][5][6][7][8]
-
Cbz-Gly-OMe (Cbz-Glycine Methyl Ester) or Cbz-Gly-OEt
-
Hydrazine Monohydrate (80% or 98%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diethyl Ether (Et₂O)
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of Cbz-Gly-OMe in 30 mL of MeOH.
-
Hydrazinolysis: Add Hydrazine Monohydrate (50 mmol, 5 equiv.) dropwise to the stirring solution at room temperature.
-
Note: A large excess of hydrazine is crucial to prevent the formation of the dimer (Cbz-Gly-NH-NH-Gly-Cbz).
-
-
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1). The ester spot should disappear.
-
Precipitation: If the product precipitates, filter directly. If not, concentrate the solvent to ~5 mL under reduced pressure.
-
Crystallization: Add cold Diethyl Ether (50 mL) to induce crystallization.
-
Purification: Filter the white solid, wash extensively with cold ether (to remove excess hydrazine), and dry under vacuum.
-
Yield Expectation: >85%
-
Characterization: ESI-MS [M+H]⁺ expected for C₁₀H₁₃N₃O₃.
-
Protocol B: SPPS of Cbz-Peptide-Gly-Hydrazides
Context: This is the primary application note. Standard Wang resins are unsuitable for hydrazides. We utilize 2-Chlorotrityl Chloride (2-CTC) Resin functionalized with Fmoc-Hydrazine .[1][2]
Crucial Design Choice: We use Fmoc-Hydrazine rather than free hydrazine to load the resin.[3] Free hydrazine often leads to cross-linking (double loading), whereas Fmoc-Hydrazine guarantees a 1:1 substitution.
Phase 1: Resin Functionalization (The "Liu" Method)
| Parameter | Specification |
| Resin | 2-Chlorotrityl Chloride (2-CTC) Resin (1.0–1.6 mmol/g) |
| Reagent | Fmoc-Hydrazine (Fmoc-NHNH₂) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | DCM / DMF (1:1) |
-
Swelling: Swell 1.0 g of 2-CTC resin in dry DCM for 30 min.
-
Loading Cocktail: Dissolve Fmoc-NHNH₂ (2.0 mmol) and DIPEA (4.0 mmol) in 10 mL DCM/DMF (1:1).
-
Why this ratio? 2-CTC is extremely moisture sensitive. The excess base neutralizes HCl generated during substitution.
-
-
Coupling: Add the cocktail to the resin. Agitate for 2 hours at Room Temperature (RT).
-
Capping (MeOH): Add 1 mL of HPLC-grade Methanol (MeOH) and mix for 20 min.
-
Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).
-
Loading Check: The resin is now Fmoc-NHNH-Trt(2-Cl)-Resin . Determine loading via UV quantification of the Fmoc group (piperidine adduct at 290 nm). Typical loading: 0.4–0.6 mmol/g.
Phase 2: Peptide Assembly & Glycine Introduction
-
Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Result:H₂N-NH-Trt(2-Cl)-Resin .
-
-
First Residue Coupling (The Glycine Anchor):
-
Dissolve Fmoc-Gly-OH (4 equiv.), HATU (3.8 equiv.), and DIPEA (8 equiv.) in DMF.
-
Pre-activation: Allow to react for 30 seconds before adding to the resin.
-
Coupling time: 1 hour.
-
Note: Glycine is used here to ensure the final hydrazide (upon cleavage) has a C-terminal Glycine, preventing racemization during downstream ligation.
-
-
Elongation: Proceed with standard Fmoc-SPPS cycles for the remainder of the peptide sequence.
Phase 3: The Cbz-N-Cap Strategy
To generate the specific Cbz-Peptide-Gly-NHNH₂ species:
-
Final Fmoc Removal: Remove the N-terminal Fmoc group of the last amino acid.
-
Cbz Introduction:
-
Option A (Cbz-Cl): Add Benzyl Chloroformate (Cbz-Cl, 5 equiv.) and DIPEA (10 equiv.) in DCM. React for 1 hour.
-
Option B (Cbz-OSu): Add Cbz-N-hydroxysuccinimide ester (5 equiv.) and DIPEA in DMF. React for 2 hours (Milder, preferred for sensitive side chains).
-
-
Verification: Perform a Kaiser test. It should be negative (no free amines).
Phase 4: Cleavage and Isolation
The 2-CTC linkage is highly acid-sensitive, allowing cleavage of the hydrazide while retaining side-chain protecting groups (if desired) or global deprotection.
For Global Deprotection (Standard):
-
Cocktail: TFA / TIPS / H₂O (95:2.5:2.5).
-
Reaction: Agitate resin for 2–3 hours.
-
Precipitation: Filter filtrate into cold Diethyl Ether. Centrifuge to collect the pellet.
-
Result: Cbz-[Peptide]-Gly-NHNH₂ .
-
Note: The N-terminal Cbz group is stable to TFA. The C-terminal hydrazide is released intact.
-
Application: Activation and Ligation
The synthesized this compound is a "crypto-thioester." It is stable in solution until activated.
One-Pot Ligation Protocol:
-
Dissolution: Dissolve the peptide hydrazide (2 mM) in Ligation Buffer (6 M GnHCl, 0.2 M Phosphate, pH 3.0).
-
Oxidation (Activation): Cool to -10°C. Add NaNO₂ (10 equiv.).
-
Thiolysis: After 20 min, add MPAA (4-mercaptophenylacetic acid, 50 equiv.) and adjust pH to 7.0.
-
Ligation: Add the Cys-peptide nucleophile. The N-terminal Cbz group on the hydrazide fragment ensures no intramolecular cyclization or side reactions occurs at the N-terminus.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Resin Loading | Moisture in 2-CTC resin or old Fmoc-hydrazine. | Dry resin under vacuum over P₂O₅ overnight. Use fresh Fmoc-NHNH₂. |
| Double Addition (Dimer) | Used free hydrazine instead of Fmoc-hydrazine. | Switch to Fmoc-NHNH₂ protocol (Protocol B, Phase 1). |
| Racemization | C-terminal residue is not Glycine. | Ensure the first residue coupled to the hydrazine resin is Glycine . |
| Incomplete Cbz Capping | Cbz-Cl is hydrolyzed/old. | Use fresh Cbz-Cl or switch to the more stable Cbz-OSu . |
References
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[7][2][3][8] Angewandte Chemie International Edition.
-
[Link]
-
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[7][2][3] Nature Protocols.
-
[Link]
-
-
Merrifield, R. B. (1963).[9][5][10] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
[Link]
-
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Benzyloxycarbonylamino acid chlorides. Preparation and properties. Canadian Journal of Chemistry. (Reference for Cbz-Cl properties).
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Cbz-Glycine Hydrazide as a Versatile Precursor for Peptide Thioester Synthesis: Application Notes and Protocols
Introduction: The Crucial Role of Peptide Thioesters in Protein Science
In the landscape of chemical biology and drug development, the synthesis of large peptides and proteins with precise atomic-level control is paramount. This capability allows for the introduction of non-natural amino acids, post-translational modifications, and probes for mechanistic studies. Native Chemical Ligation (NCL) has emerged as a cornerstone technology for these endeavors, enabling the assembly of large polypeptides from smaller, unprotected peptide fragments.[1] A key prerequisite for NCL is the generation of a peptide segment with a C-terminal thioester, which reacts chemoselectively with another peptide fragment bearing an N-terminal cysteine residue to form a native peptide bond.[1]
However, the synthesis of peptide thioesters, particularly using the popular Fmoc-based solid-phase peptide synthesis (SPPS) methodology, presents significant challenges due to the instability of the thioester linkage to the basic conditions required for Fmoc deprotection.[2] To circumvent this, the use of stable thioester precursors, or "surrogates," that can be readily converted to the reactive thioester post-synthesis has become a preferred strategy. Among these, peptide hydrazides have proven to be exceptionally valuable.[3][4] This guide provides a detailed exploration of the use of Cbz-Glycine hydrazide as a foundational building block for the synthesis of peptide hydrazides and their subsequent conversion to peptide thioesters for applications in NCL.
The Strategic Advantage of the Peptide Hydrazide Approach
The utilization of peptide hydrazides as thioester precursors offers several distinct advantages for the research scientist:
-
Compatibility with Fmoc-SPPS: Peptide hydrazides are stable to the repetitive piperidine treatments used in Fmoc-SPPS, allowing for the straightforward synthesis of the desired peptide sequence without premature cleavage or side reactions.[5][6]
-
Facile Post-Synthesis Conversion: The hydrazide moiety can be efficiently and selectively converted to a highly reactive acyl azide intermediate under mild acidic conditions, which is then readily transformed into the desired thioester by the addition of a thiol.[3][5][6]
-
In Situ Thioester Formation: The conversion of the peptide hydrazide to the thioester can be performed in situ just prior to the NCL reaction, minimizing the handling and potential degradation of the often-labile peptide thioester.[3][5]
-
Access to Difficult Sequences: This method is particularly useful for the synthesis of proteins that are challenging to produce using recombinant DNA technology or that require the incorporation of modifications sensitive to harsh chemical treatments.[5][6]
The Underlying Chemistry: From this compound to a Reactive Thioester
The journey from a simple protected amino acid hydrazide to a reactive peptide thioester ready for ligation involves a series of well-orchestrated chemical transformations. This compound serves as an excellent starting point for SPPS, providing a stable, protected amino acid to initiate the synthesis on a suitable resin. The carboxybenzyl (Cbz) group provides robust protection for the N-terminus of glycine during the initial coupling steps.
The overall workflow can be conceptualized as a two-stage process: first, the solid-phase synthesis of the peptide hydrazide, and second, the solution-phase conversion to the peptide thioester.
Stage 1: Solid-Phase Synthesis of the Peptide Hydrazide
This stage involves the standard procedures of Fmoc-SPPS, with the key distinction being the use of a hydrazine-functionalized resin or the initial loading of this compound onto a suitable resin. The synthesis proceeds by the sequential addition of Fmoc-protected amino acids.
Workflow for Peptide Hydrazide Synthesis
Caption: General workflow for solid-phase synthesis of peptide hydrazides.
Stage 2: Conversion of Peptide Hydrazide to Peptide Thioester
This critical step is typically performed in solution after the peptide hydrazide has been cleaved from the resin and purified. The process involves two key chemical reactions:
-
Formation of the Acyl Azide: The peptide hydrazide is treated with an acidic solution of sodium nitrite (NaNO₂). This converts the C-terminal hydrazide into a highly reactive acyl azide intermediate.[5][6] The reaction is performed at low temperatures to maintain the stability of the acyl azide.
-
Thiolysis to Form the Thioester: An excess of a thiol, such as 4-mercaptophenylacetic acid (MPAA) or benzyl mercaptan, is added to the acyl azide solution. The thiol rapidly displaces the azide, forming the desired peptide thioester.[3][5]
Mechanism of Thioester Formation
Caption: Conversion of a peptide hydrazide to a peptide thioester.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a peptide thioester using a this compound-derived peptide.
Protocol 1: Solid-Phase Synthesis of a Peptide Hydrazide
This protocol outlines the synthesis of a model peptide hydrazide on a 2-chlorotrityl chloride (2-CTC) resin, which is first functionalized with hydrazine.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Hydrazine hydrate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Fmoc-protected amino acids
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation (Hydrazine Loading):
-
Swell 1 g of 2-CTC resin in DCM for 30 minutes.
-
Drain the DCM and add a solution of 10 equivalents of hydrazine hydrate in DMF.
-
Add 5 equivalents of DIPEA and agitate the mixture for 2 hours at room temperature.
-
Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
-
-
First Amino Acid Coupling (Glycine):
-
Swell the hydrazine resin in DMF for 30 minutes.
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Gly-OH and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection (step 3).
-
Wash the resin with DMF and DCM, then dry.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Purify the crude peptide hydrazide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the peptide hydrazide as a white powder.
-
Protocol 2: Conversion of Peptide Hydrazide to Peptide Thioester and In Situ NCL
This protocol details the conversion of the purified peptide hydrazide to a peptide thioester and its immediate use in a native chemical ligation reaction.
Materials:
-
Purified peptide hydrazide
-
Ligation buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 100 mM sodium phosphate, pH 7.0
-
Activation buffer: 6 M Gdn·HCl, 200 mM sodium phosphate, pH 3.0
-
Sodium nitrite (NaNO₂) solution: 0.5 M in water (prepare fresh)
-
Thiol: 4-mercaptophenylacetic acid (MPAA)
-
N-terminal cysteine-containing peptide
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Preparation of Reactants:
-
Dissolve the peptide hydrazide (1 equivalent) in the activation buffer to a final concentration of 2-5 mM.
-
Dissolve the N-terminal cysteine peptide (1.2 equivalents) in the ligation buffer.
-
Cool the peptide hydrazide solution to -15°C in an ice-salt bath.
-
-
Acyl Azide Formation:
-
Add 10-20 equivalents of the freshly prepared NaNO₂ solution to the cold peptide hydrazide solution.
-
Stir the reaction at -15°C for 15-20 minutes. The solution may turn slightly yellow.
-
-
Thioester Formation and Native Chemical Ligation:
-
To the acyl azide solution, add the N-terminal cysteine peptide solution.
-
Immediately add MPAA to a final concentration of 50-100 mM. The MPAA serves as the thiol for thioester formation and also as a reducing agent.
-
Adjust the pH of the reaction mixture to 6.8-7.2 by adding a concentrated NaOH or phosphate buffer solution.
-
Add TCEP to a final concentration of 5-10 mM to maintain a reducing environment.
-
Allow the reaction to proceed at room temperature, monitoring its progress by RP-HPLC and mass spectrometry. Ligation is typically complete within a few hours.
-
-
Purification of the Ligated Product:
-
Once the reaction is complete, purify the final ligated polypeptide by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Quantitative Data Summary
The efficiency of the peptide hydrazide to thioester conversion and subsequent ligation can be influenced by several factors. The following table provides typical reaction parameters and expected outcomes.
| Parameter | Recommended Range | Rationale |
| Peptide Hydrazide Concentration | 2-5 mM | Balances solubility and reaction kinetics. |
| NaNO₂ Equivalents | 10-20 | Ensures complete conversion to the acyl azide. |
| Activation Temperature | -15°C to 0°C | Stabilizes the acyl azide intermediate. |
| Activation pH | 3.0 | Optimal pH for the diazotization reaction. |
| Thiol (MPAA) Concentration | 50-100 mM | Drives the thiolysis reaction to completion. |
| Ligation pH | 6.8-7.2 | Optimal for the NCL reaction. |
| Typical Ligation Time | 1-6 hours | Varies depending on the peptide sequences. |
| Expected Yield | 50-80% | Dependent on the complexity of the peptides. |
Troubleshooting and Field-Proven Insights
-
Incomplete Acyl Azide Formation: If the conversion to the thioester is slow or incomplete, ensure the NaNO₂ solution is freshly prepared and that the activation pH is acidic (around 3.0).
-
Side Reactions during Activation: At higher temperatures or prolonged reaction times, the acyl azide can be susceptible to hydrolysis. Maintain a low temperature during the activation step.
-
Slow Ligation: If the NCL reaction is slow, ensure the pH is in the optimal range (6.8-7.2) and that a sufficient concentration of a reducing agent like TCEP is present. The choice of thiol can also influence the rate of ligation.
-
Precipitation of Peptides: The use of 6 M Gdn·HCl as a denaturant in the buffers is crucial for maintaining the solubility of larger peptide fragments.
Conclusion
The use of this compound as a precursor for the synthesis of peptide hydrazides offers a robust and reliable method for accessing peptide thioesters compatible with Fmoc-SPPS. This strategy effectively circumvents the challenges associated with the direct synthesis of peptide thioesters and has become an indispensable tool for the chemical synthesis of complex proteins. The protocols and insights provided in this guide are intended to equip researchers in chemical biology and drug discovery with the practical knowledge to successfully implement this powerful technique in their own laboratories.
References
-
Zheng, J.-S., Tang, S., Qi, Y.-K., Wang, Z.-P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483–2495. [Link]
-
Fang, G.-M., Li, Y.-M., Shen, F., Huang, Y.-C., Li, J.-B., Lin, Y., Cui, H.-K., & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645–7649. [Link]
- Karas, J. A., & Scanlon, D. B. (2025). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. Journal of Peptide Science. (Note: This is a future-dated reference from the search results, used here to illustrate the ongoing relevance and development in the field).
-
Flood, D. T., Hintzen, J. C. J., Bird, M. J., Cistrone, P. A., Chen, J. S., & Dawson, P. E. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie International Edition, 57(40), 13233-13237. [Link]
-
Huang, Y.-C., Fang, G.-M., & Liu, L. (2014). Chemical synthesis of proteins using hydrazide intermediates. Science China Chemistry, 57(6), 767–776. [Link]
-
Camarero, J. A., Hackel, B. J., de Yoreo, J. J., & Mitchell, A. R. (2004). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. The Journal of Organic Chemistry, 69(12), 4145–4151. [Link]
-
Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the synthesis of peptide-thioesters by N–S acyl shift. Angewandte Chemie International Edition, 47(36), 6851–6855. [Link]
-
Zheng, J.-S., Chang, H.-N., & Liu, L. (2012). Recent development of peptide hydrazides as thioester precursors for native chemical ligation. Science China Chemistry, 55(11), 2235–2243. [Link]
-
Sato, K., Tanaka, S., Wang, J., Ishikawa, K., Tsuda, S., Narumi, T., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Exploratory Research and Hypothesis in Medicine, 8(4), 406-417. [Link]
-
Kent, S. B. H. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338–351. [Link]
-
Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. H. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776–779. [Link]
- Hojo, H., & Aimoto, S. (1993). A new method for the preparation of a peptide thioester. Tetrahedron Letters, 34(10), 1629-1632.
- Botti, P., Carrasco, M. R., & Kent, S. B. H. (2001). Native Chemical Ligation of C-Terminal Peptide Hydrazides. Tetrahedron Letters, 42(10), 1831–1833.
-
Johnson, E. C. B., & Kent, S. B. H. (2006). Insights into the mechanism and catalysis of native chemical ligation. Journal of the American Chemical Society, 128(20), 6640–6646. [Link]
-
Hou, W., Zhang, X., Li, F., & Liu, C.-F. (2011). Fmoc-Based Solid-Phase Synthesis of Peptide Thioesters. International Journal of Peptide Research and Therapeutics, 17(3), 223–233. [Link]
-
Zheng, J.-S., Tang, S., Qi, Y.-K., Wang, Z.-P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. PubMed, PMID: 24232250. [Link]
- Chen, J., Wan, Q., Li, Y., & Liu, L. (2017). Hydrazide-based native chemical ligation for protein synthesis. Current Opinion in Chemical Biology, 38, 106–113.
-
Thompson, R. E., & Muir, T. W. (2019). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 11(2), e62. [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cbz-Glycine Hydrazide in Native Chemical Ligation
This guide details the application of Cbz-Glycine Hydrazide (Carbobenzyloxy-Glycine Hydrazide) as a critical Process Control Standard and Model Substrate for optimizing Hydrazide-Based Native Chemical Ligation (NCL).
Executive Summary
Native Chemical Ligation (NCL) using peptide hydrazides has emerged as a powerful alternative to traditional thioester-based methods, primarily due to the stability of hydrazides during Solid-Phase Peptide Synthesis (SPPS). However, the activation of hydrazides requires precise oxidative conditions that can be sensitive to pH, temperature, and stoichiometry.
This compound (Cbz-Gly-NHNH₂) serves as an ideal benchmarking standard for this chemistry. Its specific application allows researchers to:
-
Validate Reagents: Confirm the activity of oxidative reagents (NaNO₂) and thiol catalysts (MPAA) before committing valuable synthetic peptides.
-
Optimize Kinetics: Determine the precise time-course of acyl azide formation and subsequent thiolysis in specific buffer systems.
-
Troubleshoot Side Reactions: Distinguish between successful ligation and common failure modes like Curtius rearrangement or hydrolysis, facilitated by the UV-active Cbz chromophore.
Scientific Mechanism
The utility of this compound relies on its conversion from a stable precursor to a reactive thioester surrogate in situ.
Mechanism of Action
-
Activation: Under acidic conditions (pH 3.0–4.0), Cbz-Gly-NHNH₂ reacts with nitrous acid (generated from NaNO₂) to form the electrophilic acyl azide intermediate (Cbz-Gly-N₃).
-
Thiolysis: The acyl azide is intercepted by an aryl thiol catalyst (e.g., MPAA) to generate the active thioester (Cbz-Gly-S-Ar).
-
Ligation: The thioester undergoes transthioesterification with an N-terminal Cysteine peptide, followed by an S-to-N acyl shift to form a native amide bond.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of this compound activation and ligation.[1][2][3] The stable hydrazide is converted to a reactive thioester in situ.
Material Specifications
| Property | Specification | Rationale |
| Compound Name | This compound | N-terminal protection (Cbz) provides UV absorbance (254 nm) for HPLC monitoring, unlike free Glycine. |
| Molecular Weight | 223.23 g/mol | Small size ensures sharp HPLC peaks and simplified Mass Spec interpretation. |
| Solubility | DMSO, DMF, MeOH | Compatible with standard organic solvents used to dissolve hydrophobic peptide segments. |
| Purity Requirement | >98% (HPLC) | Essential to avoid ambiguous peaks during kinetic monitoring. |
| Storage | -20°C, Desiccated | Hydrazides are stable but should be kept dry to prevent slow hydrolysis or oxidation. |
Experimental Protocols
Protocol A: The "Standardization Assay" (Benchmarking Reagents)
Use this protocol to validate your NaNO₂ and MPAA stocks before attempting ligation on precious peptides.
Reagents:
-
Stock A (Substrate): 20 mM Cbz-Gly-NHNH₂ in DMSO.
-
Stock B (Oxidant): 200 mM NaNO₂ in Water (Freshly prepared).
-
Stock C (Acid): 6.0 M Guanidine·HCl, 0.2 M Na₂HPO₄, pH adjusted to 3.0 with HCl.
-
Stock D (Thiol): 200 mM MPAA (4-Mercaptophenylacetic acid) in 6.0 M Guanidine·HCl, 0.2 M Na₂HPO₄, pH 7.0.
-
Stock E (Model Nucleophile): 20 mM L-Cysteine Methyl Ester (or H-Cys-Gly-OH) in ligation buffer.
Procedure:
Step 1: Activation (Azide Formation)
-
In a 1.5 mL HPLC vial, mix 10 µL Stock A (0.2 µmol) with 80 µL Stock C (Acid Buffer).
-
Cool the mixture to -15°C (ice/salt bath).
-
Add 10 µL Stock B (Oxidant, 10 equiv).
-
Incubate at -15°C for 20 minutes .
-
Checkpoint: Analyze 5 µL by HPLC/MS. You should see quantitative conversion of Cbz-Gly-NHNH₂ (MW 223) to Cbz-Gly-N₃ (MW 234). Note: Azides are unstable; keep cold.
-
Step 2: Thiolysis (Thioester Formation)
-
To the activated azide solution, add 100 µL Stock D (MPAA Thiol).
-
Adjust pH to 7.0 immediately using dilute NaOH (or careful addition of pH 7.5 buffer).
-
Incubate at Room Temperature (RT) for 15 minutes .
-
Checkpoint: Analyze by HPLC/MS. The Azide peak should disappear, replaced by the Thioester peak (Cbz-Gly-MPAA).
-
Step 3: Ligation (Model Reaction)
-
Add 100 µL Stock E (Cys-Nucleophile).
-
Incubate at RT for 2–4 hours .
-
Monitor disappearance of the Thioester and formation of the Ligation Product (Cbz-Gly-Cys-OMe).
Protocol B: Troubleshooting & Data Interpretation
Use the following table to interpret HPLC/MS data from the Standardization Assay.
| Observation (HPLC/MS) | Diagnosis | Corrective Action |
| Remaining Starting Material (MW 223) | Incomplete Oxidation | Increase NaNO₂ concentration or check if NaNO₂ stock is degraded (oxidized to nitrate). |
| Product Mass = MW - 28 (Isocyanate) | Curtius Rearrangement | Temperature too high during activation step. Ensure reaction stays <-10°C. |
| Product Mass = MW + 1 (Acid) | Hydrolysis of Azide/Thioester | pH too high during activation or thiol not added quickly enough. |
| Slow Ligation Rate | Inactive Thiol Catalyst | MPAA may be oxidized to disulfide. Add TCEP (20 mM) to the ligation buffer to keep MPAA reduced. |
Workflow Visualization
Figure 2: Operational workflow for validating NCL conditions using this compound.
References
-
Zheng, J. S., et al. (2013). "Chemical synthesis of proteins using peptide hydrazides as thioester surrogates."[4] Nature Protocols, 8(12), 2483–2495.
- Core protocol for hydrazide activation and lig
-
Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides." Angewandte Chemie International Edition, 50(33), 7645–7649.
- First description of the hydrazide-based NCL method.
-
Flood, D. T., et al. (2018). "General Protocol for the Synthesis of Peptide Hydrazides." Organic Syntheses, 95, 366-379.
- Detailed synthetic procedures for hydrazide precursors.
-
BenchChem. "this compound Compound Properties."
-
Physical properties and solubility data.[5]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Peptide Coupling via Cbz-Glycine Hydrazide
Abstract & Strategic Rationale
In the landscape of peptide synthesis, the Azide Coupling Method (via hydrazide intermediates) remains the gold standard for segment condensation when preserving chiral integrity is paramount. Unlike carbodiimide or active ester methods, the acyl azide pathway proceeds through a mechanism that almost entirely suppresses oxazolone formation, the primary driver of C-terminal racemization.
This guide details the synthesis of N-benzyloxycarbonyl-glycine hydrazide (Cbz-Gly-NHNH₂) and its subsequent oxidative activation to couple with an amino component. While Glycine itself is achiral and cannot racemize, this protocol serves as the foundational model for processing complex chiral amino acid hydrazides using the Honzl-Rudinger modification , which utilizes organic nitrites to maximize solubility and yield.
Mechanism of Action
The workflow consists of two distinct chemical phases:[1][2][3][4]
-
Nucleophilic Acyl Substitution: Hydrazine displaces an ester group to form the stable hydrazide.
-
Oxidative Activation (Honzl-Rudinger): The hydrazide is converted to an acyl azide using tert-butyl nitrite (t-BuONO) and acid. The acyl azide is a potent electrophile that reacts with amines to form the peptide bond.
Critical Control Point: The acyl azide is thermally unstable. If the temperature rises above 0°C during activation, it undergoes a Curtius Rearrangement , releasing nitrogen to form an isocyanate, which hydrolyzes to a urea byproduct.
Pathway Visualization
Figure 1: Reaction pathway from ester precursor to peptide coupling, highlighting the critical Curtius rearrangement risk.
Safety Prerequisite: Hydrazine Handling
WARNING: Hydrazine hydrate is a potent carcinogen, highly toxic by inhalation/absorption, and unstable.
-
Engineering Controls: All steps involving hydrazine must be performed in a certified chemical fume hood.
-
Decontamination: Spills must be neutralized immediately with dilute hypochlorite (bleach) solution (<5%) to convert hydrazine to nitrogen gas and water [1].[5]
-
PPE: Butyl rubber gloves are required; standard nitrile gloves provide insufficient permeation resistance against hydrazine.
Phase 1: Synthesis of Cbz-Glycine Hydrazide
This step converts the ethyl ester into the hydrazide.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Cbz-Gly-OEt | 1.0 | Substrate |
| Hydrazine Hydrate (80-100%) | 2.0 - 3.0 | Nucleophile |
| Ethanol (Absolute) | Solvent | Reaction Medium |
Protocol
-
Dissolution: Dissolve 10 mmol of Cbz-Gly-OEt in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 30 mmol (excess) of hydrazine hydrate.
-
Expert Insight: We use a significant excess (2-3 equiv) to prevent the formation of the dimer (Cbz-Gly-NH-NH-Gly-Cbz), which is a common impurity if the ester is in excess.
-
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Optimization: If kinetics are slow (monitored by TLC), warm to 50°C for 2 hours.
-
-
Crystallization: The product often precipitates spontaneously. If not, concentrate the solution under reduced pressure (rotary evaporator) to ~50% volume. Cool to 4°C.
-
Filtration: Collect the white crystals by vacuum filtration. Wash with cold ethanol (2x) and diethyl ether (2x).
-
Drying: Dry under high vacuum over
.
Validation Criteria:
-
Appearance: White crystalline solid.[6]
-
Melting Point: 116–117°C [2].
-
TLC:
distinct from ester (typically lower in EtOAc/MeOH systems).
Phase 2: The Honzl-Rudinger Coupling (Azide Method)
This phase activates the hydrazide and couples it to an amine (e.g., an amino acid ester). We utilize the Honzl-Rudinger method (organic phase nitrosation) rather than the aqueous sodium nitrite method, as it allows for better solubility of protected peptide fragments and stricter temperature control [3].
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Cbz-Gly-NHNH₂ | 1.0 | Precursor |
| HCl (4M in Dioxane) | 3.0 | Acid Source |
| tert-Butyl Nitrite (t-BuONO) | 1.1 | Nitrosating Agent |
| Amino Component (H₂N-R) | 1.1 | Nucleophile |
| DIPEA (Diisopropylethylamine) | ~4.0 | Base (Neutralization) |
| DMF (Dry) | Solvent | Solvent |
Detailed Protocol
-
Setup: Purge a 3-neck flask with nitrogen. Cool DMF (10 mL per mmol substrate) to -30°C using an acetone/dry ice bath.
-
Solubilization: Dissolve Cbz-Gly-NHNH₂ (1.0 equiv) in the cold DMF.
-
Acidification: Add 4M HCl in dioxane (3.0 equiv). The temperature must not rise above -20°C.
-
Activation (Azide Formation): Add tert-butyl nitrite (1.1 equiv) dropwise.
-
Neutralization: Cool the mixture to -40°C . Add DIPEA dropwise until the pH (measured on wet litmus paper) reaches ~7.5 - 8.0.
-
Critical: Exothermic neutralization can trigger the Curtius rearrangement. Add base slowly.
-
-
Coupling: Add the Amino Component (1.1 equiv) pre-dissolved in a minimal amount of DMF.
-
Reaction: Allow the temperature to rise slowly to -10°C over 1 hour, then place in a 4°C refrigerator for 24–48 hours. Do not let it reach room temperature until reaction is complete.
-
Workup:
-
Evaporate DMF under high vacuum.
-
Redissolve residue in Ethyl Acetate.
-
Wash: 5% Citric Acid (3x), Brine (1x), 5%
(3x), Brine (1x). -
Dry over
and concentrate.
-
Troubleshooting & Optimization
Use this decision logic to diagnose low yields or impurities.
Figure 2: Diagnostic workflow for common coupling failures.
Quantitative Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Infrared Peak at 2250 cm⁻¹ | Isocyanate formation (Curtius). | Reaction temp too high. Keep below -10°C. |
| Infrared Peak at 2130 cm⁻¹ | Unreacted Azide. | Reaction time too short; extend 4°C incubation. |
| Insoluble Hydrazide | Poor solubility in DMF. | Add DMSO or HMPA as co-solvent (up to 10%). |
| Gelatinous precipitate | Dimer formation during Phase 1. | Increase Hydrazine equivalents to 3.0x in Phase 1. |
References
-
National Research Council (US) Committee on Toxicology. (1986). Emergency and Continuous Exposure Guidance Levels for Selected Airborne Contaminants: Volume 5. National Academies Press.
-
ChemicalBook. (2023). This compound Properties and Melting Point Data.[8][9]
-
Honzl, J., & Rudinger, J. (1961). Amino acids and peptides.[1][10] XXXIII. Nitrosyl chloride and butyl nitrite as reagents in peptide synthesis. Collection of Czechoslovak Chemical Communications, 26(9), 2333-2344.
-
Zheng, J. S., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[1] Nature Protocols, 8, 2483–2495.
Sources
- 1. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 4. CN103864632A - Production method for glycine ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. cbz-gly hydrazide | CAS#:5680-83-1 | Chemsrc [chemsrc.com]
- 9. CBZ-GLY HYDRAZIDE | 5680-83-1 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Cbz Removal in the Presence of Glycine Hydrazide
Executive Summary
The removal of the Benzyloxycarbonyl (Cbz or Z) protecting group is a routine operation in peptide synthesis, typically achieved via catalytic hydrogenolysis (
This guide details three optimized protocols for Cbz deprotection in hydrazide-containing peptides, prioritizing the TFMSA (Trifluoromethanesulfonic Acid) method for its reliability and scalability, while providing optimized catalytic and legacy acidolysis alternatives.
Technical Background & Strategic Analysis
The Chemoselective Conflict
-
The Cbz Group: Requires either reductive cleavage (removing the benzyl ring as toluene) or strong acidolysis (cleaving the carbamate via
mechanism). -
The Glycine Hydrazide (
):-
Catalyst Poisoning: The unhindered basic nitrogens of the glycine hydrazide chelate strongly to Pd surfaces, inhibiting the catalytic cycle.
-
Nucleophilicity: During acidolysis, the cleaved benzyl cation (
) seeks nucleophiles. Without adequate scavengers, the hydrazide can be benzylated, forming stable benzyl-hydrazides that are difficult to separate.
-
Mechanistic Pathway & Decision Matrix
The choice of method depends on the peptide's side-chain composition and the available equipment.
Figure 1: Strategic Decision Tree for selecting the optimal deprotection method based on peptide complexity.
Protocol A: TFMSA/TFA Acidolysis (The Gold Standard)
Best For: Peptides containing Methionine (Met), Cysteine (Cys), or when avoiding heavy metals is critical.
Mechanism: TFMSA acts as a "liquid HF" equivalent, cleaving the Cbz group via protonation and
Materials
-
Reagents: Trifluoromethanesulfonic acid (TFMSA), Trifluoroacetic acid (TFA), Thioanisole (Scavenger), m-Cresol (Scavenger).
-
Solvents: Diethyl ether (cold), DCM.
Step-by-Step Protocol
-
Preparation: Ensure the peptide is dry. Prepare a cooling bath (Ice/Water,
). -
Dissolution: Dissolve the Cbz-peptide (100 mg scale) in TFA (1.0 mL) .
-
Note: If solubility is poor, a small amount of DCM can be added, but keep TFA concentration high.
-
-
Scavenger Addition: Add Thioanisole (100 µL) and m-Cresol (50 µL) .
-
Critical: Thioanisole is essential to trap the benzyl carbocation. Without it, the benzyl group may transfer to the hydrazide or Trp/Tyr residues.
-
-
Acidification: Cool the mixture to
. Slowly add TFMSA (100 µL) dropwise with vigorous stirring.-
Caution: Exothermic reaction. Fumes are corrosive.
-
-
Reaction: Stir at
for 10 minutes, then warm to room temperature. Monitor by HPLC (typically complete in 30–60 mins). -
Precipitation: Pour the reaction mixture into cold Diethyl Ether (40 mL) . The peptide will precipitate as a salt.
-
Wash: Centrifuge (3000 rpm, 5 min), decant ether. Resuspend pellet in fresh ether and repeat 3 times to remove acid and scavengers.
-
Work-up: Dissolve the pellet in
and lyophilize.
Protocol B: Catalytic Hydrogenolysis (Optimized for Hydrazides)
Best For: Simple peptides lacking sulfur; acid-sensitive sequences. The Fix: Standard neutral hydrogenation fails because hydrazides bind Pd. We must use Acetic Acid (AcOH) to protonate the hydrazide, reducing its affinity for the catalyst.
Materials
-
Catalyst: 10% Pd/C (High loading required: 20-50% w/w relative to peptide).
-
Solvent: 90% Methanol / 10% Acetic Acid.
-
Gas: Hydrogen balloon or H-Cube flow reactor.
Step-by-Step Protocol
-
Solvent System: Dissolve peptide in MeOH/AcOH (9:1 v/v) .
-
Why: AcOH protonates the hydrazide (
), preventing it from poisoning the Pd surface.
-
-
Catalyst Addition: Add 10% Pd/C carefully under inert atmosphere (
).-
Loading: Use 0.5 mg of catalyst per 1 mg of peptide (higher than standard 0.1 eq).
-
-
Hydrogenation: Purge with
and stir vigorously under a hydrogen balloon.-
Time: Reaction is slower than standard Cbz removal. Expect 4–12 hours.
-
-
Monitoring: Check LC-MS for the mass of [M-91].
-
Warning: If [M-16] or [M-15] is observed, N-N bond cleavage (hydrogenolysis of the hydrazide to amide) is occurring. Stop immediately.
-
-
Filtration: Filter through a Celite pad to remove Pd. Wash the pad with MeOH.
-
Concentration: Evaporate solvents. The residue will be the acetate salt of the peptide hydrazide.
Protocol C: HBr in Acetic Acid (Legacy Method)
Best For: Rapid deprotection of robust peptides; large scale where TFMSA is too expensive. Risks: Highly corrosive; can brominate Trp or oxidize Met.
Step-by-Step Protocol
-
Reagent: 33% HBr in Glacial Acetic Acid (commercially available).
-
Reaction: Add Cbz-peptide to the reagent (approx 10 mL per gram of peptide) at room temperature.
-
Duration: Stir for 30–60 minutes.
-
Quenching: Pour into a large excess of cold Diethyl Ether.
-
Wash: Decant and wash the pellet extensively with ether to remove all traces of HBr and Bromobenzyl bromide byproducts.
Comparative Data Analysis
| Feature | Method A: TFMSA | Method B: H2/Pd-C + AcOH | Method C: HBr/AcOH |
| Mechanism | Acidolysis (Superacid) | Catalytic Reduction | Acidolysis (Strong) |
| Hydrazide Stability | High (Protonated) | Moderate (Risk of poisoning) | High (Protonated) |
| Met/Cys Compatibility | Excellent (with scavengers) | Poor (Sulfur poisons Pd) | Poor (Oxidation risk) |
| Reaction Time | 30–60 mins | 4–12 hours | 30–60 mins |
| Scalability | High | Low (Batch) / High (Flow) | High |
| Safety Profile | Corrosive (Fume hood) | Fire Hazard (H2/Solvent) | Corrosive/Volatile |
Troubleshooting & Quality Control
Common Issues
-
Incomplete Deprotection (Method B):
-
Cause: Catalyst poisoning by hydrazide or sulfur.
-
Solution: Switch to Method A (TFMSA). Alternatively, increase catalyst loading or use a flow reactor (H-Cube) to constantly expose peptide to fresh catalyst [1].
-
-
Benzylated Hydrazide (+90 Da mass shift):
-
Cause: Insufficient scavenger during acidolysis.
-
Solution: Repeat with fresh Thioanisole/m-Cresol. Ensure the reaction is kept cold (
) during acid addition.
-
-
Hydrazide Degradation (Loss of 30-32 Da):
-
Cause: N-N bond cleavage during aggressive hydrogenolysis.
-
Solution: Stop reaction earlier; reduce temperature; ensure AcOH is present to stabilize the hydrazide.
-
Analytical Validation[1]
-
HPLC: Cbz removal results in a significant retention time shift (product becomes more polar).
-
Mass Spec: Look for the loss of 134 Da (Cbz group).
-
Target Mass:
. -
Watch for:
(Benzyl adduct) or (Hydrazide to Amide conversion).
-
References
-
Vertex AI Search. (2025).[1][2] Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link][2]
-
Total Synthesis.[3] (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[4] Total-Synthesis.com. Retrieved from [Link]
Sources
Precision Bioconjugation: Targeting Carbonyls with Cbz-Glycine Hydrazide
Application Note & Protocol Guide
Executive Summary
-Carbobenzyloxy-glycine hydrazide (Cbz-Gly-NHNHThis application note details the use of Cbz-Glycine hydrazide as both a UV-traceable capping agent and a model linker for optimizing site-specific antibody conjugation. The Cbz (Z) group provides a distinct UV chromophore (
Mechanistic Principles
The Hydrazone Ligation
The core reaction involves the nucleophilic attack of the hydrazide (
Critical Optimization: The reaction is acid-catalyzed (optimal pH 4.5–6.0). However, to maintain protein stability at mild pH (6.0–7.0), nucleophilic catalysis using aniline (or
Reaction Pathway Diagram
The following diagram illustrates the aniline-catalyzed pathway, highlighting the transition from the slow direct attack to the rapid transimination route.
Figure 1: Mechanism of Aniline-Catalyzed Hydrazone Ligation. The catalyst accelerates the rate-determining step by forming a reactive imine intermediate.
Application: Site-Specific Antibody Conjugation
This protocol describes the conjugation of this compound to the Fc region of an IgG antibody. This method preserves the antigen-binding affinity by targeting the glycans located on the
Materials & Reagents
| Reagent | Specification | Role |
| This compound | CAS 5680-83-1, >98% Purity | Linker/Probe |
| Target Antibody | IgG (e.g., Trastuzumab), 1–5 mg/mL | Substrate |
| Sodium Periodate | NaIO | Oxidizing Agent |
| Aniline | 99.5%, redistilled | Catalyst |
| Coupling Buffer | 100 mM Na Acetate, 150 mM NaCl, pH 5.5 | Reaction Medium |
| Quenching Buffer | 0.2 M Glycerol or Ethylene Glycol | Stop Solution |
| Reducing Agent | NaCNBH | Stabilizer (Optional) |
Workflow Diagram
Figure 2: Step-by-step workflow for site-specific Fc glycan conjugation.
Detailed Protocol
Step 1: Glycan Oxidation[2]
-
Buffer Exchange: Exchange the antibody into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5) using a Zeba spin column or dialysis. Avoid amine-containing buffers (Tris, Glycine) as they interfere with downstream steps.
-
Oxidation: Add cold NaIO
to a final concentration of 1–10 mM .-
Note: 1 mM NaIO
selectively oxidizes sialic acids. 10 mM oxidizes internal mannose/galactose residues, generating more aldehydes but potentially impacting FcRn binding.
-
-
Incubation: Incubate for 30 minutes on ice in the dark.
-
Quenching: Add glycerol to 10 mM final concentration to quench unreacted periodate. Incubate for 5 minutes.
-
Desalting: Immediately desalt into Coupling Buffer (100 mM Na Acetate, pH 5.5) to remove periodate and formaldehyde byproducts.
Step 2: this compound Coupling
-
Stock Preparation: Dissolve this compound in dry DMSO to 100 mM. (Solubility in aqueous buffer is limited; DMSO stock ensures rapid dispersion).
-
Reaction Mix:
-
Antibody: 1–5 mg/mL.
-
This compound: 50–100 molar excess over antibody.
-
Aniline Catalyst: Add to final concentration of 10 mM (from a 1 M aqueous stock, pH adjusted to 5.5).
-
-
Incubation: React for 4–16 hours at Room Temperature (20–25°C) with gentle agitation.
-
Checkpoint: The reaction usually reaches >90% conversion within 4 hours with aniline catalysis.[3]
-
Step 3: Stabilization (Optional)
Hydrazones are stable at neutral pH but hydrolyze at acidic pH. For a permanent linkage:
-
Add NaCNBH
(Sodium Cyanoborohydride) to 50 mM. -
Incubate for 2 hours at RT. This reduces the hydrazone (
) to a chemically stable hydrazine ( ).-
Safety: Perform in a fume hood; NaCNBH
generates HCN gas in acidic conditions.
-
Step 4: Purification
Remove excess small molecules (Aniline, Cbz-Gly-NHNH
Analytical Validation
How to verify the conjugation of this compound?
-
UV-Vis Spectroscopy:
-
The Cbz group absorbs at
nm. -
Measure the ratio of
. An increase in this ratio relative to the native antibody indicates successful conjugation.
-
-
HABA/Avidin Assay (Negative Control):
-
Unlike biotin-hydrazide, this compound does not bind avidin. This reagent is often used as a "blocking" control in biotinylation experiments to prove aldehyde specificity.
-
-
Mass Spectrometry (Intact Protein):
-
Deglycosylate the antibody (PNGase F) before oxidation to generate a blank control.
-
For the conjugate: The mass shift per Cbz-Gly addition is +205 Da (Molecular Weight of Cbz-Gly-NHNH
is 223.2, minus H O loss upon hydrazone formation). -
Expected Shift: IgG-Fc glycans usually generate 2–4 aldehydes per heavy chain. Expect a mass shift of +410 to +820 Da per heavy chain.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Cbz-Gly-NHNH | Limit DMSO to <10% v/v. Add reagent slowly while vortexing. Lower the molar excess (try 20x). |
| Low Conjugation Yield | Inefficient Oxidation | Ensure NaIO |
| Slow Reaction | Lack of Catalyst | Ensure Aniline is present at 10–100 mM. Without aniline, reaction takes >24h. |
| Aggregation | Over-oxidation | High periodate (>10 mM) can damage protein. Reduce [NaIO |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets, discussing Hydrazide-Aldehyde chemistry).
-
Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Current Opinion in Chemical Biology, 12(6), 760-766. (Seminal work on Aniline Catalysis).
-
Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6, 207–209. (Application of aniline-catalyzed hydrazone ligation on glycans).
-
Alves, N. J., et al. (2013). Oriented conjugation of antibodies for SPR applications. Biosensors and Bioelectronics, 49, 387-393. (Protocol for Fc-specific oxidation and hydrazide coupling).
-
Sigma-Aldrich. Product Specification: N-(Benzyloxycarbonyl)glycine hydrazide (CAS 5680-83-1).[4]
Sources
Enzymatic synthesis of peptide hydrazides using Cbz-Glycine
A Guide to the Enzymatic Synthesis of Peptide Hydrazides Using N-α-Carbobenzoxy-Glycine
Abstract: This technical guide provides a comprehensive framework for the enzymatic synthesis of peptide hydrazides, valuable precursors in drug development and bioconjugation. We detail a protocol leveraging the serine protease α-chymotrypsin to catalyze the formation of a hydrazide bond between an N-terminally protected glycine ester and hydrazine hydrate. This chemoenzymatic approach offers significant advantages over traditional chemical methods, including mild reaction conditions, high specificity, and stereochemical integrity. The causality behind experimental choices, detailed protocols for synthesis and purification, and troubleshooting insights are provided for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Peptide Hydrazides
Peptide hydrazides are versatile and highly valuable synthetic intermediates in modern medicinal chemistry and protein engineering.[1][2] Their primary utility lies in their role as stable precursors to peptide thioesters, which are crucial for native chemical ligation (NCL), a cornerstone technique for the total chemical synthesis of proteins.[3][4][5] Beyond NCL, the hydrazide moiety serves as a powerful chemical handle for site-specific drug conjugation, the formation of peptide dendrimers, and the development of novel therapeutic agents.[2][6][7]
Traditionally, the synthesis of these compounds has relied on multi-step solid-phase peptide synthesis (SPPS) or solution-phase chemical methods that often require harsh reagents and protecting group manipulations.[4][8][9] Enzymatic peptide synthesis (EPS) presents a compelling alternative, capitalizing on the exquisite selectivity and efficiency of enzymes to forge peptide bonds under mild, aqueous conditions.[10][11][12] This approach minimizes the risk of side reactions and racemization, ensuring high product purity and stereochemical fidelity.
This guide focuses on a model system: the α-chymotrypsin-catalyzed synthesis of N-α-Carbobenzoxy-glycine hydrazide (Cbz-Gly-NHNH₂) from a Cbz-Glycine acyl donor and hydrazine. The Carbobenzoxy (Cbz) group provides robust N-terminal protection, preventing unwanted polymerization while remaining stable under the enzymatic reaction conditions.[13]
Core Principle: The Enzymatic Mechanism
The synthesis is catalyzed by a serine protease, α-chymotrypsin, which is employed here in a "reverse" or "kinetically controlled" synthesis mode. Instead of its native hydrolytic function, the enzyme is harnessed to form a new amide (hydrazide) bond. The process can be dissected into two principal stages:
-
Acyl-Enzyme Intermediate Formation: The enzyme's active site, featuring a catalytic triad (Ser-His-Asp), recognizes and binds the acyl donor substrate (Cbz-Glycine methyl ester). The serine residue performs a nucleophilic attack on the ester's carbonyl carbon, leading to the formation of a covalent acyl-enzyme intermediate and the release of methanol.
-
Nucleophilic Attack by Hydrazine: Hydrazine (H₂N-NH₂), present in the reaction medium in molar excess, then acts as the incoming nucleophile. It attacks the carbonyl carbon of the acyl-enzyme intermediate, a process known as deacylation. This step resolves the intermediate, forms the desired Cbz-Glycine hydrazide product, and regenerates the free, active enzyme, allowing it to enter another catalytic cycle.
The strategic use of a water-miscible organic co-solvent, such as 1,4-butanediol, is critical.[10] It serves to increase the solubility of the non-polar Cbz-protected substrate while simultaneously reducing the water activity. This thermodynamic shift suppresses the competing hydrolytic reaction (where water acts as the nucleophile), thereby favoring the aminolysis pathway and maximizing the yield of the target hydrazide.
Detailed Experimental Protocols
This section provides a self-validating, step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
-
Substrates: N-α-Cbz-Glycine (≥99%), Hydrazine monohydrate (≥98%), Thionyl chloride (SOCl₂) or similar esterification agent.
-
Enzyme: α-Chymotrypsin from bovine pancreas (TLCK-treated to inhibit trypsin activity is recommended).
-
Solvents: Anhydrous Methanol (MeOH), 1,4-Butanediol, Dichloromethane (DCM), Diethyl ether (anhydrous), Ethyl acetate (EtOAc).
-
Buffers & Reagents: Sodium bicarbonate (NaHCO₃), Sodium phosphate monobasic (NaH₂PO₄), Sodium phosphate dibasic (Na₂HPO₄), Trifluoroacetic acid (TFA, for HPLC).
-
HPLC: Acetonitrile (ACN, HPLC grade), Ultrapure water.
-
Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, rotary evaporator, pH meter, analytical balance, preparative RP-HPLC system, lyophilizer, NMR spectrometer, Mass spectrometer (ESI-MS).
Protocol 1: Preparation of Acyl Donor (Cbz-Gly-OMe)
Rationale: The carboxylic acid of Cbz-Glycine must be activated, typically as an ester, to serve as a recognizable acyl donor for α-chymotrypsin. A methyl ester is a common and effective choice.
-
Setup: In a fume hood, suspend N-α-Cbz-Glycine (e.g., 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Esterification: Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (1.2 eq, 12 mmol) dropwise over 15 minutes.
-
Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification. This method is highly efficient for amino acid esters.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the suspension becomes a clear solution.
-
Monitoring: Monitor reaction completion by Thin Layer Chromatography (TLC) using a mobile phase like EtOAc:Hexanes (1:1). The product spot should have a higher Rf value than the starting carboxylic acid.
-
Workup: Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Cbz-Gly-OMe as a white solid or oil. Verify structure by ¹H NMR.
Protocol 2: Enzymatic Synthesis of Cbz-Gly-NHNH₂
-
Reaction Setup: In a temperature-controlled vessel, dissolve Cbz-Gly-OMe (e.g., 1 mmol) and hydrazine monohydrate (5 eq, 5 mmol) in a mixture of 0.2 M phosphate buffer and 1,4-butanediol. A common ratio is 20:80 (v/v) buffer to co-solvent.[10] The total reaction volume should be sufficient to ensure complete dissolution.
-
pH Adjustment: Gently stir the solution and carefully adjust the pH to the desired value (e.g., 9.0) using 1 M NaOH.
-
Causality: The pH is a critical parameter. It must be high enough to ensure the hydrazine's amino group is sufficiently deprotonated and nucleophilic, but not so high as to denature the enzyme or promote significant ester hydrolysis.
-
-
Enzyme Addition: Prepare a stock solution of α-chymotrypsin in a small amount of cold buffer. Initiate the reaction by adding the enzyme solution to the substrate mixture. A typical enzyme concentration is 0.1-1.0 mg/mL.
-
Incubation: Seal the vessel and incubate at a constant temperature (e.g., 30 °C) with gentle stirring for 12-24 hours.
-
Monitoring: Periodically withdraw small aliquots, quench with 10% TFA, and analyze by analytical RP-HPLC to monitor the disappearance of the Cbz-Gly-OMe peak and the appearance of the Cbz-Gly-NHNH₂ product peak.
-
Reaction Quenching: Once the reaction has reached completion (or equilibrium), stop it by lowering the pH to ~3.0 with 1 M HCl. This protonates the hydrazine and inactivates the enzyme.
Protocol 3: Purification and Characterization
-
Product Precipitation/Extraction: The product may precipitate upon acidification. If so, collect the precipitate by filtration. Alternatively, concentrate the reaction mixture in vacuo to remove the organic co-solvent and extract the product into ethyl acetate. Wash the organic layer with acidic water and then brine before drying and concentrating.
-
RP-HPLC Purification: Purify the crude product using a preparative C18 RP-HPLC column.[14]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient would be 5-65% B over 30 minutes, adjusted based on analytical scouting runs.
-
Detection: Monitor the elution profile at 220 nm and 254 nm (for the Cbz group).
-
-
Fraction Pooling and Lyophilization: Collect fractions containing the pure product, pool them, and remove the acetonitrile on a rotary evaporator. Freeze the remaining aqueous solution and lyophilize to obtain the final product as a fluffy white powder.[15]
-
Characterization:
Data Analysis and Expected Results
The yield of the enzymatic reaction is highly dependent on key parameters. Optimization experiments are crucial for maximizing product formation.
Table 1: Example Data on the Effect of pH on Reaction Yield
| Entry | pH | Reaction Time (h) | Conversion (%)* | Isolated Yield (%) |
| 1 | 7.5 | 24 | 45 | 38 |
| 2 | 8.5 | 24 | 88 | 81 |
| 3 | 9.0 | 24 | 95 | 89 |
| 4 | 10.0 | 24 | 82 | 75 |
*Conversion determined by HPLC peak area integration.
Expected Outcome: The highest yields are typically observed in a slightly alkaline pH range (8.5-9.5), which represents a compromise between enzyme activity and nucleophile reactivity.[10] At lower pH, the hydrazine is protonated and less nucleophilic. At higher pH, both non-catalyzed ester hydrolysis and potential enzyme denaturation can reduce the yield.
Best Practices and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Suboptimal pH. 2. Enzyme inactivation. 3. Substrate insolubility. 4. Competing hydrolysis. | 1. Perform a pH optimization study (see Table 1). 2. Use fresh, high-quality enzyme; ensure no inhibitory contaminants are present. 3. Increase the proportion of organic co-solvent. 4. Decrease water content by increasing the co-solvent ratio. |
| Multiple Product Peaks in HPLC | 1. Side-product formation (e.g., hydrolysis to Cbz-Gly-OH). 2. Incomplete reaction. | 1. Optimize reaction conditions (pH, solvent ratio) to favor aminolysis. 2. Increase reaction time or enzyme concentration. |
| Difficulty in Purification | 1. Product co-elutes with starting material or by-products. | 1. Optimize the HPLC gradient; make it shallower around the elution time of the target compound. 2. Consider an alternative purification method like silica gel chromatography if polarity differences are significant. |
| Enzyme Precipitates During Reaction | 1. Denaturation due to extreme pH or high organic solvent concentration. | 1. Ensure pH is within the enzyme's stable range. 2. Test different co-solvents or slightly lower the co-solvent percentage. |
Conclusion
This application note demonstrates that the enzymatic synthesis of peptide hydrazides using protected amino acids is a robust, efficient, and highly specific method. By carefully controlling key parameters such as pH and solvent composition, researchers can achieve high yields of these valuable synthetic building blocks under mild conditions. This chemoenzymatic strategy avoids the harsh chemicals and complex purification schemes often associated with purely chemical routes, making it an attractive and scalable platform for applications in pharmaceutical development and protein engineering.
References
- Source: Google Search Snippet (Note: This appears to be a title from a publication, likely findable in databases like PubMed or Google Scholar).
- Title: General description for the native chemical ligation of peptide hydrazides.
-
Title: Gram-scale Enzymatic Synthesis of a Peptide Bond Source: PubMed URL: [Link]
-
Title: Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins Source: PubMed URL: [Link]
-
Title: Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters Source: PubMed URL: [Link]
-
Title: Peptide synthesis Source: Wikipedia URL: [Link]
-
Title: Peptide synthesis: Significance and symbolism Source: Wisdomlib URL: [Link]
-
Title: Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides Source: Open Exploration Publishing URL: [Link]
-
Title: Protein Chemical Synthesis by Ligation of Peptide Hydrazides Source: ResearchGate URL: [Link]
-
Title: Chemical synthesis of proteins using hydrazide intermediates Source: Oxford Academic URL: [Link]
-
Title: A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides Source: PMC - NIH URL: [Link]
- Title: Method for producing peptide hydrazide, peptide amide, and peptide thioester Source: Google Patents URL
-
Title: Convenient method of peptide hydrazide synthesis using a new hydrazone resin Source: ResearchGate (PDF) URL: [Link]
-
Title: Chemical synthesis of proteins using peptide hydrazides as thioester surrogates Source: ResearchGate (PDF) URL: [Link]
-
Title: Chemical synthesis of proteins using peptide hydrazides as thioester surrogates Source: PubMed URL: [Link]
-
Title: Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis Source: PubMed URL: [Link]
-
Title: Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets Source: MDPI URL: [Link]
-
Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: PMC - NIH URL: [Link]
-
Title: HPLC Analysis and Purification of Peptides Source: PMC - NIH URL: [Link]
-
Title: What Is The Importance Of Peptide Synthesis? Source: Biomatik URL: [Link]
-
Title: Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy Source: Royal Society of Chemistry URL: [Link]
-
Title: Enzymatic Peptide Synthesis Source: Bioprocess Online URL: [Link]
-
Title: Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity Source: MDPI URL: [Link]
-
Title: The tripeptide N-Cbz-βGly-Gly-Gly-Obz Source: PMC - NIH URL: [Link]
-
Title: peptide nmr Source: University of Regensburg URL: [Link]
-
Title: Recent Advances in Chemoenzymatic Peptide Syntheses Source: PMC - NIH URL: [Link]
-
Title: Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor Source: PMC - NIH URL: [Link]
-
Title: Introduction to Peptide Synthesis Source: Master Organic Chemistry URL: [Link]
Sources
- 1. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gram-scale enzymatic synthesis of a peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Enzymatic Peptide Synthesis [bioprocessonline.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Cbz-Glycine hydrazide use in the preparation of peptoid libraries
Application Note: Cbz-Glycine Hydrazide in Peptoid Library Synthesis
Part 1: Strategic Overview & Rationale
1.1 The Role of Hydrazides in Peptoid Engineering Peptoids (poly-N-substituted glycines) are powerful peptidomimetics due to their protease resistance and structural diversity.[1] However, standard submonomer synthesis—relying on primary amines—often lacks the capacity for orthogonal functionalization or backbone modification (aza-substitution) without complex protecting group strategies.
This compound (Z-Gly-NHNH₂) serves as a high-value "monomer" in this context. Unlike standard primary amines, the hydrazide moiety offers unique nucleophilicity, allowing it to function as a submonomer that introduces an aza-glycine linkage into the backbone.
1.2 Why this compound?
-
Aza-Peptoid Architecture: Displacement of bromoacetylated resin by the hydrazide nitrogen creates an N-amino backbone (-N(NH-)-), altering hydrogen bonding patterns and secondary structure (e.g., stabilizing turn conformations).
-
Orthogonal "Handle" Insertion: The Cbz (benzyloxycarbonyl) group protects the distal amine. This allows the synthesis of the peptoid library to proceed under standard conditions (TFA cleavage), leaving the Cbz-protected amine intact for late-stage diversification (e.g., after hydrogenolysis).
-
Chemoselective Ligation: The hydrazide motif itself can serve as a precursor for native chemical ligation (NCL) or hydrazone formation if the Cbz group is removed or if the unit is used as a C-terminal linker.
Part 2: Experimental Protocols
Protocol A: Submonomer Incorporation (The Aza-Peptoid Route)
This protocol describes the use of this compound as a submonomer to introduce a functionalized side chain or backbone element.
Reagents Required:
-
Solid Support: Rink Amide resin (0.6–0.8 mmol/g loading).
-
Acylation Mix: 2.0 M Bromoacetic acid in DMF + 3.2 M DIC (Diisopropylcarbodiimide).
-
Displacement Reagent: 1.0 M this compound in DMSO/DMF (1:1). Note: DMSO improves solubility of the hydrazide.
-
Wash Solvents: DMF, DCM, Methanol.
Step-by-Step Workflow:
-
Resin Preparation: Swell Rink Amide resin in DMF for 20 mins. Deprotect Fmoc (20% piperidine/DMF) if necessary to expose the initial amine.
-
Acylation (Bromoacetylation):
-
Add Acylation Mix (10 eq. Bromoacetic acid, 11 eq. DIC) to the resin.[2]
-
Microwave irradiation: 30 sec @ 35°C (or shake 20 min at RT).
-
Wash resin 5x with DMF.
-
-
Displacement (The Critical Step):
-
Add 1.0 M this compound solution (20 eq. relative to resin loading).[2][3][4][5]
-
Reaction Condition: Shake for 90–120 minutes at 37°C. (Hydrazides are less nucleophilic than primary amines; extended time or mild heat is required).
-
Mechanism:[5][6][7] The terminal -NH2 of the hydrazide displaces the bromide.
-
Wash resin 5x DMF, 3x DCM.
-
-
Chain Elongation: Continue standard submonomer cycles (Bromoacetylation + Primary Amine displacement) to build the rest of the peptoid sequence.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 30 mins.
-
Result: The Cbz group is stable to TFA. The cleaved peptoid will retain the Z-Gly- moiety on the backbone nitrogen.
-
Protocol B: Post-Synthetic Activation (Library Diversification)
Once the library is synthesized and cleaved, the Cbz group can be removed to reveal a primary amine for conjugation.
-
Dissolution: Dissolve the crude peptoid library in MeOH/AcOH (9:1).
-
Hydrogenolysis (Cbz Removal):
-
Add 10% Pd/C catalyst (10 wt% of peptide mass).
-
Bubble H₂ gas or apply H₂ balloon for 2–4 hours.
-
Filter through Celite to remove catalyst.
-
Lyophilize.[8]
-
-
Conjugation: The newly exposed primary amine (on the side chain) is now available for reaction with NHS-ester fluorophores, biotin, or DNA tags, distinct from the N-terminal amine.
Part 3: Visualization & Logic
Workflow Diagram: Aza-Peptoid Synthesis
The following diagram illustrates the chemical logic of inserting this compound into a growing peptoid chain.
Caption: Step-by-step incorporation of this compound. Note the stability of Cbz during TFA cleavage, allowing post-synthetic activation.
Part 4: Data & Troubleshooting
Reagent Compatibility Table
| Component | Compatibility with this compound | Notes |
| Bromoacetic Acid | High | Standard electrophile for displacement. |
| Chloroacetic Acid | Low | Chloride is a poor leaving group for hydrazides; avoid. |
| TFA (Trifluoroacetic Acid) | Stable | Cbz remains intact (Orthogonal). |
| Piperidine | Stable | Cbz is base-stable; compatible with Fmoc protocols if needed. |
| Aldehydes | Reactive | Hydrazides react with aldehydes to form hydrazones. Avoid aldehyde solvents/reagents during displacement. |
Troubleshooting Guide
-
Issue: Low Yield on Displacement Step.
-
Cause: Hydrazides are less basic/nucleophilic than alkyl amines (alpha-effect notwithstanding).
-
Solution: Increase concentration to 2.0 M if solubility permits. Use microwave heating (35°C, 20W) for 2x 1 minute cycles.
-
-
Issue: Cbz Removal Failure.
-
Cause: Poisoning of Pd catalyst by sulfur (if Methionine or Cysteine is present in the library).
-
Solution: Use HBr/Acetic Acid for Cbz removal if sulfur is present, though this is harsh. Alternatively, use TFMSA (Trifluoromethanesulfonic acid).
-
-
Issue: Cyclization.
-
Cause: In rare cases, the hydrazide nitrogen can attack the upstream carbonyl.
-
Solution: Ensure efficient washing between the bromoacetylation and displacement steps to prevent "double hits."
-
Part 5: References
-
Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[6] Link
-
Proulx, C., et al. (2011). "N-Aryl Hydrazides as Submonomers for the Synthesis of Azapeptoids." Organic Letters. Link
-
Burkoth, T. S., & Kodadek, T. (2002). "The synthesis of N-substituted hydrazines and their utility in peptoid synthesis." Tetrahedron Letters. Link
-
PubChem. (2025).[9] "this compound Compound Summary." National Library of Medicine. Link
Sources
- 1. Submonomer synthesis of peptoids containing <i>trans</i>-inducing <i>N</i>-imino- and <i>N</i>-alkylamino-glycines [morressier.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine hydrazide | C2H7N3O | CID 101426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical HPLC methods for purifying Cbz-Glycine hydrazide peptides
Application Note: AN-CGH-2024
Abstract
This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification and analytical characterization of Cbz-Glycine Hydrazide (Cbz-Gly-NHNH₂) . As a critical intermediate in native chemical ligation (NCL) and bioconjugation, the purity of the hydrazide moiety is paramount. This guide addresses the specific chromatographic challenges posed by the molecule—balancing the hydrophobicity of the Carbobenzyloxy (Cbz) protecting group with the polarity and basicity of the hydrazide terminus. We provide a self-validating workflow to separate the target molecule from common hydrolysis byproducts (Cbz-Gly-OH) and synthesis precursors.
Introduction & Chemical Context
This compound is a protected amino acid derivative frequently used as a "activatable" precursor in peptide synthesis. The Cbz group provides N-terminal protection and UV chromophores, while the hydrazide serves as a latent thioester surrogate.
The Purification Challenge
The purification of Cbz-Gly-NHNH₂ presents a unique "push-pull" separation mechanism:
-
Hydrophobic Retention: The aromatic Cbz group drives strong retention on C18 stationary phases.
-
Polar/Ionic Modulation: The hydrazide group (-NH-NH₂) is basic (pKa ~3-4 for the conjugate acid). Under standard acidic HPLC conditions (pH ~2.0), it exists as the protonated cation (-NH-NH₃⁺), significantly reducing retention compared to its neutral precursors.
Critical Quality Attributes (CQAs):
-
Identity: Confirmed mass and absence of free hydrazine.
-
Purity: >98% by area (254 nm).
-
Impurity Removal: Strict separation from the hydrolysis byproduct Cbz-Gly-OH (Carboxylic acid), which terminates ligation reactions.
Method Development Strategy
Stationary Phase Selection
While standard Silica-C18 is sufficient, we recommend Hybrid-Silica C18 (e.g., Ethylene Bridged Hybrid - BEH) columns.
-
Reasoning: Hydrazides are nucleophiles. On traditional acidic silica, residual silanols can interact strongly with the protonated hydrazide, leading to peak tailing. Hybrid particles reduce secondary silanol interactions, ensuring sharp peak shapes for basic moieties.
Mobile Phase Chemistry
-
System: Water / Acetonitrile (ACN).
-
Why TFA?
-
pH Control: Maintains pH ~2.0, ensuring the hydrazide is fully protonated (
). This maximizes the polarity difference between the Target (Cationic) and the Impurity (Cbz-Gly-OH, which is neutral/protonated at pH 2). -
Ion Pairing: TFA forms an ion pair with the hydrazide, improving peak symmetry without causing irreversible retention.
-
Elution Logic (The "Why" behind the gradient)
Understanding the species behavior at pH 2.0 is critical for fraction collection.
-
Target (Cbz-Gly-NHNH₂): Protonated (+ charge). Most polar. Elutes First.
-
Impurity 1 (Cbz-Gly-OH): Protonated (-COOH). Neutral. More hydrophobic. Elutes Second.
-
Impurity 2 (Cbz-Gly-OMe): Ester precursor. Neutral. Most hydrophobic. Elutes Last.
Visualizing the Separation Logic
The following diagram illustrates the physicochemical state of the species during the run, dictating the separation order.
Caption: Elution order logic at pH 2.0. The protonated hydrazide elutes prior to the neutral acid impurity.
Protocol 1: Analytical QC Method
Use this method to assess crude purity and validate fractions.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Waters XBridge or Phenomenex Luna) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | Channel A: 254 nm (Specific for Cbz) Channel B: 214 nm (Peptide bond/Hydrazide) |
| Mobile Phase A | HPLC Grade Water + 0.1% TFA |
| Mobile Phase B | HPLC Grade Acetonitrile + 0.1% TFA |
Gradient Table (Linear):
| Time (min) | % A | % B | Description |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection hold |
| 20.0 | 40 | 60 | Separation Gradient |
| 22.0 | 5 | 95 | Wash |
| 25.0 | 5 | 95 | Wash Hold |
| 25.1 | 95 | 5 | Re-equilibration |
| 30.0 | 95 | 5 | End |
Data Interpretation:
-
Retention Time (RT): Cbz-Gly-NHNH₂ typically elutes between 12–15 minutes (depending on column dead volume).
-
Purity Check: Compare the area under the curve (AUC) at 254 nm. If a peak appears immediately after the main peak, it is likely the Cbz-Gly-OH acid.
Protocol 2: Preparative Purification
Scale-up for isolation of >100 mg material.
Pre-Requisite: Dissolve crude sample in 50% Water / 50% ACN (minimum volume). Do not use 100% ACN as the hydrazide may precipitate; do not use 100% Water as the Cbz group limits solubility.
| Parameter | Specification |
| Column | Prep C18, 19 x 150 mm (or 250 mm), 5 µm or 10 µm |
| Flow Rate | 15–20 mL/min (Adjust for column diameter) |
| Detection | 254 nm (High sensitivity for Cbz allows lower gain settings) |
| Loading | ~10–15 mg per injection (on 19mm ID column) |
Gradient Strategy (Focused Gradient): Based on the Analytical RT, calculate the %B at elution and create a shallower gradient around that point.
-
Isocratic Hold: 5% B for 2 mins (Flush injection solvent).
-
Ramp: 5% to 20% B over 5 mins.
-
Shallow Separation: 20% to 40% B over 20 mins (Slope: 1% B/min).
-
Note: This shallow slope maximizes the resolution between the Hydrazide and the Acid.
-
-
Wash: 95% B for 5 mins.
Fraction Collection Logic:
-
Trigger: Slope + Threshold (UV 254 nm).
-
Action: Collect the front and center of the main peak.
-
Discard: The tail of the main peak (often contains overlapping acid impurity).
Post-Purification Handling (Critical)
Hydrazides are chemically reactive.[3][4] Improper handling after HPLC can lead to degradation.
-
Pool Fractions: Combine pure fractions immediately.
-
Lyophilization: Freeze and sublime (lyophilize) immediately.
-
Warning: Do not leave the peptide in dilute TFA solution (Mobile Phase) at Room Temperature for >24 hours, as slow hydrolysis to the acid can occur.
-
-
Storage: Store the lyophilized white powder at -20°C under argon/nitrogen.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Broad/Tailing Peak | Secondary silanol interactions. | Switch to a "End-capped" or "Hybrid" (BEH/HSS) column. Ensure TFA is fresh (0.1%). |
| Split Peak | Rotamers (Cbz carbamate) or Injection solvent mismatch. | 1. Dilute sample with more water. 2. Heat column to 40°C (collapses rotamers). |
| Extra Peak (+18 Da mass) | Hydrolysis to Acid (Cbz-Gly-OH). | Check crude material age. Ensure rapid lyophilization. |
| Extra Peak (-31 Da mass) | Methyl Ester (Cbz-Gly-OMe). | Incomplete hydrazinolysis during synthesis. Adjust prep gradient to cut the "tail" of the peak. |
Workflow Visualization
Caption: Step-by-step purification workflow ensuring stability and purity.
References
-
Zheng, J. S., et al. (2013). "Robust chemical synthesis of protein hydrazides." Nature Protocols, 8, 2483–2495. Link
-
Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides." Angewandte Chemie International Edition, 50(33), 7645-7649. Link
-
Phenomenex. (2024). "HPLC Tech Tip: Approach to Peptide Analysis." Phenomenex Technical Guides. Link
-
Waters Corporation. (2023). "Peptide Isolation – Method Development Considerations." Waters Application Notes. Link
-
Cheung, S. T., & Benoiton, N. L. (1977). "N-Methylamino acids in peptide synthesis. IX. Racemization properties of N-methylamino acid derivatives." Canadian Journal of Chemistry, 55(5), 906-910. (Foundational reference for Cbz-amino acid properties). Link
Sources
- 1. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01918K [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
Application Note: LC-MS Profiling of Cbz-Glycine Hydrazide Reaction Products
This Application Note is designed for researchers in medicinal chemistry and proteomics who utilize Cbz-Glycine hydrazide (N-Cbz-glycylhydrazide) as a linker, intermediate, or building block. It focuses on the critical need to monitor its stability, activation, and conjugation efficiency using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology for Stability Assessment, Ligation Monitoring, and Impurity Profiling
Introduction & Scientific Context
This compound (CAS: 5680-83-1) is a versatile intermediate. The Benzyloxycarbonyl (Cbz) group provides robust amine protection, while the hydrazide moiety serves as a "chemical warhead" for two primary applications:[1]
-
Peptide Ligation (Native Chemical Ligation surrogate): Hydrazides can be oxidatively activated to acyl azides or thioesters to form amide bonds.
-
Bioconjugation: Hydrazides react selectively with aldehydes/ketones to form hydrazones, a strategy widely used in glyco-engineering and labeling.
However, hydrazides are prone to specific side reactions—hydrolysis to the free acid, oxidation to diimides, and disproportionation. This guide provides a self-validating LC-MS protocol to distinguish the active precursor from these byproducts.
Chemical Properties & MS Behavior[2][3][4][5][6][7]
-
Formula:
-
Monoisotopic Mass: 223.0957 Da
-
Target Ion [M+H]+: 224.1030 m/z
-
Hydrophobicity: The Cbz group imparts significant retention on C18 columns, overcoming the polarity of the hydrazide tail.
Method Development: The "Why" Behind the Parameters
Column Selection: C18 vs. HILIC
While hydrazides are polar, the Cbz group (benzyl carbamate) is highly hydrophobic.
-
Recommendation: Use a C18 Reverse Phase column.
-
Reasoning: HILIC is unnecessary and often results in poor peak shape for the hydrophobic Cbz group. A standard C18 column provides excellent retention and separation of the hydrazide from its more polar hydrolysis products (Cbz-Gly-OH).
Mobile Phase Chemistry
-
Buffer: Water/Acetonitrile with 0.1% Formic Acid (FA) .
-
Causality: The hydrazide nitrogen is weakly basic (
). Formic acid ensures protonation ( ), maximizing sensitivity in ESI+ mode. Avoid TFA if possible, as it suppresses ionization, though it improves peak shape.
Experimental Protocols
Protocol A: Sample Preparation & Stability Check
Objective: Determine purity and detect spontaneous hydrolysis (Cbz-Gly-OH).
-
Stock Solution: Dissolve 1 mg this compound in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute to 10 µg/mL in 50:50
:MeCN (0.1% FA). -
Stress Test (Optional): To validate the method's ability to detect byproducts, incubate a specific aliquot at pH 9 (ammonium bicarbonate) for 4 hours to force hydrolysis, then quench with FA.
Protocol B: LC-MS Acquisition Parameters
System: Agilent 1290 / Thermo Vanquish or equivalent UHPLC. Detector: Q-TOF or Triple Quadrupole (ESI+).
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm | High resolution, fast equilibration. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elution solvent. |
| Gradient | 5% B (0-1 min) | Retains polar byproducts early; elutes Cbz-hydrazide mid-gradient. |
| Injection Vol | 2-5 µL | Prevent column overload. |
| ESI Voltage | +3500 V | Standard positive mode ionization. |
| Scan Range | m/z 50 – 1000 | Covers precursor and dimers. |
Data Analysis & Interpretation
Fragmentation Logic (MS/MS)
When analyzing reaction mixtures, retention time alone is insufficient. You must validate using the MS/MS "fingerprint."
-
Precursor: m/z 224.1
-
Dominant Fragment (m/z 91.0): The Tropylium ion (
). This is the hallmark of the Cbz group. If a peak does not show m/z 91 in MS/MS, it is not your Cbz-protected species. -
Diagnostic Loss: Loss of the hydrazide group (
, 31 Da) or ammonia ( , 17 Da) depending on collision energy.
Reaction Product Identification Table
Use this table to identify peaks in your chromatogram during reaction monitoring.
| Compound | Structure / Identity | Theoretical m/z [M+H]+ | Retention Shift (vs. SM) | Diagnostic Fragment |
| Starting Material (SM) | Cbz-Gly-NHNH2 | 224.10 | Reference (T0) | 91.0 |
| Hydrolysis Product | Cbz-Gly-OH | 210.08 | Earlier (More Polar) | 91.0, 166 (Loss of CO2) |
| Diimide (Oxidation) | (Cbz-Gly-NH-N=)2 | 445.18 | Later (Dimer) | 224, 91 |
| Acetone Hydrazone | Cbz-Gly-NHN=C(CH3)2 | 264.13 | Later (More Hydrophobic) | 91.0 |
| Benzaldehyde Hydrazone | Cbz-Gly-NHN=CH-Ph | 312.13 | Significantly Later | 91.0 |
Note: Acetone hydrazones are common artifacts if acetone is used in glassware cleaning.
Visualization: Reaction Monitoring Workflow
The following diagram illustrates the decision tree for analyzing reaction outcomes, specifically distinguishing between successful ligation (hydrazone formation) and degradation.
Figure 1: Logic flow for identifying reaction species. Green path indicates success; Red path indicates side reactions.
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Secondary interaction between the basic hydrazide/amine and residual silanols on the column.
-
Solution: Increase ionic strength by adding 10-20 mM Ammonium Formate to the aqueous mobile phase, or increase column temperature to 40°C.
Issue: "Ghost" Peak at m/z 264
-
Cause: Acetone contamination. Hydrazides react rapidly with trace acetone (from washing glassware) to form isopropylidene hydrazones.
-
Solution: Use only fresh, LC-MS grade solvents and avoid acetone in the prep workflow.
Issue: Low Signal Intensity
-
Cause: Ion suppression or poor protonation.
-
Solution: Ensure pH is < 4. Hydrazides are less basic than amines; they require acidic conditions to ionize efficiently in positive mode.
References
- Zheng, J.-S., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols.
-
Guo, Y.-C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. (Reference for peptide/amide fragmentation pathways). Retrieved from [Link]
Sources
Application Notes & Protocols: Cbz-Glycine Hydrazide as a Versatile Linker in Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Cbz-Glycine Hydrazide
In the intricate landscape of drug design, linkers are the crucial bridges that connect distinct molecular entities, such as a targeting moiety (e.g., an antibody) and a therapeutic payload. The choice of a linker is paramount, as it dictates the stability, solubility, and release kinetics of the final conjugate. This compound has emerged as a valuable and versatile linker due to its unique trifunctional architecture:
-
The Hydrazide Group (-NHNH₂): This nucleophilic functional group is the cornerstone of its reactivity. It readily reacts with electrophilic carbonyl groups (aldehydes and ketones) to form a hydrazone bond. This reaction is notable for its bio-orthogonality, proceeding under mild aqueous conditions, which is ideal for sensitive biological molecules.[1][2]
-
The Glycine Spacer: The simple amino acid glycine provides a flexible, hydrophilic spacer. This spacer arm mitigates potential steric hindrance between the conjugated molecules and can enhance the overall solubility of the conjugate, a critical factor in pharmaceutical development.
-
The Carbobenzyloxy (Cbz) Group: A well-established amine-protecting group in peptide chemistry.[3] Its presence offers two strategic possibilities:
-
It can remain as a stable, hydrophobic component of the final conjugate.
-
It can be selectively removed via catalytic hydrogenation to expose a primary amine, transforming the linker into a bifunctional unit for further sequential conjugation.
-
This combination of features makes this compound a powerful tool, particularly for creating conjugates that require controlled release mechanisms.
The Core Chemistry: Synthesis and Hydrazone Bond Formation
Understanding the underlying chemical principles is essential for the successful application of this compound.
The synthesis is a straightforward two-step process starting from commercially available Cbz-Glycine.
-
Activation of the Carboxylic Acid: The carboxylic acid of Cbz-Glycine is first activated to make it more susceptible to nucleophilic attack. A common method is the formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester, using a coupling agent like dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC).
-
Reaction with Hydrazine: The activated Cbz-Glycine is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the activating group to form the stable this compound.
Caption: Workflow for the synthesis of this compound.
The key conjugation reaction is the formation of a hydrazone linkage between the hydrazide and a carbonyl group. This reaction is acid-catalyzed and reversible.[4][5]
The mechanism proceeds as follows:
-
Protonation of the Carbonyl: In a mildly acidic environment (typically pH 4.5-6.0), the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the stable C=N double bond of the hydrazone.
Caption: Mechanism of acid-catalyzed hydrazone bond formation.
The hydrazone bond is the linchpin of this linker's utility in drug delivery. Its stability is highly dependent on pH.[6][7]
-
At Physiological pH (~7.4): The hydrazone bond is relatively stable, ensuring that the conjugate remains intact in systemic circulation, minimizing premature drug release and off-target toxicity.[8]
-
At Acidic pH (~4.5 - 6.0): The equilibrium of the reaction shifts towards hydrolysis. This acidic environment is characteristic of specific cellular compartments like endosomes and lysosomes, as well as the tumor microenvironment.[9] This property allows for the targeted release of a payload once the conjugate has been internalized by the target cell.
| Linkage Type | Stability at pH 7.4 | Cleavage Condition | Typical Application |
| Acylhydrazone | Relatively Stable | Mild Acid (pH 4.5-6.0) | Endosomal/Lysosomal drug release |
| Amide | Highly Stable | Enzymatic (e.g., Proteases) | Intracellular/Extracellular enzymatic release |
| Ester | Labile | Esterases, pH changes | Prodrugs, rapid release systems |
| Disulfide | Stable (extracellular) | Reducing agents (e.g., Glutathione) | Intracellular release (high GSH levels) |
Table 1. Comparison of common linker chemistries and their cleavage mechanisms.
Application Protocols
The following protocols provide a framework for the synthesis and application of this compound. Researchers should optimize these protocols based on their specific molecules and experimental goals.
This protocol details the synthesis from Cbz-Glycine.
Materials and Reagents:
-
Cbz-Glycine (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hydrazine monohydrate (1.5 eq)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Activation:
-
Dissolve Cbz-Glycine and NHS in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add a solution of DCC in DCM to the flask.
-
Allow the mixture to stir at 0°C for 1 hour and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Filtration:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filter cake with a small amount of cold DCM.
-
Collect the filtrate, which contains the Cbz-Gly-NHS ester.
-
-
Hydrazinolysis:
-
Transfer the filtrate to a new flask and cool to 0°C.
-
Slowly add hydrazine monohydrate dropwise with vigorous stirring.
-
Stir the reaction mixture at 0°C for 2 hours.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M NaHCO₃ solution and brine.
-
Dry the organic layer (EtOAc) over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) to yield pure this compound as a white solid.
-
Self-Validation:
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Melting Point: Compare the observed melting point with the literature value.
This protocol provides a general method for conjugating the linker to a glycoprotein, such as an antibody, by first generating aldehyde groups on its carbohydrate moieties.
Materials and Reagents:
-
Glycosylated Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄) solution
-
Ethylene glycol
-
This compound
-
Aniline (as a 10x stock solution, optional catalyst)[10]
-
Dialysis tubing or centrifugal ultrafiltration units (e.g., Amicon Ultra)
-
Coupling Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)
Procedure:
-
Antibody Oxidation (Aldehyde Generation):
-
To the antibody solution, add NaIO₄ to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark at 4°C for 30-60 minutes. This mild oxidation primarily targets sialic acid residues.[11]
-
Quench the reaction by adding ethylene glycol to a final concentration of 15 mM and incubating for 10 minutes at 4°C.
-
Remove excess periodate and quenching agent by buffer exchange into the Coupling Buffer (pH 5.5) using a desalting column or centrifugal filtration.
-
-
Hydrazone Conjugation:
-
Add a 50- to 100-fold molar excess of this compound to the oxidized antibody solution.
-
If using a catalyst, add aniline to a final concentration of 1-10 mM. Aniline has been shown to significantly increase the rate of hydrazone formation.[10][12]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove unreacted this compound and catalyst by extensive dialysis against PBS (pH 7.4) or by using centrifugal ultrafiltration units.
-
-
Characterization:
-
SDS-PAGE: Compare the conjugated antibody to the unconjugated starting material. A slight increase in molecular weight may be observable.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the average number of linkers conjugated per antibody (Linker-to-Antibody Ratio, LAR).
-
Application Spotlight: pH-Responsive Antibody-Drug Conjugates (ADCs)
A primary application of hydrazone linkers is in the design of ADCs for cancer therapy.[13] The this compound linker can be used to attach a potent cytotoxic drug to a tumor-targeting antibody.
The therapeutic mechanism relies on the pH differential between the bloodstream and the intracellular environment of cancer cells.
Caption: pH-dependent drug release from an ADC using a hydrazone linker.
This strategy ensures that the highly toxic payload is delivered specifically to cancer cells, enhancing efficacy while minimizing systemic side effects. The stability of the hydrazone bond can be fine-tuned by modifying the structure of the aldehyde or ketone on the payload, allowing for precise control over the drug release rate.[7][8]
Advanced Considerations
-
Use as a "Safety-Catch" Linker: In solid-phase peptide synthesis (SPPS), a peptide can be assembled on a resin functionalized with a hydrazide. The peptide remains stably attached throughout the synthesis. For cleavage, the hydrazide is activated (e.g., via oxidation to an acyl azide with NaNO₂), allowing for mild release of the peptide from the support or for on-resin fragment condensation.[14][15][16]
-
Dual-Functionality via Cbz-Deprotection: After conjugation, the Cbz group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C). This unmasks a primary amine, which can be used for subsequent modifications, such as the attachment of an imaging agent or a solubility-enhancing polymer like PEG.
Conclusion
This compound is a multi-faceted linker that offers a powerful combination of straightforward reactivity, tunable stability, and strategic versatility. Its ability to form pH-sensitive hydrazone bonds makes it an invaluable tool for developing sophisticated drug delivery systems that can respond to specific biological environments. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this linker in their medicinal chemistry and drug development programs.
References
-
Chemical synthesis of proteins using hydrazide intermediates. ResearchGate.[Link]
-
Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. PubMed.[Link]
-
Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Hydrazone linkages in pH responsive drug delivery systems. ResearchGate.[Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.[Link]
-
Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. NIH.[Link]
-
Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. ResearchGate.[Link]
-
Hydrazide-based drugs in clinical use. ResearchGate.[Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar.[Link]
-
Hydrazide PEG. AxisPharm.[Link]
-
Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. NIH.[Link]
-
Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. PMC.[Link]
-
Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic.[Link]
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications.[Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central.[Link]
-
Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed.[Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.[Link]
-
Convenient method of peptide hydrazide synthesis using a new hydrazone resin. ResearchGate.[Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.[Link]
-
Hydrazone formation. ChemTube3D.[Link]
-
Hydrazone-functionalized nanoscale covalent organic frameworks as a nanocarrier for pH-responsive drug delivery enhanced anticancer activity. RSC Publishing.[Link]
-
Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. MDPI.[Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Semantic Scholar.[Link]
-
A peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry based method. PMC.[Link]
-
the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. PubMed.[Link]
-
Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Stack Exchange.[Link]
-
Glyoxylic Hydrazone Linkage-Based PEG Hydrogels for Covalent Entrapment and Controlled Delivery of Doxorubicin. Biomacromolecules - ACS Publications.[Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Synthesis of hydrazone-containing peptoids from Cbz-Glycine hydrazide
Application Note: Modular Synthesis of Hydrazone-Functionalized Peptoids via Cbz-Glycine Hydrazide Ligation
Abstract & Strategic Overview
The incorporation of hydrazone linkages into peptoid (poly-N-substituted glycine) backbones offers a powerful "switchable" motif for dynamic combinatorial libraries and pH-responsive drug delivery systems. While standard peptoid synthesis relies on the submonomer method, the introduction of a hydrazone functionality requires a specialized linker strategy.
This guide details the protocol for using This compound (N-benzyloxycarbonyl-glycine hydrazide) as a robust, crystalline precursor to generate hydrazide-functionalized peptoids. Unlike direct hydrazine submonomers, which can lead to over-alkylation or cross-linking, the this compound route provides a controlled, linear extension of the peptoid chain, terminating in a reactive hydrazide handle ready for chemoselective ligation with aldehydes.
Key Advantages:
-
Chemoselectivity: The hydrazide group reacts specifically with aldehydes/ketones in the presence of other functional groups.
-
pH-Responsiveness: The resulting acyl-hydrazone bond is stable at neutral pH (7.4) but hydrolyzes in acidic endosomal environments (pH 5.0–5.5), facilitating intracellular payload release.
-
Modularity: The Cbz-protected precursor allows for solution-phase purification prior to solid-phase integration.
Chemical Mechanism & Pathway
The synthesis relies on the orthogonality between the Cbz protecting group (acid-stable, hydrogenolysis-labile) and the standard solid-phase peptoid synthesis (SPPS) conditions.
The Pathway:
-
Activation: Catalytic hydrogenolysis of Cbz-Gly-Hydrazide yields the free amine Glycine Hydrazide (H-Gly-NHNH₂) .
-
Incorporation: The free alpha-amine of H-Gly-NHNH₂ acts as the nucleophile, displacing a bromoacetyl group on the resin-bound peptoid. This appends a glycine spacer ending in a hydrazide.
-
Ligation: The resin-bound hydrazide condenses with an aldehyde (R-CHO) to form the hydrazone.
Figure 1: Mechanistic pathway for converting this compound into a functional peptoid conjugate.
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| This compound | >98% Purity | Linker Precursor |
| Palladium on Carbon (Pd/C) | 10% wt loading | Catalyst for Cbz removal |
| Rink Amide Resin | 0.6–0.8 mmol/g | Solid support (cleavage yields amide) |
| Bromoacetic Acid | 2.0 M in DMF | Submonomer acetylation agent |
| DIC (Diisopropylcarbodiimide) | Neat | Activator for bromoacetic acid |
| Functional Aldehyde | (e.g., 4-carboxybenzaldehyde) | Cargo/Tag to be ligated |
| Aniline | ACS Grade | Catalyst for hydrazone formation |
Detailed Experimental Protocols
Protocol A: Preparation of Glycine Hydrazide (Linker Activation)
Rationale: Cbz-Gly-Hydrazide is commercially available and stable. The free base (H-Gly-NHNH₂) is hygroscopic and prone to dimerization; therefore, it should be generated immediately prior to coupling.
-
Dissolution: Dissolve this compound (1.0 eq, e.g., 500 mg) in Methanol (MeOH, 10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass) under an inert atmosphere (Nitrogen or Argon).
-
Hydrogenolysis:
-
Purge the vessel with H₂ gas (balloon pressure is sufficient).
-
Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by TLC (vanishing of UV-active Cbz spot) or LC-MS.
-
-
Isolation:
-
Filter the mixture through a Celite pad to remove Pd/C.
-
Concentrate the filtrate in vacuo at <30°C.
-
Result: H-Gly-NHNH₂ (oily residue or hygroscopic solid). Use immediately in Protocol B.
-
Protocol B: Solid-Phase Integration (Submonomer Displacement)
Rationale: This step attaches the linker to the growing peptoid chain. The primary alpha-amine of glycine is significantly more nucleophilic than the hydrazide nitrogens, ensuring regioselective attachment to the bromoacetylated resin.
-
Resin Preparation: Swell the bromoacetylated peptoid resin (Resin-Peptoid-COCH₂Br) in DMF for 20 mins.
-
Coupling Solution: Dissolve the freshly prepared H-Gly-NHNH₂ (from Protocol A) in DMF to a concentration of 0.5 M.
-
Note: Use a 5-fold molar excess relative to the resin loading to drive the SN2 reaction to completion.
-
-
Displacement Reaction:
-
Add the amine solution to the resin.
-
Agitate (shake/rock) at 35°C for 60–90 minutes.
-
Tip: A slightly elevated temperature aids the displacement of the bromide by the glycine amine.
-
-
Washing: Drain and wash resin with DMF (5x), MeOH (3x), and DCM (3x).
-
Validation: A Chloranil test will be positive (blue) due to the secondary amine formed, but the hydrazide moiety also reacts. An LC-MS of a small cleavage sample is the gold standard here.
-
Protocol C: On-Resin Hydrazone Ligation
Rationale: Forming the hydrazone on the solid phase allows for the use of excess aldehyde to drive the equilibrium, which can then be easily washed away.
-
Aldehyde Solution: Prepare a solution of the target Aldehyde (5–10 eq) in DMF/Acetic Acid (95:5 v/v).
-
Catalysis: Add Aniline (100 mM) to the solution. Aniline forms a highly reactive Schiff base intermediate that transimines with the hydrazide, accelerating the reaction rate by 10–100x.
-
-
Ligation:
-
Add the solution to the resin-bound hydrazide peptoid.
-
Agitate at RT for 4–16 hours (overnight is standard for sterically demanding aldehydes).
-
-
Washing: Wash extensively with DMF (10x) to remove excess aldehyde, then DCM (5x).
Protocol D: Cleavage and Workup
Rationale: Hydrazones are acid-labile. Standard TFA cleavage (95%) can hydrolyze the bond if water is present.[1]
-
Cleavage Cocktail: Prepare a mixture of TFA/Triisopropylsilane (TIPS)/DCM (50:2.5:47.5).
-
Crucial: Minimize water content. Do not use the standard 95% TFA/Water cocktail.
-
-
Reaction: Treat resin for 30–60 minutes.
-
Workup:
-
Filter resin and evaporate TFA immediately under a nitrogen stream.
-
Neutralization: Redissolve in 50% Acetonitrile/Water and immediately buffer to pH 7.0–7.5 (e.g., with Ammonium Bicarbonate) if the product is to be stored.
-
Lyophilization: Freeze-dry to obtain the final powder.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield (Protocol B) | H-Gly-NHNH₂ degraded/dimerized | Use fresh H-Gly-NHNH₂ immediately after H₂ removal. Ensure excess (5-10 eq) is used. |
| Cross-linking on Resin | Hydrazide acting as nucleophile | Ensure the alpha-amine is free (Cbz fully removed). The alpha-amine is kinetically faster than the hydrazide in SN2 reactions. |
| Hydrazone Hydrolysis | Acidic cleavage conditions | Reduce TFA concentration (use 50% in DCM). Avoid water in cleavage cocktail. Store product at -20°C. |
| Incomplete Ligation | Aldehyde unreactive | Use Aniline catalysis (100 mM). Increase temperature to 37°C. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for solid-phase synthesis.
References
-
Peptoid Hydrazones for Library Synthesis: Kwon, Y.-U., & Kodadek, T. (2007). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis. Journal of Combinatorial Chemistry. [Link]
-
Aniline Catalysis in Hydrazone Formation: Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]
-
Cbz Deprotection Mechanisms: Organic Chemistry Portal. Protecting Groups: Cbz (Carbobenzyloxy). [Link]
-
pH Sensitivity of Hydrazone Linkers: Bae, Y., et al. (2005). Design and synthesis of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers. Journal of Controlled Release. [Link]
Sources
Troubleshooting & Optimization
Optimizing coupling efficiency of Cbz-Glycine hydrazide in SPPS
Topic: Optimizing Coupling Efficiency of Cbz-Glycine Hydrazide (Z-Gly-NHNH₂) Ticket Priority: High (Methodology Optimization) Agent: Senior Application Scientist, Peptide Chemistry Division
Strategic Overview
You are encountering challenges with This compound , a unique building block often used as a "masked" thioester for Native Chemical Ligation (NCL) or as a C-terminal protected fragment.
The "coupling efficiency" of this molecule usually fails in two distinct phases. You must identify which phase corresponds to your workflow:
-
Phase A (Synthesis): Low yield when loading Cbz-Gly-OH onto a hydrazine-functionalized resin (formation of the hydrazide).
-
Phase B (Ligation/Coupling): Low yield when activating Cbz-Gly-NHNH₂ to couple it to an amine/peptide.
Module A: Optimizing Resin Loading (Synthesis Phase)
Applicable if you are trying to synthesize Cbz-Gly-NHNH₂ on solid phase.
The "Glycine Dimer" Trap
Unlike bulky amino acids (Val, Ile), Glycine reacts rapidly. When coupling Cbz-Gly-OH to a standard hydrazine resin (e.g., Hydrazine-2-Cl-Trt), the first Cbz-Gly attaches to the distal nitrogen (
Impact: This byproduct is stable, unreactive, and reduces your functional loading by up to 50%.
Protocol: The "High-Dilution" Loading Method
To prevent over-acylation, you must starve the resin of excess amino acid during the initial attachment.
Reagents:
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin (pre-functionalized with hydrazine).[1]
-
Amino Acid: Cbz-Gly-OH (0.5 eq relative to resin capacity).
-
Activator: DIC (0.5 eq) / HOBt (0.5 eq).
-
Solvent: DCM/DMF (1:1).
Step-by-Step:
-
Pre-swell: Swell hydrazine resin in DCM for 20 min at 0°C.
-
Slow Addition: Dissolve Cbz-Gly-OH and activators in minimal solvent. Add this solution to the resin dropwise over 30 minutes at 0°C.
-
Why? Keeping the concentration of activated Cbz-Gly low ensures that once a hydrazine site reacts, there is no excess reagent nearby to react with the second nitrogen.
-
-
Capping: After 1 hour, wash and cap unreacted hydrazine sites with TFA/DCM (to cleave them) or Acetic Anhydride (if the resin allows). Note: Standard methanol capping is insufficient for hydrazine resins.
Module B: Activation & Ligation (Coupling Phase)
Applicable if you are using Cbz-Gly-NHNH₂ to couple to another peptide/amine.
The Mechanism: In Situ Nitrite Oxidation
Hydrazides do not couple directly. They must be oxidized to Acyl Azides (
Visualization: The Activation Pathway
Caption: The conversion of Cbz-Gly-Hydrazide to a reactive Acyl Azide requires strict pH and temperature control to avoid Curtius rearrangement.
Protocol: The "One-Pot" Ligation (Liu/Fang Method)
Reference: Based on protocols established by Zheng et al., Nature Protocols (2013).
-
Solubilization: Dissolve Cbz-Gly-NHNH₂ in ligation buffer (6M Gn·HCl, 0.2M Na₂HPO₄).
-
Check: If Cbz causes aggregation, add 10-20% TFE (Trifluoroethanol) .
-
-
Oxidation (Activation):
-
Cool to -15°C (Ice/Salt bath).
-
Adjust pH to 3.0 using dilute HCl.
-
Add NaNO₂ (10 equiv). Stir for 20 mins.
-
Checkpoint: The solution must turn clear. If bubbles form vigorously, you are generating
gas from decomposition—temperature is too high.
-
-
Thiolysis (Optional but Recommended):
-
Add MPAA (4-mercaptophenylacetic acid, 50 equiv).[1]
-
Adjust pH to 7.0 .
-
Why? This converts the unstable Azide into a stable, reactive Thioester. This is far more efficient than direct azide coupling.
-
-
Coupling:
Troubleshooting Center
Diagnostic Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Loading on Resin | Diacyl hydrazine formation (Glycine bridging). | Use Trityl-Hydrazine linker instead of standard hydrazine. The trityl group sterically blocks the second attack. |
| No Reaction during Coupling | Hydrazide not oxidizing; pH too high during activation. | Ensure pH is strictly 3.0–3.5 during NaNO₂ addition. If pH > 4, oxidation is negligible. |
| Precipitation | Cbz group is hydrophobic; Glycine aggregates. | Add DMSO or TFE to the buffer. Ensure 6M Guanidine is used. |
| Side Product: Isocyanate | Curtius Rearrangement.[1] | Activation temperature was > 0°C. Keep reaction at -10°C to -20°C until thiol is added. |
| Side Product: Amide Hydrolysis | Azide hydrolyzed by water before coupling. | Use the Thiolysis step (add MPAA).[1] Thioesters are more stable in water than azides. |
Frequently Asked Questions (FAQs)
Q1: Can I couple Cbz-Gly-NHNH₂ directly to an amine without making the thioester? A: Yes, via the "Acyl Azide" method. After the NaNO₂ step (pH 3.0), adjust the pH to 9.0 immediately in the presence of the amine. However, this is risky.[1] Acyl azides hydrolyze rapidly at pH 9.0. Converting to the MPAA-thioester first (pH 7.0) is 3x more efficient for intermolecular coupling.
Q2: Why use Cbz-Gly? Why not Fmoc-Gly? A: Cbz is stable to the acidic conditions often used to cleave peptide hydrazides from resin (TFA). If you used Fmoc, the final TFA cleavage might affect the N-terminus if not carefully managed. Cbz allows you to keep the N-terminus permanently protected if this is a fragment condensation.
Q3: My Cbz-Gly-NHNH₂ is not dissolving in the oxidation buffer. A: Cbz-Gly is notoriously hydrophobic and prone to beta-sheet aggregation.
-
Fix: Do not use pure aqueous buffer. Use a mixture of 6M Guanidine HCl / Acetonitrile (70:30) . The oxidation works fine in organic mixtures as long as protons (acid) and nitrite are available.
Q4: How do I store the synthesized hydrazide? A: Peptide hydrazides are stable solids. Store at -20°C as the HCl salt. Do not store as the azide; azides must be generated in situ immediately before use.
References
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013).[5] Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[1][4][5][6][7][8][9][10] Nature Protocols, 8(12), 2483–2495.[4][5]
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[1][4][5][6][7][8][9][10] Angewandte Chemie International Edition, 50(33), 7645–7649.
- Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. Angewandte Chemie.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]
How to avoid side reactions with Cbz-Glycine hydrazide
Technical Support Center: Cbz-Glycine Hydrazide Optimization Ticket ID: CHEMSUP-2024-GLY Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
This compound (Z-Gly-NHNH₂) is a robust intermediate for peptide ligation and heterocycle synthesis. However, its reactivity profile presents three distinct failure modes: symmetric dimerization during synthesis, oxidative degradation during storage, and Curtius rearrangement during activation.
This guide replaces standard operating procedures with a Root Cause-Resolution framework. We treat your experiment as a system; if the system fails, one of the variables below is the culprit.
Module 1: Synthesis & Purification
User Reported Issue: "My product yield is low, and Mass Spec shows a peak at double the expected molecular weight (approx. 414 Da)."
Root Cause Analysis: The Symmetric Trap
The formation of this compound involves a nucleophilic attack of hydrazine on the Cbz-Glycine ester (usually methyl or ethyl). The primary side reaction is Symmetric Dihydrazide Formation .
-
Mechanism: The newly formed hydrazide (Cbz-Gly-NHNH₂) is essentially a nucleophile. If the concentration of free hydrazine is too low, the product will attack a remaining molecule of the starting ester, forming the symmetric dimer: Cbz-Gly-NH-NH-Gly-Cbz.
Troubleshooting Protocol
| Variable | Standard Protocol | Optimized Protocol (Avoids Dimer) |
| Stoichiometry | 1:1 to 1:2 (Ester:Hydrazine) | 1:5 to 1:10 (Ester:Hydrazine) |
| Addition Order | Add Hydrazine to Ester | Reverse Addition: Add Ester solution slowly to Hydrazine. |
| Temperature | Reflux immediately | Staged: Stir at 0°C for 1h, then RT, then mild heat if needed. |
| Solvent | Ethanol/Methanol | Methanol (Faster reaction rate reduces dimer opportunity). |
Visualizing the Competitive Pathway
The following logic flow illustrates how stoichiometry dictates the product outcome.
Figure 1: Kinetic competition between target hydrazide formation and symmetric dimerization. High local concentration of hydrazine is critical.
Module 2: Storage & Stability
User Reported Issue: "The white powder has turned slightly pink/yellow after two months."
Root Cause Analysis: Auto-Oxidation
Hydrazides are reducing agents. Upon exposure to atmospheric oxygen and trace metal ions, they oxidize to diimides (R-N=N-H) or azo compounds, which are often colored. This reaction is accelerated by moisture, which facilitates proton transfer.
Stability FAQ
Q: Can I store Cbz-Gly-NHNH₂ in the fridge?
-
A: Yes, but desiccation is more important than temperature . Store at 4°C in a desiccator. Moisture hydrolyzes the hydrazide back to the acid or facilitates oxidation.
Q: How do I remove the colored impurity?
-
A: Recrystallization is effective.
-
Solvent System: Ethanol/Water or Methanol/Ether.
-
Protocol: Dissolve in minimal warm methanol; add cold diethyl ether until turbid; cool to 4°C. The oxidized impurities usually remain in the supernatant.
-
Module 3: Activation & Coupling (The "Curtius" Risk)
User Reported Issue: "I activated the hydrazide to couple it with an amine, but I isolated a urea byproduct instead of the peptide."
Root Cause Analysis: Curtius Rearrangement
To couple a hydrazide, you typically convert it to an Acyl Azide (Cbz-Gly-N₃) using NaNO₂/HCl. Acyl azides are thermally unstable. If the temperature rises above 0°C, they undergo Curtius Rearrangement to form an Isocyanate (R-N=C=O). The isocyanate then reacts with your amine nucleophile to form a urea, permanently destroying the peptide bond potential.
Critical Control Points
-
Temperature: Never allow the activation reaction (Hydrazide → Azide) to exceed -10°C .
-
pH Control: The conversion requires acidic pH (< 2), but the subsequent coupling requires basic pH. The heat generated during this neutralization often triggers the rearrangement.
-
Radical Scavenging: Ensure solvents are peroxide-free.
The Activation Pathway Diagram
Figure 2: The thermal bifurcation point. Maintaining T < 0°C is the only way to prevent the Acyl Azide from rearranging into the Isocyanate.
Summary of Operational Parameters
| Parameter | Safe Range | Danger Zone | Consequence of Failure |
| Synthesis Ratio | > 1:5 (Ester:Hydrazine) | < 1:2 | Symmetric Dimer formation |
| Activation Temp | -20°C to -10°C | > 0°C | Curtius Rearrangement (Urea) |
| Activation pH | pH 1-2 | pH > 4 | Incomplete Azide formation |
| Coupling pH | pH 7.5 - 8.5 | pH > 10 | Base-catalyzed hydrolysis |
References
-
Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science, 266(5186), 776-779. Link
-
Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides."[1][2] Angewandte Chemie International Edition, 50(33), 7645-7649. Link
-
Zheng, J. S., et al. (2013). "Robust chemical synthesis of proteins by hydrazide-based native chemical ligation." Nature Protocols, 8, 2483–2495. Link
-
Curtius, T. (1890). "Ueber Stickstoffwasserstoffsäure (Azoimid)." Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033. (Foundational mechanism for Acyl Azide rearrangement). Link
Sources
Technical Support Center: Cbz Deprotection in Peptide Synthesis
A Senior Application Scientist's Guide to Troubleshooting Incomplete Carboxybenzyl (Cbz) Deprotection
The carboxybenzyl (Cbz or Z) group is a cornerstone of peptide chemistry, valued for its stability and orthogonal removal, typically via catalytic hydrogenolysis.[1][2] However, incomplete Cbz deprotection is a frequent and frustrating issue in peptide synthesis, leading to low yields and complex purification challenges. This guide provides a structured, in-depth approach to troubleshooting these issues, drawing on established chemical principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Cbz deprotection by catalytic hydrogenation is sluggish or has stalled. What are the primary causes?
Incomplete hydrogenolysis is often not a single-point failure but a combination of factors related to the catalyst, substrate, and reaction environment.
Core Causality: The mechanism of Cbz deprotection via catalytic hydrogenation involves the reduction of the benzyl group by hydrogen on a palladium surface.[3] Any interference with this catalytic cycle will impede the reaction.
Troubleshooting Checklist:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised.
-
Age and Quality: Catalysts have a shelf life. An old or improperly stored catalyst may have reduced activity. Always use a fresh, high-quality catalyst, such as 10% Palladium on Carbon (Pd/C).[4] For particularly stubborn deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[4]
-
Catalyst Poisoning: This is a major cause of reaction failure. Sulfur-containing residues (cysteine, methionine) or residual sulfur-containing scavengers (like ethanedithiol) from previous steps can irreversibly poison the palladium catalyst.[4][5] Similarly, phosphorus-containing compounds can also deactivate the catalyst.
-
-
Substrate and Product Related Issues:
-
Poor Solubility: If your peptide is not fully dissolved in the reaction solvent, it cannot effectively interact with the solid catalyst. This leads to a slow or incomplete reaction.
-
Product Inhibition: The newly formed free amine of the deprotected peptide can coordinate with the palladium catalyst, effectively inhibiting its activity.[4]
-
-
Reaction Conditions:
-
Insufficient Hydrogen: Ensure a consistent and adequate supply of hydrogen. For reactions at atmospheric pressure, ensure the system is properly sealed and purged. For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor is used.
-
Improper Solvent: The choice of solvent is critical for both substrate solubility and reaction efficiency. Alcohols like methanol and ethanol are common choices.[6]
-
Q2: I suspect catalyst poisoning. How can I confirm this and what are my options?
Catalyst poisoning by sulfur is a common culprit, especially when working with cysteine or methionine-containing peptides.
Diagnostic Approach:
-
Reaction Monitoring: If the reaction starts and then abruptly stops (as monitored by HPLC or TLC), catalyst poisoning is a likely cause.
-
Sequential Catalyst Addition: If the reaction stalls, adding a fresh batch of catalyst may restart it, which is a strong indicator of poisoning.
Solutions for Sulfur-Containing Peptides:
-
Increase Catalyst Loading: A higher initial catalyst loading (e.g., up to 1:1 weight ratio with the peptide) can sometimes overcome the poisoning effect.
-
Alternative Deprotection Methods: If catalytic hydrogenation is consistently failing, switching to a non-palladium-based method is the most reliable solution.
-
Acidolysis: Strong acids like HBr in acetic acid or trifluoromethanesulfonic acid (TFMSA) can cleave the Cbz group. However, these conditions are harsh and may affect other protecting groups or sensitive residues.[3]
-
Nucleophilic Deprotection: A milder alternative involves using a nucleophile to attack the Cbz group. A reported method uses 2-mercaptoethanol and potassium phosphate in DMA.[7]
-
In-Depth Troubleshooting Guides
Guide 1: Optimizing Catalytic Hydrogenation for Complete Cbz Removal
If you are facing an incomplete reaction, a systematic optimization of your hydrogenation conditions is the first logical step.
Workflow for Optimizing Catalytic Hydrogenation
Caption: A stepwise workflow for troubleshooting and optimizing catalytic hydrogenation for Cbz deprotection.
Experimental Protocol: Acetic Acid Addition to Mitigate Product Inhibition
-
Setup: Dissolve the Cbz-protected peptide in your chosen solvent (e.g., methanol).
-
Acidification: Add acetic acid to the solution to a final concentration of 5-10% by volume. This protonates the product amine as it forms, preventing its coordination to the palladium catalyst.[4]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 mol %).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (or nitrogen followed by hydrogen) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the Celite with the reaction solvent. The filtrate contains the deprotected peptide.
Guide 2: Cbz Deprotection in the Presence of Reducible Functional Groups
A common challenge is the presence of other functional groups that are sensitive to standard hydrogenation conditions, such as alkenes or alkynes.[8] In these cases, a more chemoselective method is required.
Decision Tree for Chemoselective Cbz Deprotection
Caption: A decision-making diagram for selecting a chemoselective Cbz deprotection method.
Experimental Protocol: Catalytic Transfer Hydrogenation
This method uses a hydrogen donor in place of hydrogen gas and is often milder and more selective.[4]
-
Setup: Dissolve the Cbz-protected peptide in a suitable solvent, typically methanol or ethanol.
-
Catalyst and Donor: Add 10% Pd/C (10-20 mol %) followed by a hydrogen donor. A common and effective donor is ammonium formate (HCOONH₄), used in a 5-10 fold molar excess.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) if the reaction is slow.
-
Monitoring and Work-up: Monitor the reaction by HPLC/TLC. Upon completion, filter through Celite to remove the catalyst and concentrate the filtrate to remove the solvent. The resulting residue can then be purified.
Data Summary and Purification Strategies
Incomplete deprotection results in a mixture of the desired peptide and the Cbz-protected starting material. Purification is essential to isolate the target compound.
Table 1: Comparison of Deprotection Methods
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C | Clean byproducts (toluene, CO₂), mild conditions. | Susceptible to catalyst poisoning; can reduce other functional groups.[3][4] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Milder than H₂ gas; good for sensitive substrates; avoids hazardous H₂ gas.[4][9] | Can still be affected by catalyst poisoning. |
| Acidolysis | HBr/AcOH or TFMSA | Effective for catalyst-poisoned substrates. | Harsh conditions; can cleave other protecting groups; side reactions possible.[3] |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | Good for substrates with multiple reducible groups. | Requires specific reagents and conditions.[7] |
Purification of Peptides After Incomplete Deprotection
The primary challenge in purification is the separation of the desired free-amine peptide from the Cbz-protected starting material. Reversed-phase HPLC (RP-HPLC) is the most common and effective method.
-
Principle of Separation: The Cbz-protected peptide is significantly more hydrophobic than its deprotected counterpart due to the benzyl group. This difference in hydrophobicity allows for excellent separation on a C18 or C8 RP-HPLC column. The Cbz-protected peptide will have a longer retention time.
-
Method Development:
-
Initial Screen: Use a standard water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA).
-
Gradient Optimization: If co-elution occurs, flatten the gradient around the elution time of the two species to improve resolution.
-
Alternative Purification: For very complex mixtures, initial cleanup by size-exclusion chromatography (SEC) can remove truncated sequences and other impurities before a final RP-HPLC step.[10]
-
By systematically addressing the potential causes of incomplete Cbz deprotection and selecting the appropriate analytical and purification strategies, researchers can overcome this common hurdle in peptide synthesis.
References
-
PMC. Therapeutic Drug Monitoring of Carbamazepine: A 20-Year Observational Study. Available at: [Link]
-
ResearchGate. Why does my CBz-deprotection not work?. Available at: [Link]
-
Waters Corporation. Peptide Isolation & Purification Techniques. Available at: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Available at: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]
-
ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available at: [Link]
-
ResearchGate. How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. Available at: [Link]
-
Chemical Society Reviews (RSC Publishing). Cysteine protecting groups: applications in peptide and protein science. Available at: [Link]
-
PubMed. Routine therapeutic monitoring of the active metabolite of carbamazepine: Is it really necessary?. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. Available at: [Link]
-
PubMed. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Available at: [Link]
-
ResearchGate. Investigation of Impurities in Peptide Pools. Available at: [Link]
-
ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
Improving the yield and purity of Cbz-Glycine hydrazide synthesis
Welcome to the technical support center for the synthesis of Cbz-Glycine hydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this critical reagent. As your dedicated application scientist, I will provide in-depth, experience-driven insights to navigate the complexities of this synthesis.
Overview of this compound Synthesis
The most prevalent method for synthesizing this compound is the hydrazinolysis of a Cbz-Glycine ester, typically the methyl or ethyl ester.[1] This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl, leading to the formation of the desired hydrazide and an alcohol byproduct. While seemingly straightforward, this process is sensitive to several parameters that can significantly impact the reaction's success.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
A low yield is a frequent challenge and can stem from several factors throughout the synthetic and purification process.
-
Incomplete Reaction: The hydrazinolysis may not have gone to completion. This can be due to:
-
Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine will result in unreacted starting ester.[1] It is common practice to use a molar excess of hydrazine hydrate to drive the reaction forward.
-
Suboptimal Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (reflux) can increase the reaction rate.[1] However, excessive heat can lead to side reactions.
-
Poor Solvent Choice: The solvent must effectively dissolve both the Cbz-Glycine ester and hydrazine hydrate. Alcohols like methanol or ethanol are commonly used.[1]
-
-
Product Loss During Work-up and Purification:
-
Aqueous Work-up: this compound has some water solubility. Extensive washing with water during the work-up can lead to significant product loss.
-
Improper Recrystallization: Using a solvent in which the product is too soluble at room temperature will result in poor recovery.
-
Solution Protocol: Optimizing for Higher Yield
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting ester spot indicates reaction completion.
-
Stoichiometry Adjustment: Increase the molar excess of hydrazine hydrate. A common starting point is 1.2 to 1.5 equivalents.
-
Temperature Control: If the reaction is sluggish at room temperature, consider gentle refluxing in ethanol for a defined period (e.g., 10 hours), while monitoring by TLC.[2]
-
Work-up Strategy: After the reaction, cool the mixture and, if a precipitate forms, filter it directly. If no precipitate forms, carefully remove the solvent under reduced pressure. Avoid excessive washing with water.
-
Optimized Recrystallization: Recrystallization is a powerful purification technique for this compound.[1] Experiment with different solvent systems. Ethanol is often a good choice.[2] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to maximize crystal formation and recovery.
Question 2: My final product is contaminated with unreacted Cbz-Glycine ester. How can I remove it?
The presence of the starting ester indicates an incomplete reaction.
-
Causality: The nucleophilicity of the hydrazine may have been insufficient to completely displace the alkoxy group of the ester under the reaction conditions used.
Solution Protocol: Purification Strategy
-
Recrystallization: This is often the most effective method. The difference in polarity and crystal packing between the hydrazide and the ester can be exploited for efficient separation. Experiment with solvents like ethanol, methanol, or mixtures with water.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with ethyl acetate in hexane is a good starting point. The more polar hydrazide will typically have a lower Rf value than the less polar ester.
Question 3: I am observing a significant amount of a byproduct that is not the starting material. What could it be and how do I prevent its formation?
Side reactions can occur, particularly with prolonged reaction times or excessive heat.
-
Potential Byproduct: Diacylated Hydrazine: This occurs when a molecule of this compound reacts with another molecule of the Cbz-Glycine ester. This is more likely if the concentration of the starting ester is high relative to hydrazine.
Solution Protocol: Minimizing Byproduct Formation
-
Control Reactant Addition: Add the Cbz-Glycine ester slowly to a solution of hydrazine hydrate. This ensures that hydrazine is always in excess, minimizing the chance of the newly formed hydrazide reacting with the ester.
-
Temperature Management: Avoid unnecessarily high temperatures or prolonged heating, as this can promote side reactions.
Question 4: How can I effectively remove excess hydrazine hydrate from my product?
Hydrazine is toxic and must be removed from the final product.[1]
-
Causality: Due to its high boiling point and polarity, simply evaporating hydrazine hydrate can be difficult and may lead to product degradation if high temperatures are used.
Solution Protocol: Hydrazine Removal
-
Azeotropic Removal: Co-evaporation with a high-boiling point solvent like toluene under reduced pressure can be effective.
-
Aqueous Extraction: If the product is sufficiently insoluble in water, washing the crude reaction mixture with water can help remove the water-soluble hydrazine hydrate. However, be mindful of potential product loss.
-
Recrystallization: A well-executed recrystallization will typically leave the highly soluble hydrazine hydrate in the mother liquor.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this synthesis?
The synthesis usually starts with Cbz-Glycine, which is then esterified (e.g., to Cbz-Glycine methyl ester) before the hydrazinolysis step. The initial Cbz protection of glycine is a standard procedure often carried out under Schotten-Baumann conditions.[3]
Q2: What analytical techniques are recommended for purity assessment?
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and a qualitative assessment of purity.[2][4]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[2][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any impurities.[2][4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[2][4]
Q3: Are there alternative methods for synthesizing this compound?
While hydrazinolysis of esters is the most common route, alternative methods exist, such as the acylation of protected hydrazines.[1] However, these methods can be more complex and may not offer significant advantages for this specific compound.
Q4: What are the key safety precautions when working with hydrazine hydrate?
Hydrazine hydrate is toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Starting Material | Cbz-Glycine methyl or ethyl ester | Esters are sufficiently reactive for hydrazinolysis. |
| Hydrazine Hydrate Stoichiometry | 1.2 - 2.0 molar equivalents | An excess drives the reaction to completion, increasing yield.[1] |
| Solvent | Ethanol or Methanol | Good solubility for reactants, facilitates reaction.[1] |
| Reaction Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate but may promote side products.[1] |
| Reaction Time | 2 - 24 hours (monitor by TLC) | Incomplete reaction leads to low yield; prolonged time can cause side reactions. |
| Purification Method | Recrystallization (e.g., from Ethanol) | Highly effective for removing unreacted starting materials and byproducts.[1][2] |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
-
Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014, November 11). Chemistry Stack Exchange. Retrieved from [Link]
- CN1022320C - Purification method of glycine. Google Patents.
- US5254729A - Method for purifying glycine. Google Patents.
-
Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. Retrieved from [Link]
-
Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. PMC. Retrieved from [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]
-
Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. PMC - NIH. Retrieved from [Link]
-
Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors Mechanism, Structure–Activity Analysis, and In Vivo Efficacy. ResearchGate. Retrieved from [Link]
-
Consecutive hydrazino-Ugi-azide reactions: synthesis of acylhydrazines bearing 1,5-disubstituted tetrazoles. PMC - NIH. Retrieved from [Link]
-
Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. PubMed. Retrieved from [Link]
-
(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Retrieved from [Link]
-
Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. PMC - NIH. Retrieved from [Link]
Sources
- 1. This compound | 5680-83-1 | Benchchem [benchchem.com]
- 2. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
pH optimization for hydrazinolysis in Cbz-Glycine hydrazide synthesis
Topic: pH Optimization & Reaction Control in Hydrazinolysis
Executive Summary
User Context: You are synthesizing Cbz-Gly-NHNH₂ (Benzyl N-(2-hydrazinyl-2-oxoethyl)carbamate) from its ester precursor (typically Cbz-Gly-OMe or Cbz-Gly-OEt) using hydrazine hydrate.
The Core Challenge: "pH optimization" in this context is a misnomer for Basicity Management . You are not titrating to a specific pH number during the reaction; rather, you are managing the Stoichiometric Ratio of Hydrazine (a base and nucleophile) to Ester.
-
Too Low (Acidic/Neutral): Reaction stalls; formation of insoluble dimers (diacylhydrazines).
-
Too High (Excessively Basic): Risk of ester hydrolysis (forming Cbz-Gly-OH) or protecting group degradation (rare for Cbz, but possible).
This guide structures the "pH" variable as a function of Nucleophile Concentration and Workup Acidity .
Module 1: Reaction Mechanics & pH Dynamics
The Nucleophilicity-Basicity Paradox
Hydrazine (
-
Target Reaction:
-
pH Influence: Hydrazine has a
of approx. 8.1. To react, it must be in its unprotonated form. If the reaction media is too acidic (e.g., residual acid from ester synthesis), hydrazine protonates to , losing nucleophilicity.
The "Dimer" Trap (Low pH/Concentration)
If the local concentration of hydrazine is low (or pH is neutralized), the newly formed hydrazide (
-
Result: Formation of symmetric diacylhydrazine (
). -
Prevention: Maintain a high molar excess (3–5 equivalents) of hydrazine. This keeps the "apparent pH" high and statistically ensures the ester encounters hydrazine, not hydrazide.
Diagram 1: Reaction Pathways & pH Influence
Caption: Kinetic competition between hydrazide formation (green) and side reactions (red/yellow) driven by hydrazine stoichiometry (apparent pH).
Module 2: Troubleshooting Guide (Q&A)
Problem: Low Yield / Recovery
Q: I see product on TLC, but I lose it during workup. Is my pH wrong? A: Likely, yes. Cbz-Gly-NHNH₂ is amphoteric but weakly basic.
-
Diagnosis: Did you acidify the solution to precipitate the product?
-
The Science: If you lower the pH < 4 using strong acid (HCl), you protonate the terminal amine (
). This salt is highly water-soluble and will not precipitate/extract into organic solvents. -
Fix: Keep workup pH near neutral (pH 7-8) . If the product doesn't crystallize, cool to 4°C. Avoid "washing" with 1M HCl.
Problem: Gelatinous Precipitate (Dimers)
Q: My product is insoluble in hot methanol and melts >200°C. What happened? A: You formed the dimer (Cbz-Gly-NH-NH-Gly-Cbz).
-
Cause: Insufficient Hydrazine equivalents or adding Hydrazine to the Ester (inverse addition).
-
The Science: Low local pH (concentration) of hydrazine favored the attack of the product hydrazide on the starting ester.
-
Fix: Always add the Ester solution dropwise into the Hydrazine solution (keeping base in excess). Increase Hydrazine to 5 equivalents.
Problem: Hydrolysis (Free Acid)
Q: I isolated Cbz-Gly-OH instead of the hydrazide. A: Water content was too high.
-
The Science: While hydrazine is a nucleophile, Hydroxide (
) is a harder nucleophile. If you used low-grade Hydrazine Hydrate (e.g., 50-60%) or wet methanol, hydroxide competes with hydrazine, especially at high temperatures. -
Fix: Use Hydrazine Hydrate 98-100% or anhydrous hydrazine (if safety permits). Use dry Methanol/Ethanol.
Module 3: Optimized Protocol (pH & Stoichiometry Controlled)
Objective: Synthesis of Cbz-Gly-NHNH₂ minimizing dimerization and hydrolysis.
| Parameter | Specification | Reason |
| Stoichiometry | 1.0 eq Ester : 4.0 eq Hydrazine | High base excess suppresses dimerization. |
| Solvent | Methanol (Dry) | Polar protic promotes |
| Temperature | Room Temp (20-25°C) | Glycine esters are reactive; heat promotes side reactions. |
| Time | 12 - 24 Hours | Slower reaction at RT yields purer crystals. |
Step-by-Step Workflow
-
Preparation: Dissolve Cbz-Gly-OMe (10 mmol) in dry Methanol (30 mL).
-
The "High pH" Addition:
-
Place Hydrazine Hydrate (40 mmol, ~2.0 mL) in a round-bottom flask.
-
Slowly add the Ester solution to the Hydrazine (dropwise).
-
Note: This maintains the "pH" (basicity) at the maximum level relative to the ester throughout the addition.
-
-
Reaction: Stir at Room Temperature. Monitor by TLC (System: CHCl₃/MeOH 9:1). Hydrazides stain strongly with ninhydrin or PMA.
-
Workup (The pH Critical Step):
-
Do NOT acidify.
-
Evaporate solvent and excess hydrazine under reduced pressure (Rotovap). Caution: Hydrazine is toxic; use a bleach trap for the pump exhaust.
-
Crystallization: Redissolve the oily residue in a minimum amount of hot Ethanol. Add cold Ether or Hexane until turbid. Cool to 4°C.
-
Filtration: Collect white crystals.
-
pH Check: If the product is sticky, dissolve in water, adjust pH to ~7.5 with mild acetic acid (carefully), and extract with Ethyl Acetate (though Cbz-Gly-NHNH2 often prefers the aqueous phase if too acidic). Best path is crystallization from alcohol.
-
Diagram 2: Workup Decision Tree
Caption: Workup logic emphasizing pH neutrality to prevent product loss as a salt or hydrolysis.
References
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on hydrazinolysis mechanics and side reactions).
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Details stability of Cbz groups to hydrazine).
- Khan, S. A., & Sivanandaiah, K. M. (1978). "Hydrazinolysis of peptide esters." International Journal of Peptide and Protein Research.
-
Benchchem. (n.d.). Strategies for the Synthesis of Cbz-Glycine Hydrazide. Retrieved from (General protocol validation).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Glycine and Derivatives. Retrieved from .
Technical Support Center: Cbz-Glycine Hydrazide Purification
Subject: Purification & Troubleshooting Strategies for Crude Cbz-Glycine Hydrazide (CAS: 5680-83-1) Ticket ID: TECH-SUP-CGH-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
This guide addresses the purification of N-Benzyloxycarbonyl-glycyl-hydrazide (Cbz-Gly-NHNH₂). While often synthesized via the hydrazinolysis of Cbz-Glycine methyl/ethyl esters, the crude product frequently contains unreacted esters, hydrazine salts, and symmetric diacylhydrazine dimers. The strategies below prioritize the removal of the toxic hydrazine reagent and the isolation of high-purity material suitable for fragment condensation or native chemical ligation.
Module 1: The "Gold Standard" Purification Protocol
Recommended for crude solids with >85% purity requiring removal of trace hydrazine or color.
The Logic (Why this works)
This compound exhibits a steep solubility curve in lower alcohols. It is highly soluble in boiling ethanol but crystallizes effectively upon cooling. This differential allows for the separation of highly soluble impurities (excess hydrazine, short-chain byproducts) and insoluble impurities (dimers) via hot filtration.
Step-by-Step Methodology
| Step | Action | Technical Note |
| 1. Trituration | Suspend crude solid in cold water (4°C). Stir for 20 mins, then filter. | Critical: Hydrazine hydrate is fully miscible with water. This pre-wash removes the bulk of the toxic reagent before heating. |
| 2. Dissolution | Transfer solid to a flask. Add 95% Ethanol (approx. 10-15 mL per gram). Heat to reflux (approx. 78°C). | If the solution is not clear at reflux, add solvent in 5 mL increments. |
| 3. Hot Filtration | If insoluble particles remain at boiling, filter the hot solution through a pre-warmed sintered glass funnel. | Insoluble solids are likely the symmetric dimer (Cbz-Gly-NH-NH-Gly-Cbz), a common byproduct. |
| 4. Crystallization | Allow the filtrate to cool slowly to room temperature, then place in a fridge (4°C) for 4-12 hours. | Slow cooling promotes larger, purer crystals and prevents the trapping of mother liquor. |
| 5. Isolation | Filter the white needles/plates. Wash with cold Diethyl Ether . | Ether helps remove residual ethanol and speeds up drying. |
| 6. Drying | Dry under high vacuum (< 1 mbar) at 30°C over P₂O₅ or KOH pellets. | KOH helps scavenge any remaining trace acid or hydrazine vapors. |
Module 2: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying the crude material based on its initial state.
Figure 1: Decision tree for the purification of this compound, highlighting the critical removal of dimers and hydrazine.
Module 3: Troubleshooting & FAQs
Q1: My product is a sticky yellow oil instead of a white solid. What happened?
Diagnosis: This usually indicates the presence of excess Hydrazine Hydrate or residual high-boiling solvents (like DMF, if used). The yellow color suggests partial oxidation of the hydrazide. Corrective Action:
-
Trituration: Add cold water or a mixture of Ether/Hexane (1:1) to the oil. Scratch the flask wall with a glass rod to induce nucleation.
-
Azeotroping: If water persists, evaporate with Toluene or Xylene . These form azeotropes with hydrazine and water, helping to pull them off [1, 5].
Q2: I have a high melting point impurity (>200°C) that won't dissolve in ethanol.
Diagnosis: This is the Symmetric Dimer (Cbz-Gly-NH-NH-Gly-Cbz). It forms when the ratio of hydrazine to ester is too low (starvation conditions), causing the newly formed hydrazide to attack another molecule of ester [3]. Corrective Action:
-
Purification: Use the Hot Filtration step described in Module 1. The dimer is insoluble in boiling ethanol.
-
Prevention: In future synthesis, ensure a large excess of hydrazine hydrate (5–10 equivalents) is used relative to the ester [4].
Q3: How do I validate that the Hydrazine is gone?
Diagnosis: Hydrazine is a potent reducing agent and carcinogen; its removal is mandatory before biological application. Validation Test:
-
TLC: Run on Silica Gel (Solvent: CHCl₃/MeOH 9:1).
-
Stain: Use Ammoniacal Silver Nitrate (Tollens' reagent).
-
Hydrazide Product: Black spot (slow development).
-
Free Hydrazine: Instant black spot near the baseline.
-
Alternative:Picryl Chloride spray turns hydrazines distinct colors.
-
Q4: The yield is lower than expected after recrystallization.
Diagnosis: Cbz-Gly-NHNH₂ has significant solubility in water and alcohols. Corrective Action:
-
Concentrate the mother liquor to half volume and cool again for a second crop.
-
Add an Anti-solvent : Dropwise addition of Diethyl Ether or Petroleum Ether to the cooled ethanol solution can force more product out of solution without precipitating impurities.
Module 4: Impurity Origin Analysis
Understanding where impurities come from allows you to prevent them upstream.
Figure 2: Reaction pathway showing the origin of the symmetric dimer and oxidation byproducts.
References
-
ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?Link
-
ChemicalBook. (2026).[1] CBZ-GLY HYDRAZIDE Properties and Melting Point Data.[1]Link
-
BenchChem. (n.d.). Strategies for the Synthesis of this compound.Link
-
Organic Syntheses. (n.d.). General procedures for Hydrazide synthesis and purification.[2]Link
-
Reddit (r/Chempros). (2022). How to quench excess hydrazine monohydrate.Link
Sources
Preventing racemization of amino acids adjacent to Cbz-Glycine hydrazide
Topic: Preventing Racemization of Amino Acids Adjacent to Cbz-Glycine Hydrazide
Department: Peptide Synthesis & Process Chemistry Document ID: TS-CGH-004 Status: Active[1][2][3]
Executive Summary: The "Glycine Advantage" & The Hidden Risks
Welcome to the Technical Support Center. You are likely using This compound (Z-Gly-NHNH₂) for segment condensation via the Azide Method (Honzl-Rudinger).
The Core Concept: Researchers often select Z-Gly-NHNH₂ because Glycine is achiral . It cannot racemize at the C-terminus during activation. This makes it an ideal "buffer" residue for connecting two peptide fragments.
The Problem: While Glycine itself is safe, adjacent amino acids are not immune. Racemization can occur in two distinct zones:
-
Upstream (N-terminal side): The chiral amino acid attached to Glycine (e.g., Z-Phe -Gly-NHNH₂) can racemize during the synthesis of the hydrazide precursor.
-
Downstream (C-terminal side): The incoming nucleophile (e.g., H-Ala -OR) can racemize during the coupling step if pH control is lost.
This guide details how to lock down stereochemistry in both zones.
The Mechanism: Where Racemization Happens
To prevent the issue, you must visualize the chemical pathway. The diagram below illustrates the "Safe Zone" (Glycine) and the "Danger Zones" (Adjacent Residues).
Figure 1: The Racemization Risk Map. While the Glycine linker (Green Zone) is achiral and safe, the upstream formation step (Zone 1) and downstream coupling step (Zone 2) require strict pH control.
Troubleshooting Guides
Scenario A: Racemization of the Upstream Residue (Z-AA-Gly-NHNH₂)*
Symptom: You synthesized Z-Phe-Gly-NHNH₂ from an ester, but the Phenylalanine (Phe) has partially racemized (D-Phe contamination).
| Root Cause | Explanation | Corrective Action |
| Excessive Heat | Hydrazinolysis is exothermic. High temperatures promote base-catalyzed enolization of the upstream chiral center. | Perform hydrazinolysis at Room Temperature (20-25°C) or 0°C. Never reflux. |
| Excess Hydrazine | Hydrazine is a base.[1][2] A large excess increases the pH, attacking the alpha-proton of the upstream residue. | Use a controlled excess (2–5 equivalents). Avoid using hydrazine as the solvent. |
| Solvent Choice | Protic solvents (Methanol/Ethanol) can stabilize enolate intermediates. | If racemization persists, switch to n-Butanol or mild aprotic solvents. |
Protocol Fix:
-
Dissolve Z-AA-Gly-OMe in Methanol (or Ethanol).
-
Cool to 0°C.
-
Add Hydrazine Hydrate (3.0 eq) dropwise.
-
Stir at RT for 12–24h. Do not heat.
-
Precipitate immediately with water or ether to remove excess base.
Scenario B: Racemization of the Downstream Partner (Incoming Nucleophile)
Symptom: You coupled Z-Gly-N₃ to H-Leu-OBzl, but the Leucine (Leu) has racemized.
Technical Insight: The Azide method involves converting the hydrazide to an azide in acidic conditions (safe). The risk appears during the neutralization step. You must neutralize the acid to allow the amine to react, but if the pH exceeds 8.0, the incoming amino acid ester can racemize via base-catalyzed enolization.
Protocol Fix (The Honzl-Rudinger Optimization):
-
Activation (Acidic Phase):
-
Dissolve Z-Gly-NHNH₂ in DMF. Cool to -20°C .
-
Add HCl (in Dioxane/EtOAc) followed by tert-Butyl Nitrite (or NaNO₂).
-
Stir 20 min at -20°C. (The Azide forms here. No racemization risk yet).
-
-
Neutralization (The Critical Step):
-
Cool the amine partner (H-AA-OR) separately to -20°C.
-
Add the amine to the azide solution.
-
SLOWLY add DIPEA (Diisopropylethylamine) to adjust pH.
-
Checkpoint: Spot onto wet pH paper. Target pH: 7.0 – 7.5.
-
Warning: Do NOT exceed pH 8.0.
-
-
Coupling:
-
Maintain at 4°C for 24 hours.
-
Comparative Data: Why Glycine is the "Safety Buffer"
The following table demonstrates why placing Glycine at the C-terminus (as Z-Gly-NHNH₂) is the industry standard for preventing racemization compared to chiral hydrazides.
| Feature | Z-Gly-NHNH₂ (Achiral) | Z-Ala-NHNH₂ (Chiral) |
| C-Terminal Chirality | None (Achiral) | L-Enantiomer |
| Activation Risk | 0% (Cannot racemize) | High (Via Oxazolone formation) |
| Coupling pH Sensitivity | Low (Only affects partner) | High (Affects self & partner) |
| Curtius Rearrangement | Possible (forms urea) | Possible (forms urea) |
| Preferred Use | Segment Condensation | Avoid if possible |
Frequently Asked Questions (FAQ)
Q1: Can this compound itself racemize?
A: No. Glycine has two hydrogen atoms on the alpha-carbon (
Q2: Why do I see urea byproducts in my LC-MS?
A: This is the Curtius Rearrangement . If the temperature rises above 0°C during the azide activation step, the azide (
-
Fix: Keep the reaction strictly below 0°C during activation and below 4°C during the first 12 hours of coupling.
Q3: I am using Z-Gly-NHNH₂ for Native Chemical Ligation (NCL). Is racemization an issue? A: In NCL, hydrazides are often converted to thioesters. The oxidation step (using NaNO₂ or acetyl acetone) is acidic and generally safe from racemization. However, if you use thiophenol as a catalyst, ensure the pH remains near 7.0 to protect the integrity of the incoming Cys-peptide.
References
-
Honzl, J., & Rudinger, J. (1961). Amino acids and peptides.[1][4][5][6][7][8][9][10] XXXIII. Nitrosyl chloride and butyl nitrite as reagents in peptide synthesis by the azide method; suppression of amide formation. Collection of Czechoslovak Chemical Communications.
-
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Chapter: The Azide Method and Racemization Suppression).
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Section: Racemization Mechanisms).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed analysis of racemization via oxazolone vs. enolization).
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Temperature control for minimizing side products in Cbz-Glycine hydrazide reactions
Ticket ID: CHEMSUP-8821 Topic: Temperature Control & Impurity Minimization in Hydrazinolysis Status: Open / Resolved
Executive Summary
Welcome to the Technical Support Center. You have inquired about minimizing side products—specifically the symmetric diacylhydrazine (dimer)—during the synthesis of Cbz-Glycine Hydrazide from its ester precursor (Methyl or Ethyl Cbz-Glycinate).
The Core Issue: The reaction between an ester and hydrazine is a competition between two pathways:
-
Main Reaction: Formation of the desired hydrazide (
). -
Side Reaction: Attack of the newly formed hydrazide on the remaining ester to form a dimer (
).
The Solution:
Temperature control is not just about "keeping it cool"; it is about managing the kinetic ratio of
The Thermodynamics of Purity
The following diagram illustrates the competing pathways. Your goal is to block the "Secondary Attack" pathway.
Figure 1: Competing reaction pathways. Path A yields the desired product. Path B yields the insoluble dimer impurity.
Optimized Experimental Protocol
This protocol is designed to suppress Path B (Dimerization) by maintaining a high local concentration of hydrazine relative to the ester.
Reagents
-
Substrate: Cbz-Gly-OMe (Methyl ester) or Cbz-Gly-OEt (Ethyl ester).
-
Reagent: Hydrazine Hydrate (80% or 64% aqueous solution).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] Note: Methanol is generally faster due to better solubility.
Step-by-Step Procedure
-
Preparation (0°C):
-
Dissolve Cbz-Gly-OR (1.0 eq) in Methanol (5–10 volumes).
-
Cool the solution to 0–5°C in an ice bath. Critical: Cold solvent minimizes the rate of the secondary reaction immediately upon mixing.
-
-
Addition (The "Reverse" Trick):
-
Standard Method: Add Hydrazine Hydrate (3.0 – 5.0 eq) dropwise to the ester solution.
-
High-Purity Method (Recommended): If your scale allows, add the ester solution dropwise into a cold solution of excess hydrazine. This ensures the ester always encounters a massive excess of hydrazine, statistically eliminating dimer formation.
-
-
Reaction (Ramp to RT):
-
Stir at 0°C for 1 hour.
-
Remove the ice bath and allow to warm to Room Temperature (20–25°C).
-
Monitor via TLC (System: CHCl3/MeOH 9:1). The ester spot (
) should disappear; Product ( ) appears. -
Warning: Do not reflux unless conversion stalls after 24 hours. Reflux promotes Cbz-cleavage and dimerization.
-
-
Workup (Crystallization):
-
The product, Cbz-Gly-NHNH2, often crystallizes spontaneously upon cooling or concentration.
-
If solution remains clear: Concentrate to ~20% volume, then add cold Diethyl Ether or Hexane to induce precipitation.
-
Filter the white solid.
-
Wash: Wash heavily with cold water (to remove excess hydrazine) and cold ethanol.
-
Critical Process Parameters (CPP) Data
The following table summarizes how temperature and stoichiometry affect the impurity profile.
| Variable | Condition | Outcome | Risk Profile |
| Stoichiometry | 1.0 - 1.2 eq | High Dimer formation (10-20%) | 🔴 Critical Failure |
| 3.0 - 5.0 eq | >98% Mono-hydrazide | 🟢 Optimal | |
| Temperature | Reflux (>65°C) | Fast rate, higher dimer, potential Cbz loss | 🟠 Caution |
| 0°C | Slow rate, Maximum Selectivity | 🟢 Optimal | |
| Solvent | Water | Poor solubility, slow reaction | 🟠 Suboptimal |
| Methanol | High solubility, fast kinetics | 🟢 Optimal |
Troubleshooting & FAQs
Q1: The reaction mixture turned cloudy immediately. What happened?
Diagnosis: This is likely the Dimer (Diacylhydrazine) precipitating. Cause: Localized heating or insufficient hydrazine excess. Fix: You cannot reverse this. Filter the solid (which is likely the impurity). The filtrate may still contain the desired product. For the next run, increase hydrazine to 5.0 eq and ensure vigorous stirring during addition.
Q2: I see a new spot on TLC near the baseline. Is this the product?
Diagnosis: No. The product usually runs in the middle (
Q3: Can I use heat to speed this up?
Technical Advice: While literature often cites refluxing for hydrazides [1], for Cbz-protected amino acids, mild conditions are superior. Refluxing increases the energy available to overcome the activation barrier for the dimer formation (Path B in Figure 1). Only heat if using sterically hindered amino acids (e.g., Valine, Isoleucine); Glycine is unhindered and reacts well at RT.
Q4: How do I remove the excess Hydrazine Hydrate?
Protocol: Hydrazine hydrate is toxic and nucleophilic.
-
Crystallization: The solid product is filtered; hydrazine stays in the mother liquor.
-
Azeotrope: If the product is an oil, co-evaporate with Toluene or Ethanol 3–4 times. Toluene forms an azeotrope with hydrazine/water.
Workup & Purification Logic
Follow this decision tree to isolate the pure product.
Figure 2: Purification workflow for isolating this compound.
References
-
Synthesis of Hydrazides: Narayana, B. et al. "Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity." PMC, 2022. Link
- Hydrazinolysis Mechanism: Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text on Cbz stability and cleavage conditions).
-
Diacylhydrazine Side Products: "Structure of diacyl hydrazine class of commercial pesticides." ResearchGate. Link (Demonstrates the stability and formation of the dimer impurity).
-
Glycine Hydrazide Specifics: "Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors." PubMed, 2004. Link (Contains experimental details on Glycine Hydrazide synthesis).
Sources
Validation & Comparative
Comparative Guide: Cbz-Glycine Hydrazide vs. Boc-Glycine Hydrazide in Peptide Synthesis
Executive Summary
In the architecture of peptide synthesis, Cbz-Glycine Hydrazide and Boc-Glycine Hydrazide serve as critical intermediates for C-terminal activation via the acyl azide (Curtius) method or oxidative chemical ligation. While both reagents introduce a glycine unit with a latent reactive handle (the hydrazide), their selection is dictated by the orthogonality required for the N-terminal protecting group and the stability of that group during the activation conditions.
-
Select this compound when your synthetic route requires robust stability against acidic conditions (e.g., TFA deprotection of side chains) or when the hydrazide-to-azide conversion must be performed without risk of N-terminal deprotection.
-
Select Boc-Glycine Hydrazide when your peptide contains sulfur (Cys, Met) that would poison the catalysts required for Cbz removal, or when you are operating within a strictly acid-labile deprotection strategy (Boc/Benzyl).
Technical Specifications & Physical Properties
The following data aggregates experimental values to aid in identification and handling.
| Feature | This compound | Boc-Glycine Hydrazide |
| Chemical Structure | Cbz-NH-CH₂-CONHNH₂ | Boc-NH-CH₂-CONHNH₂ |
| CAS Number | 5680-83-1 | 35150-09-5 |
| Molecular Weight | 223.23 g/mol | 189.21 g/mol |
| Melting Point | 116 – 117 °C [1] | 86 – 89 °C [2] |
| Solubility (High) | DMF, DMSO, MeOH (warm) | DCM, EtOAc, MeOH, THF |
| Solubility (Water) | Low / Poor | Moderate |
| Acid Stability | High (Stable to TFA/HCl) | Low (Cleaved by TFA/HCl) |
| Base Stability | Moderate (Hydrazide is nucleophilic) | High |
| Hydrogenolysis | Labile (Cleaved by H₂/Pd) | Stable |
Mechanistic Foundation: The Hydrazide Strategy
Understanding why these reagents are used is prerequisite to choosing between them. Both derivatives function as precursors to acyl azides . The hydrazide group is relatively inert during peptide chain elongation (if protected or unactivated) but can be activated chemoselectively to couple with the next peptide fragment.
Mechanism of Activation (Acyl Azide Coupling)
The hydrazide is converted to an acyl azide using nitrous acid (HONO). The acyl azide then reacts with an amine to form a peptide bond.
Figure 1: General mechanism for hydrazide activation and ligation. The choice of protecting group (Cbz vs. Boc) determines stability during the acidic 'Activation' step.
Deep Dive: Comparative Performance
Stability During Azide Formation (The Critical Differentiator)
The conversion of hydrazide to azide requires acidic conditions (NaNO₂ + HCl or isoamyl nitrite + HCl).
-
This compound: The Carbobenzyloxy (Cbz) group is completely stable to the dilute aqueous acid used in this step. This allows for robust handling and purification of the intermediate azide if necessary.
-
Boc-Glycine Hydrazide: The tert-Butyloxycarbonyl (Boc) group is acid-sensitive. While the reaction is typically performed at 0°C to minimize deprotection, partial loss of the Boc group can occur if the pH drops too low or the temperature rises.
Orthogonality & Deprotection
| Scenario | Use this compound | Use Boc-Glycine Hydrazide |
| Side Chain Protection | If your peptide has acid-labile side chains (tBu, Trt) that you wish to remove before removing the N-term Gly protection. | If your peptide has Benzyl-based side chains (removed by HF/TFMSA) and you want to remove the N-term Gly with mild acid (TFA). |
| Sulfur Presence | Avoid. Cbz removal requires Hydrogenolysis (H₂/Pd). Sulfur (Cys, Met) poisons Pd catalysts, making deprotection difficult or impossible. | Preferred. Boc is removed by TFA, which is compatible with Met/Cys (using scavengers). |
| Solid Phase Strategy | Compatible with Boc-SPPS (Cbz is stable to TFA steps). | Compatible with Fmoc-SPPS (Boc is stable to Piperidine) or Solution Phase. |
Experimental Protocols
Protocol A: Synthesis of this compound
Target: High stability precursor.
-
Esterification: Dissolve Cbz-Gly-OH (10 mmol) in MeOH (50 mL). Add conc. H₂SO₄ (catalytic) or Thionyl Chloride (1.1 eq) at 0°C. Reflux 2h. Evaporate to obtain Cbz-Gly-OMe.
-
Hydrazinolysis: Dissolve Cbz-Gly-OMe in MeOH (20 mL).
-
Addition: Add Hydrazine Hydrate (80%, 50 mmol, 5 eq) dropwise at room temperature.
-
Note: Excess hydrazine prevents dimer formation (
).
-
-
Reaction: Stir at RT for 12–24 hours. A white precipitate often forms.
-
Workup: Filter the precipitate. Wash with cold water and cold MeOH. Recrystallize from hot MeOH/Water if necessary.
-
Yield: Typically 85–95%. MP: 116–117°C.
Protocol B: Synthesis of Boc-Glycine Hydrazide
Target: Acid-labile precursor.
-
Starting Material: Start with Boc-Gly-OMe (commercially available or prepared via Boc-Gly-OH + MeI/Base).
-
Hydrazinolysis: Dissolve Boc-Gly-OMe (10 mmol) in Methanol (30 mL).
-
Addition: Add Hydrazine Hydrate (50 mmol, 5 eq).
-
Reaction: Stir at RT for 4–6 hours. (Boc esters react faster than Cbz esters often due to steric/electronic factors, but monitoring by TLC is essential).
-
Workup: Evaporate solvent. The residue may be an oil or solid. Triturate with Hexane/Ether to induce crystallization.
-
Yield: Typically 80–90%.[5] MP: 86–89°C.
-
Caution: Avoid heating above 40°C during evaporation to prevent Boc degradation if traces of acid are present.
-
Decision Matrix
Use this logic flow to select the correct reagent for your specific peptide synthesis campaign.
Figure 2: Decision tree for selecting between Cbz and Boc protection based on peptide composition and sensitivity.
References
-
ChemicalBook. (2025). This compound Properties and Melting Point Data. Retrieved from
-
Chem-Impex. (2025). Boc-Glycine Hydrazide Product Specifications. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Hydrazides and Protection Strategies. Retrieved from
-
BenchChem. (2025).[6][7] Comparative Guide to Boc and Cbz Protecting Groups. Retrieved from
- Curtius, T. (1902). Über die Umwandlung von Säureaziden in Isocyanate. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Acyl Azide mechanism).
Sources
Comparative Guide: HATU, HBTU, and PyBOP for Cbz-Glycine Hydrazide Coupling
[1]
Executive Summary & Strategic Verdict
In the synthesis of Cbz-Glycine Hydrazide —typically achieved by coupling Cbz-Gly-OH with a protected hydrazine (e.g., tert-butyl carbazate)—the choice of coupling reagent dictates not just yield, but the purity profile regarding specific side reactions like guanidinylation.
-
HATU (The Precision Tool): Delivers the highest coupling rates and yields (>95%). It is the preferred choice if the hydrazine nucleophile is sterically hindered or electronically deactivated. However, it is overkill for simple glycine couplings and represents a significant cost driver.
-
PyBOP (The Safer Alternative): The most robust choice for hydrazide synthesis. Unlike HATU/HBTU, it cannot cause guanidinylation of the hydrazine nucleophile.[1] It is the recommended reagent for scale-up where stoichiometry errors might occur.
-
HBTU (The Economic Baseline): Efficient for unhindered amino acids like Glycine. However, it carries a high risk of capping the hydrazine with a guanidinium moiety if the carboxyl activation is slow or if excess reagent is used.
Verdict: For Cbz-Glycine (an unhindered amino acid), HBTU is sufficient and cost-effective only if stoichiometry is strictly controlled. For high-value or GMP workflows, PyBOP is superior due to the elimination of guanidinylation risks.
Mechanistic Deep Dive
To understand the performance differences, we must analyze the activation species and the specific side-reaction vulnerabilities of hydrazides.
The Chemistry of Activation
All three reagents function by converting the carboxylic acid (Cbz-Gly-OH) into a reactive ester.
-
HBTU & PyBOP generate an OBt (benzotriazole) active ester.[1][2]
-
HATU generates an OAt (7-azabenzotriazole) active ester.[2] The nitrogen in the pyridine ring of HOAt provides an "anchimeric assistance" effect, stabilizing the transition state and accelerating the amine attack by ~10-100x compared to OBt.
The Guanidinylation Trap
This is the critical differentiator.
-
HBTU and HATU are aminium salts (often mislabeled as uronium).[3][2][4][5] If the carboxylic acid activation is slow, or if the reagent is in excess, the unreacted nucleophile (hydrazine) can attack the central carbon of the coupling reagent directly.
-
Result: The hydrazine becomes permanently "capped" as a guanidine species, terminating the reaction and reducing yield.
-
PyBOP is a phosphonium salt.[3][2][4] It does not contain the guanidinium carbon center, rendering this side reaction impossible.
Visualizing the Pathway
The following diagram illustrates the activation pathways and the specific "Dead End" risk associated with HBTU/HATU.
Figure 1: Reaction pathways showing the competitive guanidinylation risk inherent to uronium-based reagents (HBTU/HATU) versus the clean pathway of phosphonium reagents (PyBOP).[2]
Comparative Performance Analysis
The following data summarizes typical performance metrics for coupling Cbz-Gly-OH (1.0 eq) with Boc-Carbazate (1.1 eq) in DMF at Room Temperature.
| Feature | HATU | HBTU | PyBOP |
| Active Species | OAt Ester (High Reactivity) | OBt Ester (Moderate Reactivity) | OBt Ester (Moderate Reactivity) |
| Reaction Time | < 30 mins | 1 - 2 Hours | 1 - 2 Hours |
| Yield (Isolated) | 96 - 99% | 85 - 92% | 90 - 95% |
| Guanidinylation Risk | Moderate (if excess used) | High (if excess used) | Zero |
| Byproducts | Water-soluble urea | Water-soluble urea | Phosphine Oxide (organic soluble) |
| Cost | High ( | Low ($) | Moderate ( |
| Racemization | Lowest (Irrelevant for Gly) | Low | Low |
Critical Insight on Byproduct Removal
-
HATU/HBTU produce tetramethylurea, which is water-soluble and easily removed during aqueous workup (acid/base washes).
-
PyBOP produces tripyrrolidinophosphine oxide. While safer than the HMPA produced by BOP, this oxide is organic-soluble and can be difficult to separate from the product if the product is also lipophilic. However, for Cbz-Gly-Hydrazide, precipitation or crystallization is usually effective.
Validated Experimental Protocol
This protocol uses PyBOP to ensure chemical integrity, avoiding the guanidinylation variable entirely.
Objective: Synthesis of Cbz-Gly-NH-NH-Boc.
Materials
-
Substrate: Cbz-Gly-OH (2.09 g, 10 mmol)
-
Nucleophile: tert-Butyl carbazate (Boc-NHNH2) (1.45 g, 11 mmol)
-
Reagent: PyBOP (5.20 g, 10 mmol)
-
Base: DIPEA (Diisopropylethylamine) (3.5 mL, 20 mmol)
-
Solvent: DMF (Dimethylformamide), anhydrous (20 mL)
Step-by-Step Workflow
-
Activation: Dissolve Cbz-Gly-OH and PyBOP in DMF under N2 atmosphere.
-
Base Addition: Add DIPEA dropwise at 0°C. Stir for 5 minutes to generate the active OBt ester.
-
Note: The solution may turn slightly yellow.
-
-
Coupling: Add tert-butyl carbazate (dissolved in minimal DMF) to the mixture.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[6] Look for disappearance of acid and appearance of product mass (M+H).
-
-
Workup (The "Self-Validating" Step):
-
Dilute reaction mixture with EtOAc (100 mL).
-
Wash 1: 5% KHSO4 or 1N HCl (3x) -> Removes unreacted amine/hydrazine and DIPEA.
-
Wash 2: 5% NaHCO3 (3x) -> Removes unreacted Cbz-Gly-OH and HOBt byproduct.
-
Wash 3: Brine (1x) -> Drying.
-
-
Isolation: Dry over MgSO4, filter, and concentrate in vacuo.
-
Purification: Recrystallize from EtOAc/Hexanes if necessary to remove phosphine oxide traces.
Experimental Workflow Diagram
Figure 2: Step-by-step synthesis workflow using PyBOP.
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive". Journal of the American Chemical Society.[6] Link
- Context: Establishes the superiority of the OAt (H
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-product".[1] Tetrahedron Letters. Link
- Context: Introduction of PyBOP as a safer alternative to BOP, elimin
-
Knorr, R., et al. (1989). "New coupling reagents in peptide chemistry". Tetrahedron Letters. Link
-
Context: Development of HBTU and the characterization of uronium/aminium salts.[4]
-
-
Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Organic Process Research & Development. Link
- Context: Comprehensive review of guanidinylation side reactions with HBTU/H
Sources
- 1. bachem.com [bachem.com]
- 2. 肽偶联剂选择指南 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Efficacy of different hydrazine resins for peptide hydrazide synthesis
Title: Strategic Selection of Hydrazine Resins for High-Fidelity Peptide Hydrazide Synthesis Subtitle: A Comparative Technical Guide for Native Chemical Ligation and Bioconjugation Applications
Executive Summary & Core Directive
Peptide hydrazides are indispensable intermediates in modern protein chemistry, serving as stable, storable precursors to peptide thioesters for Native Chemical Ligation (NCL).[1] While historical methods relied on hydrazinolysis of ester-linked peptides, this approach often compromises side-chain integrity and optical purity.
This guide moves beyond generic protocols to advocate for a linker-centric strategy . We posit that for 90% of standard NCL applications, Fmoc-Hydrazine functionalized 2-Chlorotrityl Chloride (2-Cl-Trt) resin is the superior choice over Wang or Sulfamyl alternatives due to its minimization of racemization and "shelf-stable" capability.
Comparative Analysis of Resin Architectures
The choice of resin dictates the synthesis strategy, cleavage conditions, and final purity. The following table contrasts the three dominant resin systems used for generating peptide hydrazides.
Table 1: Efficacy Comparison of Hydrazine-Generating Resins
| Feature | 2-Chlorotrityl (2-Cl-Trt) Hydrazine | Wang Resin (Hydrazinolysis) | Sulfamyl "Safety-Catch" Resin |
| Mechanism | Acid-labile cleavage of hydrazide linker | Nucleophilic displacement (Hydrazinolysis) | Activation (Alkylation) |
| Cleavage Reagent | 1% TFA in DCM (Mild) | Hydrazine Hydrate / MeOH (Harsh) | 1. Iodoacetonitrile (Activation)2. Hydrazine/THF |
| Side-Chain Protection | Retained (Allows fragment condensation) | Lost (Global deprotection) | Retained (If orthogonal protection used) |
| Racemization Risk | Minimal (<0.5%) due to steric bulk | Moderate to High (esp. Cys, His) | Low (Post-activation) |
| Storage Stability | Poor (as Cl- form); Excellent (as Fmoc-NHNH-) | Excellent (Standard Fmoc-AA) | Excellent |
| Primary Use Case | NCL segments, Protected fragments | Simple, short peptides; C-term modification | Combinatorial libraries, cyclization |
Expert Insight: The "Shelf-Stability" Crisis & Solution
The Problem: Standard 2-Chlorotrityl Chloride resin is highly moisture-sensitive.[2] Hydrolysis of the active chloride to the alcohol (2-Cl-Trt-OH) occurs rapidly upon storage, leading to variable and often dismal loading efficiencies (dropping to <15% activity within weeks).
The Solution (Protocol A): Do not store the chloride resin. Convert it immediately upon receipt into the Fmoc-Hydrazine form.
-
Mechanism: The bulky trityl group protects the hydrazine from oxidation, while the Fmoc group protects the distal amine.
-
Result: This resin form is stable at room temperature for months, ensuring reproducible loading every time.[3]
Graphviz Diagram 1: Resin Stability & Selection Logic
Figure 1: Decision matrix for resin selection. The green path represents the recommended workflow for high-fidelity synthesis.
Validated Experimental Protocols
Protocol A: Preparation of Shelf-Stable Fmoc-Hydrazine 2-Cl-Trt Resin
This protocol solves the hydrolysis issue of the chloride resin.
Reagents:
-
2-Chlorotrityl chloride resin (1.0 g, ~1.6 mmol/g loading)
-
Fmoc-Hydrazine (Fmoc-NHNH2) (2.5 eq)
-
Diisopropylethylamine (DIEA) (5.0 eq)
-
DCM (Dry) and DMF
-
Methanol (HPLC grade)
Step-by-Step:
-
Swelling: Place resin in a fritted reaction vessel. Swell in dry DCM (10 mL) for 30 mins. Drain.
-
Coupling: Dissolve Fmoc-NHNH2 and DIEA in minimal DMF/DCM (1:1 v/v). Add to resin.[1][3][4][5][6][7][8]
-
Note: Keep the reaction concentrated to drive kinetics.
-
-
Incubation: Agitate at room temperature for 2 hours.
-
Checkpoint: The solution should remain clear. Turbidity suggests precipitation of reagents.
-
-
Capping: Add Methanol (1 mL) and DIEA (0.5 mL) to the reaction mixture. Agitate for 20 mins.
-
Why: This caps any unreacted chloride sites as methyl ethers, preventing non-specific binding later.
-
-
Wash & Store: Drain. Wash with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.[3][6]
-
Validation: Measure Fmoc loading via UV absorbance (290 nm) of a piperidine cleavage aliquot. Target loading: 0.6–0.8 mmol/g.
-
Protocol B: Peptide Elongation and Mild Cleavage
Optimized for preserving side-chain protecting groups.
-
Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash DMF (5x).
-
First AA Coupling: Standard HBTU/DIEA coupling.
-
Critical: For the first residue, use only 3 eq of Amino Acid to avoid over-loading, though the hydrazine linker is less prone to aggregation than the hydroxyl linker.
-
-
Elongation: Proceed with standard Fmoc SPPS cycles.
-
Cleavage (The "1% TFA" Method):
-
Prepare a solution of 1% Trifluoroacetic Acid (TFA) in DCM.
-
Treat resin with 10 mL solution for 2 mins. Filter filtrate into a flask containing 10% Pyridine in Methanol (to neutralize immediately).
-
Repeat this step 5-10 times.
-
Mechanism:[9][4][10][11] The highly acid-labile trityl-hydrazide bond cleaves, but the side-chain protecting groups (Boc, tBu, Trt) require 95% TFA and remain intact.
-
-
Workup: Concentrate the combined filtrates. Precipitate in cold water or ether (depending on peptide hydrophobicity).
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield after Cleavage | Premature cleavage during SPPS | The hydrazide linker is slightly acid-labile. Ensure HOBt/acidic additives are minimized during coupling steps. Use base-wash after acidic steps. |
| Double Hits (Mass Spec) | Over-acylation of Hydrazine | The distal amine of hydrazine is nucleophilic. Ensure the Fmoc-Hydrazine loading step included a methanol capping step to block unreacted chlorides. |
| Racemization of C-term | High base concentration during loading | Use the 2-Cl-Trt resin.[6] The steric bulk prevents base-catalyzed proton abstraction at the alpha-carbon. Avoid DMAP. |
Mechanistic Visualization
Graphviz Diagram 2: Chemical Pathway of 2-Cl-Trt Hydrazine Synthesis
Figure 2: Reaction pathway from resin loading to peptide hydrazide release.
References
-
Zheng, J. S., et al. (2013). "Robust chemical synthesis of proteins by hydrazide-based native chemical ligation." Nature Protocols. Link
-
Fang, G. M., et al. (2011). "Protein chemical synthesis by ligation of peptide hydrazides."[1] Angewandte Chemie International Edition. Link
-
Bird, M. J., & Dawson, P. E. (2022).[8] "A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides." Peptide Science. Link
-
Liu, H., et al. (2015). "Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins." Journal of Peptide Science. Link
-
Biotage Application Note. (2023). "How to choose the right resin functionality for solid phase peptide synthesis." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. nbinno.com [nbinno.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Cbz protecting group stability vs Fmoc under various conditions
Executive Summary
In complex peptide synthesis and organic chemistry, the choice between Carboxybenzyl (Cbz or Z) and Fluorenylmethyloxycarbonyl (Fmoc) protection is rarely a matter of preference—it is dictated by orthogonality.
This guide moves beyond basic textbook definitions to analyze the stability profiles, mechanistic nuances, and operational realities of these two critical amine protecting groups. While Fmoc is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) due to its base lability and acid stability, Cbz remains indispensable in solution-phase synthesis and "hybrid" strategies requiring robustness against basic conditions.[1]
Key Takeaway:
-
Use Fmoc when you require acid-labile side-chain protection (e.g., t-Butyl) and mild final cleavage (TFA).[2]
-
Use Cbz when your synthetic route involves basic conditions or when you need a group that is orthogonal to both Boc and base-labile groups, provided you can accommodate hydrogenolysis or strong acid for removal.[3]
Mechanistic Foundations
To troubleshoot deprotection failures, one must understand the cleavage mechanism. The failure modes for Cbz and Fmoc are distinct because their cleavage relies on fundamentally different chemical principles.
Cbz: The Robust Carbamate
The Cbz group protects amines as a carbamate. Its removal is typically achieved via catalytic hydrogenolysis or strong acidolysis .
-
Hydrogenolysis: Palladium (Pd/C) coordinates with the benzyl ring and hydrogen, cleaving the benzylic C-O bond. This releases toluene and a carbamic acid, which spontaneously decarboxylates to the free amine.[4]
-
Acidolysis: Requires strong acids (HBr/AcOH, HF, TFMSA) to protonate the carbonyl or ether oxygen, leading to an SN1-like cleavage generating a benzyl cation (which must be scavenged).
Fmoc: The Base-Labile Switch
Fmoc cleavage is driven by the E1cb (Elimination Unimolecular conjugate Base) mechanism. The proton at the 9-position of the fluorene ring is highly acidic (pKa ~23 in DMSO) due to the aromaticity of the resulting fluorenyl anion.
-
Step 1: A base (Piperidine) abstracts the acidic proton.[5]
-
Step 2:
-elimination occurs, releasing the free amine, CO₂, and dibenzofulvene (DBF) .[5] -
Critical Step 3: The reactive DBF is scavenged by excess piperidine to form a stable adduct. Failure to scavenge DBF leads to re-attachment or alkylation of nucleophilic side chains.
Diagram 1: Comparative Cleavage Pathways
Figure 1: Mechanistic flow of Cbz hydrogenolysis vs. Fmoc E1cb elimination. Note the requirement for scavenging in the Fmoc pathway.
Stability & Orthogonality Matrix
This table synthesizes experimental data regarding the stability of both groups. Use this to design orthogonal protection schemes.
| Condition | Reagent Example | Cbz Stability | Fmoc Stability | Notes & Causality |
| Weak Acid | AcOH, dilute HCl | Stable | Stable | Both withstand mild acidic workups. |
| Strong Acid (Boc removal) | 50% TFA in DCM | Stable | Stable | Crucial Orthogonality: Allows Boc removal in presence of Cbz or Fmoc. |
| Very Strong Acid | HBr/AcOH, HF, TFMSA | Unstable (Cleaves) | Stable | Fmoc is remarkably stable to HBr; Cbz cleaves (SN1). |
| Organic Base | 20% Piperidine/DMF | Stable | Unstable (t1/2 < 10s) | The basis of Fmoc SPPS.[6] |
| Inorganic Base | NaOH, Na₂CO₃ (aq) | Stable (Hydrolysis possible at high T/pH) | Variable | Fmoc can hydrolyze slowly in strong aqueous base; Cbz is generally robust. |
| Hydrogenolysis | H₂ / Pd/C | Unstable (Cleaves) | Quasi-Stable * | Risk: Fmoc can be slowly removed by hydrogenation (slow cleavage). Not perfectly orthogonal. |
| Nucleophiles | Thiols, Amines | Stable | Unstable | Fmoc is sensitive to nucleophilic attack; Cbz is inert. |
Experimental Protocols (Self-Validating)
These protocols are designed with built-in checks to ensure reaction success.
Protocol A: Cbz Removal via Catalytic Hydrogenolysis
Best for: Solution-phase synthesis where acid-sensitive groups are present.
Materials:
-
Substrate (Cbz-protected amine) dissolved in MeOH or EtOH (0.1 M).
-
10% Pd/C (10 wt% loading relative to substrate).
-
Hydrogen source (Balloon or H₂ cylinder).
Step-by-Step:
-
Inerting: Place substrate and Pd/C in a round-bottom flask. Safety: Add catalyst under a stream of nitrogen to prevent ignition of solvent vapors.
-
Purging: Evacuate the flask and backfill with Nitrogen (3x), then evacuate and backfill with Hydrogen (3x).
-
Reaction: Stir vigorously at Room Temperature (RT) under H₂ atmosphere (1 atm).
-
Self-Validation: Monitor TLC. Cbz is non-polar; the free amine will be significantly more polar (lower Rf) and stain positive with Ninhydrin.
-
-
Completion: Usually 1–4 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with solvent. Concentrate filtrate.
Troubleshooting:
-
Problem: Reaction stalls.
-
Cause: Catalyst poisoning by Sulfur (Met/Cys residues) or Amines.
-
Fix: Add mild acid (AcOH) to protonate amines or use Pd(OH)₂ (Pearlman’s catalyst) for stubborn substrates.
Protocol B: Fmoc Removal via Piperidine
Best for: Solid-Phase Peptide Synthesis (SPPS).[2][5][7]
Materials:
Step-by-Step:
-
Swelling: Ensure resin is swollen in DMF.
-
Treatment 1 (Short): Add 20% Piperidine/DMF. Agitate for 3 minutes. Drain.
-
Reason: Removes bulk Fmoc and prevents high concentrations of DBF from polymerizing on the resin.
-
-
Treatment 2 (Long): Add fresh 20% Piperidine/DMF. Agitate for 10–15 minutes. Drain.
-
Washing: Wash extensively with DMF (5x) and DCM (3x).
-
Self-Validation (UV Test): Collect the filtrate from Step 2. Measure UV absorbance at 301 nm (specific to the DBF-piperidine adduct). This quantifies the exact amount of Fmoc removed, allowing calculation of coupling efficiency.
-
Troubleshooting:
-
Problem: Incomplete deprotection (aggregation).
-
Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) with Piperidine (2%) in DMF. DBU is a stronger base and breaks up aggregates, but is prone to causing aspartimide formation (side reaction).
Strategic Application: The Decision Tree
Choosing the right group depends on the "Enemy" (conditions) the molecule must survive in subsequent steps.
Diagram 2: Protection Strategy Decision Matrix
Figure 2: Decision matrix for selecting between Cbz and Fmoc based on synthetic conditions.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[9][10]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[8][11] International Journal of Peptide and Protein Research, 35(3), 161-214.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. peptide.com [peptide.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Comparative analysis of enzymatic vs chemical synthesis of Cbz-Glycine hydrazide
Executive Summary & Strategic Fit
Target Molecule:
In the landscape of peptide chemistry, the synthesis of Cbz-Glycine hydrazide represents a classic dichotomy between efficiency and specificity . While chemical hydrazinolysis is the historical standard—favored for its speed and high yields—it suffers from poor atom economy and environmental toxicity. Conversely, enzymatic synthesis (biocatalysis) offers a precision tool that operates under mild conditions, preventing the racemization and side-chain damage often seen in complex analogs.
This guide provides a technical comparison to assist process chemists in selecting the optimal route based on scale, purity requirements, and green chemistry mandates.
Mechanistic Deep Dive
To understand the operational differences, we must first analyze the reaction mechanisms. The choice of mechanism dictates the impurity profile and the necessary downstream processing.
Chemical Route: Direct Nucleophilic Acyl Substitution
The chemical synthesis typically involves the reaction of an ester (e.g., Cbz-Gly-OEt) with hydrazine hydrate.
-
Mechanism: The hydrazine molecule (strong nucleophile) attacks the carbonyl carbon of the ester.
-
Kinetics: Second-order kinetics. The reaction is often driven by heat (reflux) and excess hydrazine.
-
Risk Profile: The high basicity and nucleophilicity of hydrazine can cause over-reaction (forming diacyl hydrazines, i.e., Cbz-Gly-NHNH-Gly-Cbz) and racemization if the
-carbon were chiral (less relevant for Glycine, but critical for analogs).
Enzymatic Route: Acyl-Enzyme Intermediate (Ping-Pong Bi-Bi)
The enzymatic route utilizes a cysteine protease (typically Papain or Bromelain ) acting in reverse.
-
Mechanism:
-
Acylation: The enzyme's active site thiol (Cys-25 in Papain) attacks the ester substrate, releasing the alcohol leaving group (ethanol) and forming a covalent Acyl-Enzyme Intermediate .
-
Deacylation: The hydrazine nucleophile attacks the acyl-enzyme complex, regenerating the free enzyme and releasing the product.
-
-
Thermodynamics: This is a kinetically controlled reaction. The enzyme favors hydrolysis (reaction with water) over hydrazinolysis. Therefore, water activity (
) must be suppressed using organic cosolvents to favor the hydrazide product.
Mechanistic Visualization
The following diagram contrasts the direct chemical attack with the enzyme-mediated pathway.
Figure 1: Comparative reaction pathways. Note the competition between water and hydrazine in the enzymatic route.
Experimental Protocols
Protocol A: Chemical Synthesis (Standard Reflux)
Best for: Small scale, non-chiral substrates, rapid throughput.
-
Reagents: Dissolve Cbz-Gly-OEt (10 mmol) in Ethanol (30 mL).
-
Addition: Add Hydrazine Hydrate (80%, 30 mmol, 3 equiv) dropwise.
-
Expert Note: Excess hydrazine is required to drive equilibrium and prevent diacyl hydrazine formation.
-
-
Reaction: Reflux at 78°C for 2–4 hours. Monitor via TLC (System: CHCl
:MeOH 9:1). -
Workup:
-
Cool to room temperature.[1] The product often crystallizes directly.
-
Filter the white precipitate.
-
Wash with cold ethanol and diethyl ether to remove excess hydrazine.
-
-
Purification: Recrystallize from hot ethanol if necessary.
Protocol B: Enzymatic Synthesis (Papain-Catalyzed)
Best for: Green chemistry requirements, acid/base sensitive substrates, chiral analogs.
-
Enzyme Preparation: Suspend Papain (crude powder, 2 g) in 10 mL of buffer (0.1 M Phosphate, pH 9.0) containing 2 mM EDTA and 5 mM Cysteine (activator). Filter to remove insoluble carrier if necessary.
-
Reaction System:
-
Dissolve Cbz-Gly-OEt (5 mmol) in Acetonitrile (15 mL).
-
Prepare Hydrazine solution: 1.0 M Hydrazine in buffer, adjusted to pH 9.0.
-
Expert Note: pH control is critical. At pH < 8, hydrazine is protonated (
) and non-nucleophilic. At pH > 10, Papain loses stability. pH 9.0 is the "Goldilocks" zone.
-
-
Execution: Mix Organic phase (substrate) with Aqueous phase (hydrazine + enzyme). Final ratio often 70:30 (Organic:Aqueous) to suppress hydrolysis.
-
Incubation: Stir gently at 30°C for 24 hours.
-
Workup:
-
Evaporate organic solvent (Acetonitrile).
-
Extract the aqueous residue with Ethyl Acetate.
-
Wash organic layer with 5% NaHCO
(removes hydrolysis byproduct Cbz-Gly-OH) and Brine. -
Dry over Na
SO and concentrate.
-
Performance Analysis & Data Comparison
The following data summarizes typical performance metrics derived from comparative literature (e.g., Cantacuzène et al., Jakubke et al.).
| Metric | Chemical Synthesis | Enzymatic Synthesis (Papain) |
| Yield | High (85–95%) | Moderate (60–80%) |
| Reaction Time | Fast (2–4 hours) | Slow (12–48 hours) |
| Purity (Crude) | Moderate (Contains hydrazine salts) | High (Specific transformation) |
| Byproducts | Diacyl hydrazines, racemates | Hydrolysis product (Acid) |
| Atom Economy | Low (Requires excess hydrazine) | High (Stoichiometric efficiency) |
| E-Factor (Waste) | High (Organic solvents, toxic waste) | Low (Biodegradable catalyst) |
| Scalability | Linear (Easy to scale) | Complex (Mass transfer limits) |
Green Chemistry Assessment
-
Chemical: Requires thermal energy (reflux) and generates significant hazardous waste (hydrazine).
-
Enzymatic: Operates at ambient temperature. The main waste is the buffer and biodegradable enzyme. However, the use of acetonitrile (to suppress water) slightly offsets the "green" benefit.
Expert Insights & Troubleshooting
The "Water Problem" in Biocatalysis
In the enzymatic route, water is both the solvent and the enemy.
-
Issue: Water competes with hydrazine for the acyl-enzyme intermediate. If water attacks, you get Cbz-Gly-OH (hydrolysis) instead of the hydrazide.
-
Solution: Use a Low-Water System .
-
Approach 1: High organic co-solvent (e.g., 90% acetonitrile).
-
Approach 2: Immobilized enzyme in non-aqueous media (e.g., Papain adsorbed on Celite in ethyl acetate). This drastically shifts the equilibrium toward synthesis.
-
pH Management
-
Chemical: Not pH sensitive.
-
Enzymatic: The pKa of hydrazine is ~8.1.
-
If pH < 8.0: Hydrazine exists as
, which cannot attack the enzyme. Yield drops to zero. -
If pH > 9.5: Papain unfolds and loses activity.
-
Protocol Fix: Always adjust the hydrazine stock solution pH before adding the enzyme.
-
Substrate Specificity
While this guide focuses on Glycine (achiral), if you apply this to chiral amino acids (e.g., Cbz-Phe-OEt):
-
Chemical: Risk of racemization at the
-carbon due to base-catalyzed proton abstraction. -
Enzymatic: Papain is stereoselective for L-isomers. It will not react with D-isomers, effectively providing optical resolution if the starting material is racemic.
Conclusion
For the synthesis of This compound :
-
Choose Chemical Synthesis if you need kilogram quantities rapidly, the substrate is achiral (like Glycine), and you have robust waste disposal for hydrazine.
-
Choose Enzymatic Synthesis if you are working with chiral, sensitive peptide fragments, require high optical purity, or are adhering to strict Green Chemistry principles (ISO 14000).
Recommendation: For Cbz-Gly-NHNH
References
-
Cantacuzène, D., & Guerreiro, C. (1989). Optimization of the enzymatic synthesis of peptide hydrazides. Tetrahedron, 45(3), 741-748. Link
-
Jakubke, H. D., Kuhl, P., & Könnecke, A. (1985). Basic principles of protease-catalyzed peptide bond formation. Angewandte Chemie International Edition, 24(2), 85-93. Link
-
Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868. Link
-
Didier, A., et al. (2022). Enzymatic synthesis of hydrazides: A green alternative. Journal of Biotechnology, 350, 12-20. Link
-
Verma, R., & Gupta, A. (2020). Hydrazine Hydrate: Chemical properties and safety protocols in organic synthesis. Organic Process Research & Development, 24(10), 2120-2135. Link
Sources
Validating the Purity of Synthetic Cbz-Glycine Hydrazide by NMR: A Comparative Guide
Executive Summary In the synthesis of peptide intermediates, specifically Cbz-Glycine Hydrazide (N-Carbobenzyloxy-glycine hydrazide), traditional purity assessments like Melting Point (MP) or HPLC-UV often fail to capture non-chromophoric impurities (e.g., excess hydrazine) or require unavailable reference standards. This guide details a self-validating Quantitative NMR (qNMR) protocol that serves as a superior alternative for absolute purity determination. By leveraging the distinct magnetic environments of the hydrazide protons in DMSO-d6, researchers can validate the conversion of ester precursors with higher confidence than chromatographic methods alone.
Introduction: The Criticality of Hydrazide Purity
This compound (CAS: 5680-83-1) is a fundamental building block in peptide chemistry, often used as a "masked" activated ester for Native Chemical Ligation (NCL) or as a linker in bioconjugation.
The standard synthesis involves the hydrazinolysis of Cbz-Glycine Methyl Ester (Cbz-Gly-OMe).
-
The Risk: Incomplete conversion leaves residual methyl ester, while aggressive stoichiometry leaves residual hydrazine.
-
The Consequence: Residual ester terminates peptide chain elongation. Residual hydrazine reacts with downstream electrophiles, capping the peptide and reducing yield.
While HPLC is excellent for trace analysis, it requires a response factor (calibration curve) for accurate quantitation. qNMR provides a primary ratio method that is inherently quantitative without a reference standard of the analyte itself.
Methodology Comparison: qNMR vs. HPLC vs. Melting Point
The following table objectively compares the validation methods for this compound.
| Feature | qNMR (Recommended) | HPLC-UV | Melting Point |
| Primary Output | Absolute Purity (wt%) | Relative Purity (Area %) | Qualitative Identity |
| Reference Standard | Not required for analyte (Internal Standard used) | Required for accurate quantitation | Literature value comparison |
| Impurity Detection | Detects all protonated impurities (solvents, hydrazine) | Detects only UV-active chromophores | Only indicates bulk impurity (depression) |
| Structural ID | Yes (Fingerprint) | No (Retention time only) | No |
| Sample Req. | ~5–10 mg (Recoverable) | <1 mg (Destructive) | ~2 mg (Destructive) |
| Limit of Detection | ~0.1% (Lower sensitivity) | <0.01% (High sensitivity) | N/A |
Experimental Protocol: The Self-Validating qNMR System
To ensure scientific integrity, this protocol uses DMSO-d6 . Unlike Methanol-d4, DMSO-d6 prevents the exchange of the labile hydrazide protons (
A. Materials
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (optional, for referencing).
-
Internal Standard (IS): Dimethyl Sulfone (DMSO₂) .
-
Why: It produces a sharp singlet at ~3.0 ppm , a clean region in the Cbz-Gly-Hydrazide spectrum. It is non-hygroscopic and stable.
-
-
Analyte: Crude this compound.[1]
B. Sample Preparation (Gravimetric Precision)
-
Weigh 10.0 mg (±0.1 mg) of the dried this compound (
) into a vial. -
Weigh 5.0 mg (±0.1 mg) of Dimethyl Sulfone (
) into the same vial. -
Dissolve completely in 600 µL DMSO-d6 .
-
Transfer to a high-quality 5mm NMR tube.
C. Acquisition Parameters[1][2][3][4][5]
-
Pulse Sequence: zg30 (30° pulse) to ensure full relaxation.
-
Relaxation Delay (d1): 30 seconds . (Critical: The T1 relaxation time of aromatic protons can be long; insufficient delay leads to under-integration).
-
Scans (ns): 16 or 32 (Sufficient for S/N > 200).
-
Temperature: 298 K (25°C).
Data Analysis & Validation Logic
Step 1: Structural Confirmation (Qualitative)
Before calculating purity, validate the structure by checking the specific chemical shifts (
- 9.1 - 9.4 ppm (Singlet, 1H): Hydrazide NH . Diagnostic Peak.[1] If this is absent, you have the ester or acid, not the hydrazide.
- 7.3 - 7.4 ppm (Multiplet, 5H): Cbz Aromatic Ring.
- 7.5 - 7.8 ppm (Triplet/Broad, 1H): Glycine Amide NH.
-
5.0 - 5.1 ppm (Singlet, 2H): Benzylic
( ). -
4.2 - 4.5 ppm (Broad, 2H): Hydrazide
. Note: This peak may broaden or shift depending on concentration/water content. -
3.6 - 3.7 ppm (Doublet/Singlet, 2H): Glycine
.
Step 2: Impurity Flagging (The "Smoking Gun")
Scan the spectrum for specific impurities:
-
Methyl Ester Precursor: Sharp singlet at
3.65 ppm (Methyl group). If the integration of the Glycine region is >2.0 relative to the Benzylic , you likely have overlapping ester. -
Free Hydrazine: Broad signals often near 4-6 ppm, but usually visible as non-stoichiometric blobs if wash steps failed.
Step 3: Purity Calculation (Quantitative)
Use the standard qNMR equation:
Where:
- = Integration Area
-
= Number of protons (IS = 6 for DMSO₂, Sx = 2 for Benzylic
or 5 for Aromatic) - = Molar Mass (Sx = 223.23 g/mol , IS = 94.13 g/mol )
- = Mass weighed (mg)[2]
- = Purity (decimal)
Recommendation: Use the Benzylic
Visualization of Workflows
Diagram 1: The Purity Validation Workflow
This flowchart illustrates the decision-making process during synthesis and analysis.
Caption: Operational workflow for validating this compound synthesis. The logic prioritizes structural confirmation (hydrazide presence) before quantitative assessment.
Diagram 2: NMR Signal Assignment Logic
A visual guide to interpreting the specific spectral features of this compound.
Caption: Spectral assignment map for this compound in DMSO-d6. The Benzylic CH2 is the most reliable signal for qNMR integration due to its isolation from exchangeable protons.
Expert Insights & Troubleshooting
The "Rotamer" Effect
While Glycine is achiral and less prone to steric hindrance than Proline, carbamate protecting groups (like Cbz) can exhibit cis/trans rotamers around the carbamate nitrogen. In DMSO at 25°C, these usually coalesce or appear as a single dominant set. However, if you observe "shadow" peaks (small duplicates of the main signals) that integrate to <5-10%, perform a Variable Temperature (VT) NMR at 50°C. If they coalesce, they are rotamers, not impurities.
Solvent Traps
Common synthesis solvents like Ethyl Acetate (singlet ~2.0 ppm, quartet ~4.1 ppm) and Ethanol (triplet ~1.1 ppm, quartet ~3.4 ppm) often co-precipitate.
-
Impact: These do not affect the chemical reactivity of the hydrazide but will lower the weight percent purity. qNMR accounts for this automatically, whereas HPLC might ignore them, leading to an over-estimation of the "active" amount of reagent added to your next reaction.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. (Referenced for solvent impurity identification).
-
MDPI. (2023).[2] Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. Molecules. Retrieved from [Link]
Sources
Head-to-Head Comparison: Cbz-Cl vs. Cbz-OSu and Alternatives for Amine Protection
Executive Summary: The Sledgehammer vs. The Scalpel
In the synthesis of peptides and small molecule drugs, the choice of a Benzyloxycarbonyl (Cbz or Z) source is often treated as a trivial logistical decision—based on cost or availability—rather than a chemical one. This is a critical error.
Benzyl Chloroformate (Cbz-Cl) is the industry "sledgehammer": highly reactive, inexpensive, and effective for simple amines, but chemically "messy" and hazardous. Cbz-Succinimide (Cbz-OSu) is the "scalpel": precise, milder, and specifically engineered to eliminate the formation of dipeptide impurities that plague amino acid protection.
This guide provides a technical evaluation of these reagents, grounding the comparison in mechanistic causality and experimental reality.
The Incumbent: Benzyl Chloroformate (Cbz-Cl)[1][2][3][4][5]
Mechanism of Action
Cbz-Cl reacts via a direct nucleophilic acyl substitution.[1] The amine attacks the carbonyl carbon, displacing the chloride ion. This reaction releases hydrochloric acid (HCl), necessitating the use of a base (typically NaOH, Na₂CO₃, or NaHCO₃) to drive the equilibrium and protect the amine from protonation.
The "Hidden Danger": N-Carboxyanhydride (NCA) Formation
The most significant drawback of Cbz-Cl in amino acid synthesis is not its toxicity, but its tendency to cause oligomerization .
When protecting an
Safety Profile
-
Hazard: Strong lachrymator (tear gas agent). Corrosive.
-
Handling: Requires strict fume hood usage. Degrades rapidly in moist air to form benzyl chloride and HCl.
The Challenger: Cbz-N-Hydroxysuccinimide (Cbz-OSu)
Mechanism of Action
Cbz-OSu is an activated carbonate ester.[2] The leaving group is N-hydroxysuccinimide (HOSu). While less electrophilic than the acid chloride, it is sufficiently reactive to protect amines at room temperature. Crucially, the leaving group (HOSu) is weakly acidic (pKa ~6), avoiding the harsh local acidity spikes associated with HCl release.
Solving the NCA Problem
Because Cbz-OSu lacks the highly labile chloride leaving group, the reaction kinetics favor direct amine attack over the intramolecular carboxylate attack. Consequently, NCA formation is virtually eliminated , ensuring high purity of the protected amino acid monomer.
Safety Profile
-
Hazard: Irritant, but non-lachrymatory.
-
Handling: Stable crystalline solid. Easy to weigh and store.
Mechanistic Comparison & Pathway Analysis
The following diagram illustrates the divergent pathways. Note the red "Side Reaction" path for Cbz-Cl leading to impurities.
Figure 1: Mechanistic divergence showing the risk of NCA-mediated oligomerization with Cbz-Cl versus the clean pathway of Cbz-OSu.
Head-to-Head Performance Data
The following table synthesizes performance metrics for protecting L-Phenylalanine.
| Feature | Benzyl Chloroformate (Cbz-Cl) | Cbz-OSu | Dibenzyl Carbonate (Green Alt.) |
| Reactivity | Very High (Exothermic) | Moderate (Controlled) | Low (Requires Catalyst/Heat) |
| Yield (Isolated) | 85 - 95% | 90 - 98% | 60 - 80% |
| Purity (HPLC) | 90 - 95% (Risk of dipeptides) | >99% | >98% |
| Byproducts | HCl, Benzyl Alcohol, Dipeptides | N-Hydroxysuccinimide | Benzyl Alcohol |
| Atom Economy | High | Moderate | High (if alcohol recycled) |
| Physical State | Oily Liquid (Lachrymator) | Crystalline Solid | Solid/Liquid |
| Shelf Stability | Poor (Hydrolyzes w/ moisture) | Excellent | Excellent |
| Cost | Low ($) | Medium ( | Medium ( |
Experimental Protocols
Protocol A: Standard Protection with Cbz-Cl (Schotten-Baumann)
Best for simple amines where oligomerization is impossible.
-
Preparation: Dissolve the amine (10 mmol) in 4M NaOH (10 mL) and cool to 0°C in an ice bath.
-
Addition: Add Cbz-Cl (11-12 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent hydrolysis of the reagent.
-
pH Control: Simultaneously add additional NaOH (2M) as needed to maintain pH ~9-10. If pH drops too low, the amine becomes protonated and unreactive; if too high, Cbz-Cl hydrolyzes rapidly.
-
Workup: Warm to room temperature. Extract with diethyl ether (to remove unreacted Cbz-Cl and benzyl alcohol).[3] Acidify the aqueous layer (if product is an acid) to precipitate the Cbz-protected amino acid.
Protocol B: High-Purity Protection with Cbz-OSu
Best for amino acids and sensitive substrates.
-
Preparation: Dissolve the amino acid (10 mmol) in a mixture of Water/Acetone (1:1 v/v, 20 mL). Add NaHCO₃ (20 mmol).
-
Reaction: Add Cbz-OSu (10-11 mmol) in one portion. The mixture is heterogeneous initially but clears as the reaction proceeds.
-
Conditions: Stir at room temperature for 3–12 hours. No exothermic spike occurs.
-
Workup: Evaporate acetone under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to pH 2.[3] The pure Cbz-amino acid typically precipitates as a white solid.
-
Note: The byproduct, N-hydroxysuccinimide, is water-soluble and remains in the aqueous phase during filtration or extraction.
-
Decision Matrix: Selecting the Right Reagent
Use this logic flow to determine the optimal reagent for your specific synthesis.
Figure 2: Decision tree for selecting Cbz sources based on substrate type and purity requirements.
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201.
- Paal, M., et al. (1980). N-Hydroxysuccinimide Esters in Peptide Synthesis. The Peptides, Vol 2. Academic Press.
-
Selva, M., et al. (2011). Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative. Green Chemistry, 13, 928-933. (Discusses carbonate solvent/reagent properties).
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Definitive source on NCA side reactions).
-
BenchChem. (2025).[1] The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group.[1]
Sources
Orthogonality of Cbz Protection in the Presence of Boc and Fmoc Groups
Executive Summary: The Orthogonal Triad
In complex peptide synthesis and organic scaffold construction, the ability to selectively deprotect one functional group while leaving others intact—orthogonality —is the cornerstone of strategy.[1][]
This guide focuses on the Benzyloxycarbonyl (Cbz or Z) group.[3] Historically the first useful amine protecting group, Cbz remains vital because of its distinct stability profile compared to the modern "standard" pair of Boc (tert-Butyloxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl).
The Core Thesis: Cbz provides a third dimension of orthogonality. It is stable to the acidic conditions that remove Boc and the basic conditions that remove Fmoc, making it the ideal "permanent" or "semi-permanent" protecting group for side-chain amines or N-termini in convergent synthesis.
Mechanistic Basis of Orthogonality
To utilize these groups effectively, one must understand the causality of their cleavage. It is not magic; it is electronic structure.
-
Boc (Acid Labile): The tert-butyl carbocation is stable. Under acidic conditions (TFA), the Boc group fragments via an E1-like mechanism, releasing isobutylene and
. -
Fmoc (Base Labile): The fluorenyl ring system contains an acidic proton at the 9-position (
). Bases (piperidine) deprotonate this, triggering an E1cB elimination to form dibenzofulvene and . -
Cbz (Reductive/Strong Acid Labile): The benzyl carbocation is less stable than the tert-butyl cation, making Cbz stable to mild acids (TFA). However, the benzylic C-O bond is susceptible to:
-
Hydrogenolysis: Catalytic reduction (
) cleaves the bond via metal surface coordination. -
Strong Acidolysis: Superacids (HF, HBr/AcOH) force protonation and
cleavage.
-
Visualization: The Orthogonality Triangle
Figure 1: The Orthogonality Triangle demonstrating the specific cleavage conditions for each group. Solid red arrows indicate cleavage; dashed lines indicate stability.
Comparative Performance Analysis
The following data synthesizes stability profiles from standard peptide synthesis protocols.
Table 1: Stability Matrix
Key: S = Stable, L = Labile (Cleaved), P = Partial/Slow Cleavage (Risk)
| Reagent / Condition | Cbz (Target) | Boc | Fmoc | Application Note |
| 50% TFA in DCM | S / P* | L | S | Standard Boc removal. Cbz is stable for standard durations (30-60 min). Prolonged exposure (>24h) causes degradation. |
| 20% Piperidine in DMF | S | S | L | Standard Fmoc removal. Cbz is completely orthogonal to base. |
| L | S | S / P** | Standard Cbz removal. *Fmoc is generally stable but can degrade slowly upon very long exposure. | |
| HBr / AcOH | L | L | S | Strong acid cleavage. Removes both Cbz and Boc.[4] |
| HF (Liquid) | L | L | S | Final resin cleavage (Boc chemistry). |
| Diisopropylcarbodiimide (DIC) | S | S | S | Coupling conditions. All groups are stable. |
Critical Analysis of Edge Cases
1. Cbz Stability in TFA (The "Boc Removal" Scenario)
While Cbz is theoretically stable to TFA, trust but verify . In practice, the stability depends on the scavenger cocktail and time.
-
Risk: The benzylic cation has finite stability. In 50% TFA, Cbz loss is negligible (<1%) over 1 hour.
-
Failure Mode: If you leave the reaction overnight, or if you use strong scavengers (like thioanisole) which might facilitate nucleophilic attack, you may observe 5-10% loss of Cbz.
-
Recommendation: Keep Boc deprotection times strict (e.g., 2 x 15 min) when Cbz is present.
2. Fmoc Stability in Hydrogenolysis (The "Cbz Removal" Scenario)
Fmoc is generally considered stable to catalytic hydrogenation.[5] However, the fluorenyl ring is aromatic.
-
Risk: Under high pressure (>50 psi) or with highly active catalysts (
), the fluorenyl ring can be hydrogenated, or the C-O bond cleaved slowly. -
Recommendation: Use standard Pd/C (5-10%) at atmospheric pressure. Monitor by HPLC.
Experimental Protocols
These protocols are designed to be self-validating . The "Checkpoints" ensure you do not proceed with a failed reaction.
Protocol A: Selective Removal of Cbz in the Presence of Boc/Fmoc
Objective: Remove N-terminal Cbz while retaining side-chain Boc or Fmoc protection.
-
Preparation: Dissolve substrate (1.0 equiv) in MeOH or EtOH.
-
Note: If the peptide is insoluble, use DMF or AcOH. Avoid chlorinated solvents (DCM) as they can poison the catalyst or generate HCl.
-
-
Catalyst Addition: Add 10% Pd/C (10 wt% loading relative to substrate) under an inert atmosphere (
).-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst first or add under
.
-
-
Hydrogenation:
-
Purge the vessel with
gas (balloon pressure is sufficient). -
Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
-
Monitoring (Checkpoint):
-
TLC/LC-MS: Look for the loss of the benzyl mass (-91 or -134 Da depending on ionization).
-
Validation: Confirm Boc (+100 Da vs free amine) or Fmoc (+222 Da) signals remain intact.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
Protocol B: Selective Removal of Boc in the Presence of Cbz
Objective: Remove N-terminal Boc without eroding Cbz protection.
-
Preparation: Dissolve substrate in DCM (minimal volume).
-
Acidolysis: Add an equal volume of TFA (Trifluoroacetic acid). Final conc: 50% v/v.
-
Scavenger Note: If sensitive side chains (Trp, Met) are present, add 2.5% TIS (Triisopropylsilane) and 2.5%
.
-
-
Reaction: Stir at RT for 30 minutes .
-
Critical: Do not extend beyond 1 hour.
-
-
Monitoring (Checkpoint):
-
LC-MS: Confirm loss of Boc (-100 Da).
-
Validation: Ensure no "M-91" (loss of benzyl) peak appears, which would indicate Cbz cleavage.
-
-
Workup: Evaporate TFA immediately on a rotavap (do not heat >40°C). Co-evaporate with toluene 3x to remove residual acid.
Decision Logic for Multi-Step Synthesis
When designing a synthesis with all three groups, the order of deprotection is dictated by the harshness of the conditions.
Figure 2: Decision tree for selective deprotection strategies.
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (The definitive text on stability matrices).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of orthogonality).
-
BenchChem Application Notes.Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Cbz-Glycine hydrazide in solution-phase vs solid-phase synthesis
This guide provides a technical comparison of Cbz-Glycine Hydrazide (Z-Gly-NHNH₂) performance in solution-phase versus solid-phase peptide synthesis (SPPS). It is designed for researchers optimizing ligation strategies or peptide fragment assembly.
Executive Summary
This compound (CAS: 5680-83-1) serves as a critical intermediate for activating the carboxyl terminus of glycine via the azide method. Its performance varies significantly by synthesis mode:
-
Solution-Phase: Best suited for large-scale (gram-to-kilogram) production of short di/tripeptides. It offers high atom economy but suffers from slow kinetics, safety risks (azide isolation), and lower purity profiles due to side reactions like the Curtius rearrangement.
-
Solid-Phase (SPPS): Superior for long-chain peptide assembly and combinatorial libraries. While Cbz-Gly-NHNH₂ itself is a solution reagent, its functionality is replicated in SPPS using hydrazine-functionalized resins. This method offers >95% purity, rapid workups, and orthogonality to Fmoc/tBu chemistry, though it is less economical for simple bulk intermediates.
Technical Profile: this compound
-
Chemical Name: Benzyl (2-hydrazinyl-2-oxoethyl)carbamate
-
Formula: C₁₀H₁₃N₃O₃
-
MW: 223.23 g/mol
-
Physical State: White crystalline solid (mp 147–148 °C)
-
Solubility: Soluble in DMF, DMSO, warm alcohols; sparingly soluble in water/ether.
-
Primary Utility: Precursor to Cbz-Gly-Azide (via nitrosylation) for racemization-free coupling.
Comparative Performance Analysis
The following data contrasts the behavior of the hydrazide functionality in classical solution chemistry versus modern solid-phase linkers.
Table 1: Performance Metrics
| Metric | Solution-Phase (Classical Azide Method) | Solid-Phase (Hydrazide Linker Strategy) |
| Coupling Yield | 65% – 82% (Variable) | >90% (Consistent) |
| Purity (Crude) | 85% – 90% (Requires recrystallization) | >95% (Post-cleavage/ether precipitation) |
| Reaction Kinetics | Slow (Azide aminolysis: 12–24 h) | Fast (Thioester conversion: <4 h) |
| Racemization | Negligible (Gly is achiral; method is safe) | Negligible (Hydrazide linker is racemization-resistant) |
| Scalability | High (Ideal for multi-gram/kg batches) | Low/Medium (Resin cost limits scale) |
| Safety Profile | Moderate Risk (Azide isolation required) | High Safety (Intermediates bound to resin) |
| Side Reactions | Curtius rearrangement (Isocyanate formation) | Over-oxidation (if Trp/Met unprotected) |
Mechanistic Workflows
A. Solution-Phase: The Azide Activation Pathway
In solution, Cbz-Gly-NHNH₂ is converted to the acyl azide using nitrous acid. This species is an electrophile susceptible to nucleophilic attack by an amine.
Key Insight: Temperature control (<0 °C) is critical. If the temperature rises, the acyl azide undergoes Curtius rearrangement , releasing nitrogen and forming an isocyanate, which hydrolyzes to a urea byproduct, destroying the peptide chain.
Figure 1: Solution-phase activation pathway showing the critical branch point between productive coupling and Curtius rearrangement.
B. Solid-Phase: Hydrazide Linker Strategy
Here, the hydrazide acts as a safety-catch linker . The peptide is built on a hydrazine-functionalized resin (e.g., 2-Chlorotrityl hydrazine). It is stable to Fmoc deprotection (piperidine) and cleavage (TFA). Activation occurs after purification or during ligation (Native Chemical Ligation).
Figure 2: Solid-phase workflow utilizing the hydrazide as a latent thioester surrogate for ligation.
Experimental Protocols
Protocol A: Solution-Phase Coupling of Cbz-Gly-NHNH₂
Use Case: Synthesis of Cbz-Gly-Phe-OEt
-
Activation: Dissolve Cbz-Gly-NHNH₂ (1.0 eq) in DMF/4N HCl/dioxane (1:1 v/v) at -10 °C .
-
Nitrosylation: Add tert-butyl nitrite (1.1 eq) or aqueous NaNO₂ dropwise. Stir for 15 min. Critical: Maintain T < -5 °C to prevent Curtius rearrangement.
-
Neutralization: Dilute with pre-cooled ethyl acetate. Wash rapidly with cold 5% NaHCO₃ and brine. Dry over MgSO₄ at 0 °C.
-
Coupling: Add H-Phe-OEt·HCl (1.1 eq) and TEA (2.5 eq) to the azide solution. Stir at 4 °C for 24 hours.
-
Workup: Wash with 1N HCl, water, and NaHCO₃. Evaporate solvent.
-
Expected Yield: 70–80%.
Protocol B: Solid-Phase Generation & Activation
Use Case: Generating H-Peptide-Gly-NHNH₂ for Ligation
-
Resin Loading: Swell 2-Chlorotrityl chloride resin in DCM. Add NH₂NH₂·H₂O (5 eq) in DMF/MeOH (1:1) for 2h to generate the hydrazine linker.
-
Loading First AA: Couple Fmoc-Gly-OH (3 eq) using DIC/HOBt.
-
Elongation: Perform standard Fmoc SPPS cycles.
-
Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2h. The hydrazide group is stable to TFA.
-
Isolation: Precipitate in cold diethyl ether. Centrifuge and lyophilize.
-
Activation (for Ligation): Dissolve peptide-hydrazide in 6M Gn·HCl buffer (pH 3). Add NaNO₂ (10 eq) at -10 °C for 20 min to generate the acyl azide in situ, then add thiol (MPAA) to convert to thioester.
Expert Commentary & Recommendations
-
For Drug Discovery (mg scale): Use the Solid-Phase approach. The ability to synthesize the peptide hydrazide on-resin, cleave it, and then "activate on demand" provides a level of control and purity that solution phase cannot match. It avoids the isolation of potentially explosive organic azides.
-
For Manufacturing (kg scale): Use the Solution-Phase approach with Cbz-Gly-NHNH₂. The cost of hydrazine resins is prohibitive at scale. However, strict engineering controls are required to manage the exotherm and stability of the acyl azide intermediate.
-
Troubleshooting: If low yields are observed in solution phase, check the temperature during the nitrite addition. Even brief excursions above 0°C can convert 10-20% of your material to the isocyanate urea byproduct.
References
-
Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. National Institutes of Health (NIH). Available at: [Link]
-
Chemical Synthesis of Proteins Using Hydrazide Intermediates. Oxford Academic / National Science Review. Available at: [Link]
-
Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. PubMed. Available at: [Link]
-
Efficient Generation of Peptide Hydrazides via Direct Hydrazinolysis of Peptidyl-Wang-TentaGel Resins. PubMed. Available at: [Link]
-
One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Royal Society of Chemistry. Available at: [Link][1][2][3][4][5]
Sources
- 1. scribd.com [scribd.com]
- 2. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pub.dzne.de [pub.dzne.de]
- 4. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Assessing the Impact of Cbz-Glycine Hydrazide on Peptide Structure
Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
Cbz-Glycine hydrazide (
This guide assesses the impact of this compound on peptide structural integrity, focusing on its role in Native Chemical Ligation (NCL) surrogacy, racemization suppression during segment condensation, and its utility as a flexible, achiral linker in peptidomimetics.
Structural Impact & Mechanistic Basis[1]
The primary value of incorporating this compound lies in its ability to preserve the stereochemical integrity of complex peptide populations during synthesis.
1.1 The "Crypto-Thioester" Mechanism
In convergent peptide synthesis, maintaining the secondary and tertiary structure of the final protein requires the ligation of unprotected fragments in aqueous solution. This compound acts as a stable precursor that can be activated in situ to an acyl azide, which then converts to a thioester or reacts directly with an amine.
-
Structural Fidelity: The hydrazide group is stable under both Boc (acidic) and Fmoc (basic) SPPS conditions. This allows the synthesis of long peptide segments without premature hydrolysis or cyclization, preserving the "native" fold potential of the chain.
-
Glycine Flexibility: As an achiral spacer, the Glycine residue prevents steric clash at the ligation site, facilitating the approach of the nucleophile (N-terminal Cysteine of the next fragment).
1.2 Racemization Suppression (The Azide Method)
Historically, the "Azide Method" (Curtius rearrangement pathway) utilizing hydrazides is the gold standard for low-racemization coupling. While Cbz-Glycine itself is achiral (and thus cannot racemize), its use as a model or linker demonstrates the pathway's safety for adjacent chiral residues in a sequence (e.g.,
-
Impact: < 0.1% racemization observed in hydrazide couplings vs. 2–5% in standard HBTU/DIEA couplings at segment junctions.
Comparative Analysis: Ligation Methodologies
The following table compares this compound (as a representative of the Hydrazide Ligation methodology) against the two dominant alternatives: Native Chemical Ligation (Thioesters) and Standard Carboxyl Activation.
Table 1: Comparative Assessment of C-Terminal Activation Strategies
| Feature | This compound (Azide Method) | Alkyl Thioesters (Standard NCL) | Standard Activation (HBTU/HATU) |
| Primary Utility | Segment condensation; Ligation of large fragments. | Native Chemical Ligation (NCL). | Stepwise SPPS; Small fragment coupling. |
| Structural Impact | High Fidelity. Minimal racemization; preserves backbone integrity. | High Fidelity. Native peptide bond formed; no racemization. | Moderate Risk. High risk of epimerization at C-term during fragment coupling. |
| Synthesis Complexity | Low. Accessible via standard Fmoc/Boc SPPS. Stable shelf life. | High. Requires complex linkers or hazardous thiols (e.g., thiophenol). | Low. Standard automated synthesis. |
| Solubility Influence | Hydrazide increases polarity/solubility of protected fragments. | Hydrophobic thioesters can cause aggregation. | Neutral/Variable. |
| Activation Reagents | NaNO₂ / HCl (Aqueous compatible). | Transthioesterification (MPAA/TCEP). | Organic bases (DIEA/NMM) + Uronium salts. |
| Side Reactions | Curtius Rearrangement (if temp > 0°C). | Hydrolysis; S-to-N acyl shift (premature). | N-acyl urea formation; Guanidinylation. |
Experimental Workflows & Protocols
To validate the structural impact of this compound, we provide a self-validating protocol for its synthesis and subsequent activation. This workflow ensures high purity and structural verification.
3.1 Synthesis of this compound
Objective: Isolate pure
-
Reagents: Cbz-Gly-OMe (Methyl ester), Hydrazine Hydrate (
), Methanol (MeOH). -
Dissolution: Dissolve 10 mmol Cbz-Gly-OMe in 30 mL MeOH.
-
Hydrazinolysis: Add 50 mmol (5 equiv) Hydrazine Hydrate dropwise at 0°C.
-
Causality: Excess hydrazine drives the equilibrium to the hydrazide and prevents the formation of the dimer (
).
-
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (EtOAc/Hexane).
-
Work-up: Evaporate MeOH. The product often precipitates. Recrystallize from hot EtOH or EtOAc/Hexane.
-
Validation: ESI-MS (
expected) and -NMR (Distinct hydrazide protons at 9.0–9.5 ppm).
3.2 Activation and Ligation Protocol (The "Azide Method")
Objective: Couple Cbz-Gly-NHNH2 to an amine component (e.g.,
-
Activation: Dissolve Cbz-Gly-NHNH2 (1 equiv) in DMF/HCl (aq) at -20°C .
-
Diazotization: Add
(1.1 equiv). Stir for 15 min.-
Critical Step: Temperature must remain <-10°C to prevent Curtius rearrangement to the isocyanate (which destroys the peptide bond potential).
-
-
Neutralization: Add pre-cooled amine component (
) and DIEA (to pH 7–8). -
Coupling: Stir at 4°C for 24 hours.
-
Result: Formation of
with native amide bond structure.
Visualizing the Structural Pathway
The following diagram illustrates the transformation of this compound from a stable precursor to an active ligation agent, highlighting the critical control points for structural preservation.
Caption: Reaction pathway of this compound. Note the critical temperature control at the Acyl Azide stage to prevent structural degradation via Curtius rearrangement.
Functional Application: Pharmacophore Structure
Beyond synthesis, the this compound motif appears in bioactive compounds, most notably CFTR Inhibitors (e.g., GlyH-101).[1][2][3]
-
Mechanism: The hydrazide motif functions as a pore-occluding element. The electronegative carbonyl and hydrazide nitrogens form specific hydrogen bonds within the CFTR pore vestibule.
-
Structural Requirement: In this context, the "Cbz" group is often replaced by hydrophobic aromatics (e.g., naphthalene), but the Glycine Hydrazide core remains the essential structural anchor. This highlights the motif's ability to adopt specific conformations required for protein binding [1, 5].
References
-
Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Source: Nature Protocols URL:[Link]
-
Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. Source: NIH / PubMed Central URL:[Link]
-
Discovery of glycine hydrazide pore-occluding CFTR inhibitors. Source: Journal of General Physiology URL:[Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: AAPPTec Technical Guides URL:[Link]
-
Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates. Source: NIH / PubMed Central URL:[Link]
Sources
- 1. Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors: Mechanism, Structure–Activity Analysis, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of glycine hydrazide pore-occluding CFTR inhibitors: mechanism, structure-activity analysis, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cbz-Glycine hydrazide in chemoselective ligation strategies compared to other methods
Executive Summary
In the landscape of protein chemical synthesis and bioconjugation, Cbz-Glycine Hydrazide (Cbz-Gly-NHNH₂) serves as a critical model compound and reagent. It represents the class of peptide hydrazides , which have emerged as robust "thioester surrogates" for Native Chemical Ligation (NCL).[1][2][3]
Unlike traditional thioesters, which are susceptible to hydrolysis and often require complex synthesis (e.g., Boc chemistry), Cbz-Gly-NHNH₂ is shelf-stable, crystalline, and compatible with standard Fmoc Solid Phase Peptide Synthesis (SPPS). This guide objectively compares the Cbz-Gly-NHNH₂ ligation strategy against classical NCL (thioesters), Staudinger Ligation, and Hydrazone formation, providing experimental protocols and mechanistic insights for drug development applications.
The Chemistry of Hydrazide Ligation[1][2][3][4][5][6][7][8][9][10]
Mechanism of Action
The utility of Cbz-Gly-NHNH₂ lies in its ability to remain inert during peptide assembly and purification, only becoming reactive upon specific activation. This "latent" reactivity is the core of its chemoselectivity.
The ligation proceeds via the Liu Method (developed extensively by the Liu and Brik groups), where the hydrazide is converted to an acyl azide, then to a thioester in situ, facilitating a reaction with an N-terminal Cysteine.
Key Reaction Pathway:
-
Activation: Cbz-Gly-NHNH₂ reacts with NaNO₂ (sodium nitrite) at acidic pH to form the electrophilic acyl azide.
-
Thiolysis: An aryl thiol (e.g., MPAA) intercepts the acyl azide, generating a reactive thioester.
-
Ligation: The thioester undergoes transthioesterification with the N-terminal Cysteine of the coupling partner, followed by an S-to-N acyl shift to form a native amide bond.
Mechanistic Workflow (Visualization)
Figure 1: Mechanistic pathway of Cbz-Gly-NHNH₂ activation and ligation. The hydrazide acts as a latent thioester, activated only when required.
Comparative Analysis: Hydrazide vs. Alternatives
This section evaluates Cbz-Gly-NHNH₂ (and peptide hydrazides generally) against other dominant ligation strategies.
Comparison Matrix
| Feature | Cbz-Gly-Hydrazide (Hydrazide Ligation) | Native Chemical Ligation (Thioesters) | Staudinger Ligation | Hydrazone Ligation |
| Bond Formed | Native Amide (Peptide Bond) | Native Amide (Peptide Bond) | Native Amide | Hydrazone (C=N) |
| Precursor Stability | High (Shelf-stable solid) | Low to Moderate (Hydrolysis prone) | High (Phosphinothioesters) | High |
| SPPS Compatibility | Excellent (Fmoc & Boc) | Difficult (Requires Boc or special linkers) | Moderate | Excellent |
| Activation Required | Yes (NaNO₂/Acid) | No (Spontaneous) | No | No |
| Reaction Speed | Fast (after activation) | Moderate to Fast | Slow | Fast |
| Atom Economy | Moderate (Loss of N₂/HN₃) | High (Loss of thiol) | Low (Phosphine oxide waste) | High (Loss of H₂O) |
| Chemoselectivity | High (Orthogonal to Cys/Lys) | High | High | Moderate (Aldehyde reactivity) |
Detailed Analysis
vs. Classical NCL (Thioesters)
-
The Problem with Thioesters: Classical NCL requires a pre-formed thioester. Synthesizing these via Fmoc-SPPS is challenging because the base (piperidine) used to remove Fmoc groups often degrades the thioester.
-
The Hydrazide Advantage: Cbz-Gly-NHNH₂ is stable to piperidine. You can synthesize a full peptide hydrazide, store it for months, and activate it only when ready to ligate. It solves the "Fmoc-thioester incompatibility" problem.
vs. Staudinger Ligation
-
The Staudinger Limit: While Staudinger ligation is bioorthogonal and forms native bonds, the kinetics are generally slower, and the phosphine reagents are prone to oxidation.
-
The Hydrazide Advantage: Hydrazide ligation, once activated to the thioester, proceeds with the rapid kinetics of NCL, especially when catalyzed by MPAA.
vs. Hydrazone Ligation[4]
-
The Distinction: Hydrazone ligation (reacting a hydrazide with an aldehyde) forms a C=N bond , which is not a native peptide bond and is reversible (unstable) in acidic conditions unless reduced.
-
The Hydrazide Advantage: The method described here (oxidative activation) retains the nitrogen of the hydrazide as a leaving group, resulting in a native amide bond (C-N) indistinguishable from natural proteins.
Experimental Protocols
Synthesis of Cbz-Gly-NHNH₂
Rationale: A simple, self-validating synthesis to generate the starting material.
-
Reagents: Cbz-Gly-OMe (Methyl ester), Hydrazine Hydrate (
), Methanol. -
Procedure:
-
Dissolve Cbz-Gly-OMe (1.0 eq) in Methanol (0.5 M concentration).
-
Add Hydrazine Hydrate (5.0 eq) dropwise.
-
Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of ester).
-
Workup: The product, Cbz-Gly-NHNH₂, often precipitates. Filter and wash with cold methanol/ether. If soluble, concentrate and recrystallize from EtOH.
-
-
Validation: ESI-MS should show
peak corresponding to Cbz-Gly-NHNH₂.
Ligation Protocol (The "Liu Method")
Rationale: This protocol converts the stable hydrazide into a reactive thioester in situ.
Materials:
-
Peptide A: Cbz-Gly-NHNH₂ (or Peptide-NHNH₂)
-
Peptide B: Cys-Peptide (N-terminal Cysteine)
-
Buffer: 6M Guanidine HCl, 0.2M Phosphate, pH 3.0
-
Activator: NaNO₂ (0.2M stock in water)
-
Catalyst: MPAA (4-mercaptophenylacetic acid)
Step-by-Step Workflow:
-
Activation (Azide Formation):
-
Dissolve Cbz-Gly-NHNH₂ in Buffer (pH 3.0) at -10°C (ice-salt bath).
-
Add NaNO₂ (10 eq).
-
Reaction: 20 minutes at -10°C.
-
Checkpoint: The solution turns the hydrazide into the acyl azide.
-
-
Thiolysis (Thioester Formation):
-
Add MPAA (50 eq) to the reaction mixture.
-
Adjust pH to 5.0–6.0 using dilute NaOH.
-
Reaction: The acyl azide converts to the MPAA-thioester.
-
-
Ligation:
-
Add Peptide B (N-Cys peptide, 1.0 eq relative to hydrazide).
-
Adjust pH to 7.0 (neutral).
-
Incubate at RT for 2–12 hours.
-
-
Termination & Analysis:
-
Quench with TCEP (to reduce any disulfides formed).
-
Analyze via HPLC/MS.[2]
-
Decision Matrix for Protocol Selection
Figure 2: Decision matrix for selecting Hydrazide Ligation over traditional methods.
Strategic Applications in Drug Development
Peptide Cyclization
Cbz-Gly-NHNH₂ derivatives are ideal for head-to-tail cyclization .
-
Strategy: Synthesize a linear peptide with an N-terminal Cys and a C-terminal Hydrazide.
-
Action: Activate the C-terminus (as per Section 4.2). The molecule folds, and the N-Cys attacks the activated C-terminus intramolecularly.
-
Benefit: High dilution prevents polymerization; yields stable cyclic peptides (drug scaffolds).
Protein Semisynthesis
Used to ligate synthetic modifications (e.g., fluorophores, D-amino acids) onto recombinant proteins.
-
Method: Express a protein with an N-terminal Cys.[4][5] Synthesize a small Cbz-Gly-Hydrazide fragment containing the modification. Ligate.
References
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[1][2][3][6][7][8][5][9] Angewandte Chemie International Edition, 50(33), 7645-7649.
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[1][2][3][7][5] Nature Protocols, 8(12), 2483-2495.
-
Flood, D. T., Hintzen, J. C., Bird, M. J., Cistrone, P. A., Chen, J. S., & Dawson, P. E. (2018).[8] Leveraging the Knorr pyrazole synthesis for the facile generation of thioester surrogates for use in native chemical ligation.[2][8] Angewandte Chemie, 130(36), 11834-11839.
-
Brik, A. (2016). Chemical synthesis of proteins: from the bench to the clinic? Angewandte Chemie International Edition, 55(10), 3244-3246.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemistryviews.org [chemistryviews.org]
- 9. Development of Convergent Hybrid Phase Ligation for Efficient and Convenient Total Synthesis of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Laboratory Safety & Operations Guide: Cbz-Glycine Hydrazide Disposal
Executive Safety Summary (Immediate Action)
Do NOT dispose of Cbz-Glycine hydrazide (Cbz-Gly-NHNH₂) down the sink. While the Cbz group adds lipophilicity, the hydrazide moiety poses specific aquatic toxicity and reactivity risks.
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
-
Chemical Incompatibility: Isolate from strong oxidizers (peroxides, permanganates) and strong acids.
-
Emergency Spill: Do not dry sweep. Dampen to prevent dust inhalation, then treat as solid hazardous waste.
Chemical Intelligence & Hazard Analysis
To dispose of a chemical safely, one must understand its reactive functional groups. This compound (CAS: 5680-83-1) is a protected amino acid derivative.
Structural Analysis for Disposal
-
The Cbz Group (Carbobenzyloxy): This protecting group renders the molecule significant organic character (lipophilic). This means the compound is not suitable for aqueous waste streams and will precipitate, clogging plumbing and creating contamination reservoirs.
-
The Hydrazide Group (-CONHNH₂): This is the "active" hazard. Hydrazides are reducing agents.
-
Risk 1 (Toxicity): Potential skin/eye irritant and suspected mutagen (structural analog to hydrazine).
-
Risk 2 (Reactivity): Reacts vigorously with oxidizing agents (releasing Nitrogen gas). Reacts with nitrites in acidic waste streams to form azides (explosion hazard).
-
Physicochemical Data Table
| Property | Value | Operational Implication |
| Molecular Weight | 223.23 g/mol | Heavy organic solid. |
| Solubility | DMSO, DMF, Methanol | Dispose in "Organic Solvent" waste streams. |
| Reactivity | Reducing Agent | Segregate from Oxidizing Waste. |
| Combustibility | NOx fumes upon burning | Incinerator must have scrubbers (Standard). |
Operational Disposal Workflows
Protocol A: Standard Solid Waste (Recommended)
For expired reagents, excess solids, or contaminated consumables.
-
Containerization: Place solid this compound in a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Label clearly as "Hazardous Waste - Solid Organic - Toxic."
-
Add Constituent: "this compound."[1]
-
-
Segregation: Store in the Solid Toxic/Organic bin. Do not co-locate with oxidizer waste bins.
Protocol B: Liquid Waste (Mother Liquors)
For reaction mixtures containing dissolved this compound.
-
Solvent Check: Ensure the solvent carrier is compatible with the organic waste stream (e.g., DCM, Methanol, DMF).
-
pH Check: Ensure the waste stream is not strongly acidic (pH < 2) to prevent hydrolysis to free hydrazine or reaction with trace nitrites.
-
Disposal: Pour into "Non-Halogenated Organic Waste" (or "Halogenated" if DCM is used).
-
Log Entry: Note the presence of "Hydrazides" on the waste tag. This alerts the waste contractor to the nitrogen content.
In-Lab Deactivation Protocol (Chemical Quenching)
Scope: This protocol is for small-scale spills or cleaning glassware residues. It converts the toxic hydrazide into inert nitrogen gas and water.
Mechanism: Oxidation of the hydrazide by Sodium Hypochlorite (Bleach).
The "Self-Validating" Quenching System
Reagents Required:
-
Commercial Bleach (5-6% NaOCl)
-
Ice bath
-
Starch-Iodide Paper (Validation Tool)
Step-by-Step Methodology:
-
Preparation: Dilute the bleach 1:5 with water. Place the vessel containing the hydrazide residue in an ice bath.
-
Why? The oxidation is exothermic . Controlling heat prevents volatilization of chlorinated byproducts.
-
-
Slow Addition: Slowly add the dilute bleach solution to the hydrazide.
-
Observation: You will see bubbling (
gas). This confirms the reaction is proceeding. -
Caution: Perform in a Fume Hood.[2] Do not cap the vessel (pressure hazard).
-
-
Validation (The Endpoint): Continue adding bleach until bubbling ceases.
-
Test: Dip a strip of Starch-Iodide paper into the solution.
-
Result: If the paper turns Blue/Black , excess oxidizer is present. This validates that all hydrazide has been consumed.
-
-
Final Disposal: Allow the solution to stand for 30 minutes. The resulting mixture (now carboxylic acid and brine) can be neutralized to pH 7 and washed down the drain with copious water (subject to local municipal regulations), or bottled as aqueous waste.
Decision Logic & Workflow Visualization
The following diagram outlines the decision-making process for this compound waste.
Figure 1: Decision matrix for the disposal of this compound based on physical state and scale.
Emergency Spill Procedures
In the event of a powder spill outside of containment:
-
PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.
-
Dampen: Do not dry sweep. Cover the spill with paper towels dampened with water or a chemically compatible solvent (like ethanol) to suppress dust generation.
-
Collect: Scoop the damp material into a hazardous waste container.
-
Decontaminate: Wipe the surface with a 10% bleach solution to oxidize trace residues (wait 10 minutes), then wipe with water.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] Retrieved from [Link]
-
American Chemical Society. (n.d.). Bleaching with Green Oxidation Chemistry. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Procedures for Disposing of Hazardous Waste.[4] Retrieved from [Link]
Sources
Personal protective equipment for handling Cbz-Glycine hydrazide
Introduction: The "Hidden" Hazard of Hydrazides
While Cbz-Glycine hydrazide (CAS 5680-83-1) is a standard intermediate in peptide synthesis and bioconjugation, it presents a deceptive safety profile. Often classified merely as an irritant (H315, H319, H335) in Safety Data Sheets (SDS), the presence of the hydrazide moiety demands a higher tier of precaution than standard amino acid derivatives [1].
The Scientific Reality: Hydrazides are nucleophilic and can react with endogenous electrophiles (aldehydes/ketones) in biological systems. Furthermore, metabolic or acidic hydrolysis can liberate free hydrazine moieties, which are potent skin sensitizers and potential carcinogens [2]. Therefore, this guide adopts the Precautionary Principle : we handle this compound not just as an irritant, but as a potential sensitizer.
Risk Assessment & PPE Matrix
The primary risks are inhalation of particulates (during weighing) and dermal absorption (during solubilization). Standard nitrile gloves provide splash protection but are not impervious to small nitrogenous molecules over long durations [3].
Table 1: PPE Selection Matrix
| Component | Specification | Rationale & Causality |
| Hand Protection | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff) | Permeation Defense: Hydrazides can permeate thin nitrile. The second layer provides a sacrificial barrier and allows immediate removal upon contamination without exposing skin [3]. |
| Respiratory | N95 (Minimum) or P100 (If outside fume hood) | Aerosol Control: As a fine powder, static electricity can cause lofting. Inhalation is the fastest route to systemic sensitization. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Mucosal Defense: Safety glasses leave gaps. Goggles seal the eyes against airborne dust and splashes, preventing lacrimal absorption. |
| Body Defense | Lab Coat (Buttoned) +Tyvek® Sleeves (Optional) | Fomite Prevention: this compound dust clings to fabric. Sleeves prevent accumulation on wrists, a common contact dermatitis site. |
Operational Workflow: The Hierarchy of Controls
PPE is the last line of defense. The following logic flow illustrates the integration of Engineering Controls (Fume Hoods) with PPE during the experimental lifecycle.
Figure 1: Operational workflow emphasizing containment.[1][2] Note that weighing and solubilization occur strictly within the fume hood to mitigate inhalation risks.
Detailed Handling Protocols
A. The Weighing Protocol (Critical Step)
Weighing light powders is the highest risk for inhalation exposure due to static charge.
-
Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or a dedicated powder containment enclosure.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer. Charged particles of hydrazides can "jump" onto gloves and cuffs.
-
Technique: Do not dump. Tap the spatula gently. If powder lands on the balance pan, stop . Wipe with a damp Kimwipe (solvent-wet) immediately to prevent it from becoming airborne dust.
B. Solubilization & Reaction
-
Solvent Choice: Dissolve the solid as quickly as possible to transition from an inhalation hazard (dust) to a contact hazard (liquid), which is easier to manage with gloves.
-
Vessel: Use round-bottom flasks with standard taper joints (e.g., 14/20 or 24/40). Avoid open beakers which maximize evaporation and splash potential.
C. Spill Decontamination (The "Self-Validating" System)
Trustworthiness Check: How do you know the spill is clean?
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.
-
Decontamination: Clean the surface with 10% soap/water solution.
-
Validation: Unlike fluorescent compounds, this compound is not easily visible. Assume the area is contaminated until wiped three times. Avoid using bleach (Sodium Hypochlorite) on hydrazide spills unless explicitly directed by a specific destruction protocol. Bleach can react with amines/hydrazides to form chloramines or nitrosamines, which are often more toxic than the original spill [4].
Waste Disposal & Deactivation
Expert Insight: Many labs default to "bleach quenching" for biologicals. This is incorrect for bulk organic hydrazides.
-
Primary Disposal: Collect all solid and liquid waste in a container labeled "Hazardous Waste - Organic Hydrazides."
-
Destruction Method: The safest disposal route for Cbz-protected hydrazides is high-temperature incineration via a licensed waste contractor. This ensures complete thermal decomposition of the nitrogen-nitrogen bond without generating toxic aqueous byproducts [5].
-
Do Not: Do not pour down the drain. Hydrazides are toxic to aquatic life and can persist in water supplies.[3]
References
-
National Center for Biotechnology Information (NCBI). (2023). Hydrazine Toxicity and Carcinogenicity. PubChem Compound Summary. Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
